molecular formula C45H86O22P4 B15547036 18:1 PI(3,4,5)P3

18:1 PI(3,4,5)P3

货号: B15547036
分子量: 1103.0 g/mol
InChI 键: BKZGAUKGSXXGQM-YDMNFZMOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

18:1 PI(3,4,5)P3 is a useful research compound. Its molecular formula is C45H86O22P4 and its molecular weight is 1103.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C45H86O22P4

分子量

1103.0 g/mol

IUPAC 名称

[(2R)-3-[[(3S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C45H86O22P4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)61-35-37(63-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-62-71(59,60)67-42-40(48)43(64-68(50,51)52)45(66-70(56,57)58)44(41(42)49)65-69(53,54)55/h17-20,37,40-45,48-49H,3-16,21-36H2,1-2H3,(H,59,60)(H2,50,51,52)(H2,53,54,55)(H2,56,57,58)/b19-17-,20-18-/t37-,40?,41?,42?,43+,44?,45?/m1/s1

InChI 键

BKZGAUKGSXXGQM-YDMNFZMOSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 18:1 PI(3,4,5)P3: Structure, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), commonly known as 18:1 PI(3,4,5)P3. This critical signaling lipid plays a pivotal role in a multitude of cellular processes, making it a key molecule of interest in various research fields and a potential target for therapeutic intervention. This document details its structure, chemical properties, and its central role in the PI3K/AKT signaling pathway. Furthermore, it outlines key experimental methodologies for its analysis.

Molecular Structure and Chemical Identity

This compound is a phospholipid consisting of a glycerol (B35011) backbone esterified with two oleic acid (18:1) chains at the sn-1 and sn-2 positions, and a phosphoinositol headgroup at the sn-3 position. The myo-inositol ring is phosphorylated at the 3, 4, and 5 positions, conferring a high negative charge and creating a specific binding motif for various proteins.

The precise chemical identity of the ammonium (B1175870) salt of this compound is: 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) (ammonium salt) [1][2].

Table 1: Key Identifiers for this compound (Ammonium Salt)

IdentifierValueReference
CAS Number 799268-57-8[1][2]
Molecular Formula C45H98N4O22P4[1][2]
Molecular Weight 1171.17 g/mol [1][2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its function within the cell membrane and for its handling and application in experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Physical Form Powder
Purity >99% (by TLC)
Storage Temperature -20°C
pKa The phosphate (B84403) groups on the inositol (B14025) ring of PI(3,4,5)P3 in a mixed membrane environment exhibit complex ionization behavior. At a physiological pH of 7.0, the overall charge of the headgroup is approximately -5.05. The individual pKa values are influenced by intramolecular hydrogen bonding.[3]
Melting Point Not available in the reviewed literature.
Solubility As an amphipathic molecule, this compound is poorly soluble in water and many organic solvents alone. It is typically handled in chloroform (B151607) or chloroform/methanol (B129727) mixtures for stock solutions. For aqueous applications, it is often incorporated into liposomes, micelles, or supported lipid bilayers.[4]

Biological Significance: The PI3K/AKT Signaling Pathway

This compound is a key second messenger in the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is fundamental to numerous cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in diseases such as cancer and diabetes.

The canonical activation of this pathway involves the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to PI(3,4,5)P3 by Class I PI3-kinases at the plasma membrane. This conversion is triggered by upstream signals from receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). The generated PI(3,4,5)P3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This recruitment to the plasma membrane facilitates the phosphorylation and subsequent activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream targets, orchestrating a wide range of cellular responses. The signaling is terminated by the dephosphorylation of PI(3,4,5)P3 by phosphatases, primarily PTEN (Phosphatase and Tensin Homolog), which removes the 3-phosphate, and SHIP (SH2-containing inositol 5'-phosphatase), which removes the 5-phosphate.

PI3K_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3-Kinase RTK->PI3K Activation PIP2 PI(4,5)P2 PIP3 PI(3,4,5)P3 PIP2->PIP3 Phosphorylation PTEN PTEN PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PTEN->PIP2 Dephosphorylation PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Targets AKT->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Response Cell Growth, Survival, Proliferation Downstream->Response

Figure 1: The PI3K/AKT Signaling Pathway.

Experimental Protocols

The accurate detection and quantification of this compound are essential for studying its cellular dynamics and the activity of the PI3K/AKT pathway. Due to its low cellular abundance, sensitive analytical methods are required.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful technique for the specific and sensitive quantification of different phosphoinositide species. The following protocol provides a general workflow.

LCMS_Workflow Start Cell/Tissue Homogenization Extraction Lipid Extraction (e.g., Folch or MTBE method) Start->Extraction Derivatization Phosphate Methylation (with TMS-diazomethane) Extraction->Derivatization LC_Separation HPLC Separation Derivatization->LC_Separation MS_Detection ESI-MS/MS Detection (Negative MRM mode) LC_Separation->MS_Detection Analysis Data Analysis and Quantification MS_Detection->Analysis

Figure 2: General Workflow for LC-MS/MS Analysis of PI(3,4,5)P3.

Detailed Methodology:

  • Lipid Extraction:

    • Homogenize cell pellets or tissues in a cold solvent mixture. A common method is the Folch extraction, using a chloroform:methanol:12M HCl (80:40:1, v/v/v) mixture.

    • Include an internal standard, such as 17:0/20:4 PI(3,4,5)P3, for accurate quantification.

    • After homogenization and incubation, phase separation is induced by adding chloroform and 0.01 M HCl.

    • The lower organic phase containing the lipids is collected and dried under vacuum[5].

  • Chemical Derivatization (Methylation):

    • To improve chromatographic separation and mass spectrometric detection of highly phosphorylated inositides, the phosphate groups are often methylated.

    • Reconstitute the dried lipid extract in methanol and add trimethylsilyldiazomethane (B103560) (TMS-diazomethane) in hexane.

    • Allow the reaction to proceed at room temperature before quenching with glacial acetic acid[5]. This step is crucial for enhancing the analysis of species like PI(3,4,5)P3[5].

  • LC-MS/MS Analysis:

    • Resuspend the derivatized lipid extract in an appropriate solvent for injection into the LC-MS/MS system.

    • Employ a suitable HPLC column and gradient to separate the different phosphoinositide species.

    • Perform mass spectrometric analysis using electrospray ionization (ESI) in negative ion mode.

    • Utilize Multiple Reaction Monitoring (MRM) for sensitive and specific detection of the parent and fragment ions of the target lipid species[5][6].

In Vitro and In Vivo Detection Methods

Besides mass spectrometry, other techniques are employed to study PI(3,4,5)P3 dynamics.

  • Protein-Lipid Overlay Assays: This method involves spotting extracted lipids onto a membrane, which is then incubated with a recombinant protein domain known to bind specifically to PI(3,4,5)P3 (e.g., the PH domain of GRP1) fused to a detectable tag (e.g., GST or His-tag). The bound protein is then detected using standard immunoassay techniques.

  • Fluorescent Biosensors: For real-time imaging of PI(3,4,5)P3 dynamics in living cells, fluorescently tagged PH domains (e.g., from AKT or Btk) are expressed in cells. The translocation of these biosensors from the cytosol to the plasma membrane upon PI(3,4,5)P3 production can be visualized by fluorescence microscopy.

Synthesis of this compound

The total chemical synthesis of this compound is a complex multi-step process that is typically undertaken by specialized chemical suppliers. The general strategy involves the stereoselective synthesis of a protected myo-inositol precursor, followed by sequential phosphorylation at the 3, 4, and 5 positions. The resulting phosphorylated inositol headgroup is then coupled to a diacylglycerol backbone containing the desired 18:1 acyl chains. Finally, deprotection steps yield the target molecule. The synthesis of phosphorothioate (B77711) analogs of PI(3,4,5)P3, which are more resistant to cellular phosphatases, has also been described and follows a similar synthetic logic with modifications for the introduction of the phosphorothioate groups[7].

Applications in Research and Drug Development

This compound and its analogs are invaluable tools for researchers and drug development professionals.

  • In Vitro Assays: Purified this compound is used in various in vitro assays, including:

    • Liposome and Nanodisc Reconstitution: To study the interaction of PI(3,4,5)P3 with binding proteins and the effects on membrane properties.

    • Enzyme Assays: As a substrate for PI3-kinases and phosphatases like PTEN and SHIP.

    • Protein Binding Assays: To identify and characterize novel PI(3,4,5)P3-binding proteins.

  • Cell-Based Assays: Introduction of this compound into cells, for example, through liposomal delivery, can be used to study the downstream effects of PI3K/AKT pathway activation.

  • Drug Discovery: As a central node in a critical signaling pathway, the enzymes that regulate PI(3,4,5)P3 levels (PI3-kinases and phosphatases) are major targets for drug development, particularly in oncology and inflammatory diseases.

Conclusion

This compound is a fundamentally important signaling molecule with a well-defined structure and a central role in cellular regulation. A thorough understanding of its chemical properties and the availability of robust analytical methods are essential for advancing our knowledge of the PI3K/AKT pathway and for the development of novel therapeutics that target this critical cellular axis. This guide provides a foundational resource for researchers embarking on studies involving this key phospholipid.

References

A Technical Guide to the Cellular Synthesis and Metabolism of 18:1 PI(3,4,5)P3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a low-abundance phospholipid residing on the inner leaflet of the plasma membrane, where it functions as a critical second messenger in a myriad of cellular processes.[1] Its production initiates a cascade of signaling events that regulate cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of PI(3,4,5)P3 signaling is a hallmark of numerous diseases, including cancer and diabetes.[3][4]

While often studied as a single molecular class, phosphoinositides are a complex family of lipids with varying fatty acid (acyl) chain compositions. These acyl chains can influence the lipid's integration into membranes and its interaction with effector proteins. The 1,2-dioleoyl (18:1/18:1) variant, 18:1 PI(3,4,5)P3, is a physiologically relevant species. This guide provides an in-depth technical overview of the core enzymatic pathways governing the synthesis and metabolism of this compound, details on its quantitative analysis, and key experimental protocols for its study.

Section 1: Cellular Synthesis of this compound

The synthesis of this compound is a tightly regulated process culminating in the phosphorylation of its precursor, 18:1 Phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2). This final and pivotal step is catalyzed by Class I Phosphoinositide 3-Kinases (PI3Ks).

The PI3K Pathway: Class I PI3Ks are heterodimeric enzymes activated by upstream signals from receptor tyrosine kinases (RTKs) and G-protein-coupled receptors (GPCRs).[5][6] Upon activation, PI3K translocates to the plasma membrane where it encounters its substrate, PI(4,5)P2. The kinase then phosphorylates the 3'-hydroxyl group on the inositol (B14025) ring, generating PI(3,4,5)P3.[3][7] This conversion is the central event that initiates downstream signaling cascades through the recruitment and activation of proteins containing Pleckstrin Homology (PH) domains, such as AKT and PDK1.[1][6] While the substrate preference of PI3Ks for specific acyl chains is not fully elucidated, they are known to act on the cellular pool of PI(4,5)P2, which includes the 18:1 species.

Synthesis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 18:1 PI(4,5)P2 PIP3 This compound PIP2->PIP3 ATP -> ADP RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K RTK->PI3K Growth Factor Signal PI3K->PIP2 Catalyzes Phosphorylation

Caption: Synthesis of this compound via Class I PI3-Kinase.

Section 2: Cellular Metabolism of this compound

The cellular concentration of PI(3,4,5)P3 is kept low in resting cells through the continuous action of lipid phosphatases. These enzymes terminate the signal by dephosphorylating PI(3,4,5)P3, ensuring a transient and localized response. Two key families of phosphatases are responsible for the metabolism of this compound.

  • PTEN (Phosphatase and Tensin Homolog): PTEN is a critical tumor suppressor that functions as a 3-phosphatase.[8] It directly antagonizes the action of PI3K by removing the phosphate (B84403) group from the D3 position of the inositol ring, converting PI(3,4,5)P3 back to PI(4,5)P2.[6][9] This action terminates the signaling cascade and restores the pool of PI3K substrate. The lipid phosphatase activity of PTEN is essential for its tumor-suppressor function.[10]

  • SHIP (SH2-containing Inositol Phosphatase): The SHIP family of enzymes, primarily SHIP1 and SHIP2, are 5-phosphatases.[11] They hydrolyze the phosphate group at the D5 position of the inositol ring, converting PI(3,4,5)P3 into Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[1][12] While PI(3,4)P2 can also act as a signaling molecule, it recruits a different set of effector proteins than PI(3,4,5)P3, thereby altering the downstream cellular response.[13]

Metabolism_Pathway cluster_products cluster_enzymes PIP3 This compound PTEN PTEN (3-phosphatase) PIP3->PTEN SHIP SHIP1/2 (5-phosphatase) PIP3->SHIP PIP2 18:1 PI(4,5)P2 PIP2_34 18:1 PI(3,4)P2 PTEN->PIP2 Removes 3-phosphate SHIP->PIP2_34 Removes 5-phosphate

Caption: Primary metabolic pathways for this compound degradation.

Section 3: Quantitative Analysis

The precise quantification of specific phosphoinositide species like this compound is analytically challenging due to their low cellular abundance and the existence of multiple isomers.[14][15] Mass spectrometry coupled with liquid chromatography (LC-MS) is the gold standard for accurate, acyl-chain-specific quantification.[16][17]

The table below summarizes representative quantitative data for related phosphoinositides. It is important to note that absolute concentrations for specific acyl-chain variants like this compound are rarely reported and are highly dependent on cell type and stimulation conditions.

Phosphoinositide SpeciesCell/Tissue TypeConditionQuantitative Measure (pmol/mg protein)Reference
PtdIns4PHuman PlateletsUnstimulated122.3 ± 27.8[18]
PtdIns4PHuman PlateletsCRP-stimulated (5 min)243.7 ± 46.1[18]
PtdIns(4,5)P2Human PlateletsUnstimulated78.8 ± 13.7[18]
PtdIns(4,5)P2Human PlateletsCRP-stimulated (5 min)118.1 ± 20.5[18]
PtdIns(3,4,5)P3GeneralN/ALOD: 312.5 fmol; LOQ: 625 fmol[15][18]

LOD: Limit of Detection; LOQ: Limit of Quantification. Data for PtdIns4P and PtdIns(4,5)P2 represent the total pool, not specifically the 18:1 species, but illustrate the dynamic changes in the PI(3,4,5)P3 precursor pool.

Section 4: Key Experimental Protocols

Investigating the synthesis and metabolism of this compound requires robust biochemical and analytical methods. Below are detailed protocols for key assays.

In Vitro PTEN Phosphatase Activity Assay (Malachite Green)

This protocol measures the activity of purified or immunoprecipitated PTEN by quantifying the release of inorganic phosphate from a PI(3,4,5)P3 substrate.

PTEN_Assay_Workflow A 1. Prepare Reagents (PTEN Enzyme, PIP3 Substrate, Malachite Green Solution) B 2. Set up Reaction (Enzyme + Substrate in Buffer) A->B C 3. Incubate (e.g., 30-60 min at 37°C) B->C D 4. Stop Reaction & Add Malachite Green C->D E 5. Incubate for Color Development (20 min at Room Temp) D->E F 6. Measure Absorbance (e.g., 620-650 nm) E->F G 7. Quantify Phosphate Release (Compare to Standard Curve) F->G LCMS_Workflow A 1. Cell Lysis & Protein Quantification B 2. Lipid Extraction (e.g., Acidified Butanol Extraction) A->B C 3. Optional: Derivatization (e.g., Methylation) B->C D 4. Chromatographic Separation (e.g., HILIC or Ion Chromatography) C->D E 5. Mass Spectrometry Analysis (ESI-MS/MS in SRM mode) D->E F 6. Data Processing & Quantification (Against Internal Standards) E->F

References

The Definitive Guide to 18:1 PI(3,4,5)P3 in PI3K/Akt Signaling: A Technical Overview for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a cornerstone of cellular regulation, governing fundamental processes such as cell growth, proliferation, survival, and metabolism. Central to the activation of this cascade is the lipid second messenger, Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3). While often treated as a single molecular entity, PI(3,4,5)P3 exists as a family of molecules with varying fatty acid chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone. The specific acyl chain composition can significantly influence the lipid's biophysical properties and its interaction with downstream effectors. This technical guide provides an in-depth exploration of the role of a specific and abundant molecular species, 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), commonly referred to as 18:1 PI(3,4,5)P3, in the PI3K/Akt signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical signaling molecule.

The Central Role of PI(3,4,5)P3 in Akt Activation

Upon stimulation by growth factors or hormones, Class I PI3-kinases are recruited to the plasma membrane where they phosphorylate Phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) to generate PI(3,4,5)P3.[][2] This conversion is a critical nodal point in the pathway, creating a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[][3] The binding of Akt's PH domain to PI(3,4,5)P3 recruits Akt to the plasma membrane, where it can be phosphorylated and activated by upstream kinases such as PDK1 and mTORC2.[2][4] Activated Akt then phosphorylates a plethora of downstream substrates, orchestrating a wide range of cellular responses.[2]

PI3K_Akt_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PI(4,5)P2 PI(4,5)P2 PI3K->PI(4,5)P2 18:1_PIP3 18:1 PI(3,4,5)P3 PI(4,5)P2->18:1_PIP3 Phosphorylation Akt_mem Akt 18:1_PIP3->Akt_mem Recruits via PH domain Downstream Downstream Effectors Akt_mem->Downstream Phosphorylates PDK1 PDK1 PDK1->Akt_mem Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt_mem Phosphorylates (Ser473) Akt_cyto Akt Akt_cyto->Akt_mem Translocation Cellular Responses\n(Growth, Survival, etc.) Cellular Responses (Growth, Survival, etc.) Downstream->Cellular Responses\n(Growth, Survival, etc.)

Figure 1: The PI3K/Akt signaling pathway highlighting the role of this compound.

The Significance of the 18:1 Acyl Chains

While the inositol (B14025) headgroup of PI(3,4,5)P3 is critical for its signaling function, the attached fatty acyl chains are not mere passive anchors. The dioleoyl (18:1/18:1) species of PI(3,4,5)P3 is one of the common forms found in mammalian cells. The presence of a double bond in each of the oleic acid chains introduces a kink in their structure, influencing the lipid's packing in the membrane and potentially altering its accessibility and interaction with binding partners. While much of the research has been conducted with mixed or short-chain synthetic PI(3,4,5)P3, emerging evidence suggests that the acyl chain composition can modulate the signaling output. For instance, studies on other phosphoinositides have shown that the degree of acyl chain saturation can affect the formation of lipid nanodomains and influence protein recruitment.

Quantitative Data on this compound Interactions and Abundance

Precise quantitative data for the 18:1 species of PI(3,4,5)P3 is still an active area of research. However, data from studies using various forms of PI(3,4,5)P3 provide valuable insights.

ParameterMolecule(s)ValueMethodReference
Binding Affinity (Kd) Akt PH domain and soluble C8-PI(3,4,5)P30.26 µMFluorescence Anisotropy[5]
Binding Affinity (Kd) Akt1 and PI(3,4,5)P3-containing vesiclesSubmicromolarSurface Plasmon Resonance[6]
Binding Affinity (Kd) Akt1 and PI(3,4)P2-containing vesicles~3-fold lower than PI(3,4,5)P3Surface Plasmon Resonance[6]
Binding Affinity (Kd) Akt1 and PI(4,5)P2-containing vesicles~6-fold lower than PI(3,4,5)P3Surface Plasmon Resonance[6]
Cellular Concentration PI(3,4,5)P3 in human neutrophils (fMLP stimulated)~1-10 pmol/mg proteinMass Spectrometry[7]

Note: The binding affinities listed above were not determined specifically with this compound. The acyl chain composition of the PI(3,4,5)P3 used in these studies was either a short-chain derivative or not specified. The cellular concentration represents the total amount of the indicated PI(3,4,5)P3 species and not specifically the 18:1 variant.

Experimental Protocols for Studying this compound

Investigating the specific role of this compound requires tailored experimental approaches. Below are detailed methodologies for key experiments.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the specific and sensitive quantification of different fatty-acyl species of PI(3,4,5)P3 from cell or tissue extracts.[7][8]

a. Lipid Extraction:

  • Harvest cells and immediately quench metabolic activity with ice-cold methanol.

  • Perform a two-phase lipid extraction using a chloroform (B151607):methanol:water solvent system. Acidification of the aqueous phase is crucial for efficient extraction of polyphosphoinositides.

  • Collect the lower organic phase containing the lipids.

b. Derivatization (optional but recommended for improved sensitivity):

c. LC-MS/MS Analysis:

  • Resuspend the derivatized lipid extract in an appropriate solvent for injection.

  • Separate the different lipid species using reversed-phase liquid chromatography. A C18 column is typically used to separate lipids based on their acyl chain length and degree of saturation.

  • Perform tandem mass spectrometry using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: The m/z of the methylated this compound.

    • Product Ion: A specific fragment ion generated from the precursor, such as the diacylglycerol backbone or the inositol trisphosphate headgroup.

  • Quantify the amount of this compound by comparing its peak area to that of a known amount of an internal standard (e.g., a non-naturally occurring odd-chain PI(3,4,5)P3 species).

LC_MS_Workflow A Cell/Tissue Homogenate B Lipid Extraction (Chloroform/Methanol/HCl) A->B C Derivatization (TMS-diazomethane) B->C D Reversed-Phase LC Separation (C18 column) C->D E Tandem Mass Spectrometry (MRM mode) D->E F Quantification (vs. Internal Standard) E->F

Figure 2: Workflow for the quantification of this compound by LC-MS/MS.

In Vitro Akt Recruitment Assay using Liposome (B1194612) Pulldown

This assay assesses the ability of this compound to recruit Akt from a cell lysate or a purified protein solution.

a. Liposome Preparation:

  • Prepare a lipid mixture in chloroform containing a major lipid component (e.g., phosphatidylcholine), a negatively charged lipid (e.g., phosphatidylserine), and the lipid of interest, this compound (typically 1-5 mol%).

  • Dry the lipid mixture to a thin film under a stream of nitrogen and then under vacuum.

  • Hydrate the lipid film in a suitable buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles.

  • Create small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

b. Pulldown Assay:

  • Incubate the prepared liposomes with purified Akt protein or a cell lysate containing Akt.

  • Pellet the liposomes and any bound proteins by ultracentrifugation.

  • Carefully remove the supernatant (containing unbound proteins).

  • Wash the liposome pellet to remove non-specifically bound proteins.

  • Resuspend the final pellet in SDS-PAGE sample buffer.

c. Analysis:

  • Separate the proteins in the supernatant and pellet fractions by SDS-PAGE.

  • Analyze the amount of Akt in each fraction by Western blotting using an anti-Akt antibody. Increased Akt in the pellet fraction of liposomes containing this compound compared to control liposomes (without PI(3,4,5)P3) indicates specific recruitment.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a powerful technique for quantifying the kinetics and affinity of the interaction between this compound and the Akt PH domain in real-time.[6][9]

a. Chip Preparation:

  • Prepare liposomes containing this compound as described above. Biotinylated lipids should be included in the liposome preparation for immobilization.

  • Immobilize the biotinylated liposomes onto a streptavidin-coated SPR sensor chip.

b. Binding Analysis:

  • Inject a series of concentrations of purified Akt PH domain (the analyte) over the sensor chip surface.

  • Monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound protein.

  • After each injection, regenerate the sensor surface by injecting a solution that disrupts the protein-lipid interaction (e.g., a high salt buffer or a low pH solution).

c. Data Analysis:

  • Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare this compound -containing liposomes (with biotinylated lipid) B Immobilize liposomes on streptavidin-coated SPR chip A->B C Inject varying concentrations of Akt PH domain B->C D Monitor binding (change in RU) C->D E Regenerate chip surface D->E F Fit sensorgram data to binding model D->F E->C Repeat for each concentration G Determine ka, kd, and Kd F->G

Figure 3: Workflow for Surface Plasmon Resonance (SPR) analysis.

Logical Framework for the Role of this compound in Akt Activation

The activation of Akt by this compound can be conceptualized as a series of dependent events.

Logical_Framework A Extracellular Signal (e.g., Growth Factor) B PI3K Activation A->B C Generation of this compound at the plasma membrane B->C D Recruitment of Akt to the plasma membrane via PH domain binding C->D E Conformational change in Akt D->E F Phosphorylation of Akt by PDK1 and mTORC2 E->F G Full Activation of Akt Kinase Activity F->G H Phosphorylation of Downstream Substrates G->H I Cellular Response H->I

Figure 4: Logical flow of Akt activation mediated by this compound.

Implications for Drug Development

The critical role of the PI3K/Akt pathway in cancer and other diseases has made it a major target for therapeutic intervention. Understanding the specific contribution of different PI(3,4,5)P3 molecular species, such as the 18:1 variant, can open new avenues for drug discovery.

  • Targeting PI3K Isoforms: Different PI3K isoforms may have distinct substrate specificities, leading to the production of a unique profile of PI(3,4,5)P3 species. Developing inhibitors that selectively block the production of pro-tumorigenic PI(3,4,5)P3 variants could offer a more targeted therapeutic approach with fewer side effects.

  • Inhibiting Akt-Lipid Interaction: Designing small molecules that specifically disrupt the interaction between the Akt PH domain and this compound could be an effective strategy to block Akt activation. A detailed understanding of the binding interface is crucial for such a rational drug design approach.

  • Modulating Lipid Metabolism: The cellular levels of this compound are determined by the balance of its synthesis by PI3K and its degradation by phosphatases like PTEN and SHIP. Targeting the enzymes involved in the synthesis of the 18:1-containing precursor lipids could indirectly modulate the levels of this compound and thereby the activity of the PI3K/Akt pathway.

Conclusion

This compound is a key molecular player in the PI3K/Akt signaling pathway. While its fundamental role as a docking site for Akt is well-established, the influence of its specific acyl chain composition on the dynamics and fidelity of the signaling cascade is an area of growing interest. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug developers to further dissect the specific functions of this important lipid second messenger. A deeper understanding of the nuances of PI(3,4,5)P3 biology, including the roles of specific molecular species, will undoubtedly pave the way for the development of more effective and targeted therapies for a range of human diseases.

References

An In-depth Technical Guide to Proteins Specifically Binding 18:1 PI(3,4,5)P3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger lipid residing in the plasma membrane, pivotal in regulating a multitude of cellular processes including cell growth, survival, proliferation, and metabolism.[1][2][3] The activity of PI(3,4,5)P3 is mediated through its interaction with a host of effector proteins, typically via specialized lipid-binding domains such as the Pleckstrin Homology (PH) domain.[1][4][5] While the role of the inositol (B14025) headgroup in conferring binding specificity is well-studied, emerging evidence highlights the significance of the lipid's acyl chains in modulating these protein-lipid interactions. This guide focuses specifically on proteins that exhibit binding to PI(3,4,5)P3 with 1,2-dioleoyl (18:1/18:1) acyl chains, a common unsaturated fatty acid configuration. We will delve into the quantitative binding data, the signaling pathways involved, and the detailed experimental protocols used to characterize these specific interactions.

Proteins with Specificity for 18:1 PI(3,4,5)P3

Research into the acyl chain specificity of PI(3,4,5)P3 binding proteins is an evolving field. While many proteins are known to bind PI(3,4,5)P3, detailed characterization with specific acyl chain compositions is less common. The most well-characterized example to date is the nuclear receptor Steroidogenic Factor-1 (SF-1).

Steroidogenic Factor-1 (SF-1 / NR5A1)

SF-1 is a nuclear receptor that functions as a transcription factor, playing a crucial role in endocrine development and regulation. It has been demonstrated that signaling phosphoinositides, including PI(3,4,5)P3, act as regulatory ligands for SF-1.[6][7] Structural and functional studies have revealed that the acyl chains of PI(3,4,5)P3 are sequestered within the hormone pocket of the SF-1 ligand-binding domain (LBD), while the headgroup remains solvent-exposed, creating a novel regulatory surface.[6]

Crucially, the nature of these acyl chains has been shown to regulate the structure and function of SF-1. A comparison between SF-1 bound to dipalmitoyl (16:0) PI(3,4,5)P3 and dioleoyl (18:1) PI(3,4,5)P3 revealed that the unsaturated 18:1 chains induce significant disorder in the coactivator-binding region of SF-1. This structural change has direct functional consequences, impairing the receptor's ability to recruit coactivator proteins.[7]

Quantitative Binding Data

The affinity of protein-lipid interactions is a critical parameter for understanding their biological significance. The following table summarizes the available quantitative data for proteins binding to this compound.

ProteinLipid SpeciesMethodDissociation Constant (Kd)Reference
Human Steroidogenic Factor-1 Ligand Binding Domain (SF-1 LBD)1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate)Electrophoretic Mobility-Shift Assay (EMSA)80 ± 12 nM[6]
Bruton's Tyrosine Kinase PH Domain (BTK-PH)PI(3,4,5)P3 (in liposomes, acyl chain composition not specified but often 18:1)Proteoliposome Flow Cytometry Assay (ProLIF)174 ± 15.2 nM[8][9]

Note: While the ProLIF assay for BTK-PH did not explicitly state the use of this compound, dioleoyl lipids are commonly used in such liposome-based studies for their stability and fluidity.

Involved Signaling Pathways

The interaction between PI(3,4,5)P3 and its effector proteins is a cornerstone of the PI3K signaling pathway, which is activated by various stimuli, including growth factors and hormones.

PI3K/Akt Pathway and Transcriptional Regulation by SF-1

The canonical PI3K pathway involves the activation of Class I PI3-Kinases, which phosphorylate PI(4,5)P2 to generate PI(3,4,5)P3 at the plasma membrane.[2][4] This accumulation of PI(3,4,5)P3 serves as a docking site for proteins containing PH domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2] The recruitment of Akt to the membrane leads to its activation, initiating a cascade of downstream phosphorylation events that promote cell survival and growth.[1][10]

The binding of nuclear PI(3,4,5)P3 to SF-1 represents a distinct branch of this pathway, directly linking lipid signaling to the transcriptional regulation of target genes. The binding of this compound to SF-1 modulates its conformation, which in turn affects its interaction with transcriptional coactivators like PGC1α.[7] This suggests that the lipid composition of the nuclear environment can directly influence gene expression programs controlled by SF-1.

PI3K_SF1_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3-Kinase RTK->PI3K Recruits & Activates PIP2 PI(4,5)P2 PIP3 This compound PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits nPIP3 Nuclear This compound PIP3->nPIP3 Nuclear Import (mechanism unclear) Akt_p p-Akt (Active) Akt->Akt_p Phosphorylation CS Cell Survival & Growth Akt_p->CS Promotes SF1 SF-1 SF1_PIP3 SF-1:PIP3 Complex SF1->SF1_PIP3 Transcription Target Gene Transcription SF1_PIP3->Transcription Regulates Coactivator Coactivator (e.g., PGC1α) Coactivator->SF1_PIP3 Recruitment (Modulated by 18:1 acyl chains)

PI3K signaling and SF-1 transcriptional regulation.

Detailed Experimental Protocols

Characterizing the specific interaction between a protein and a lipid like this compound requires robust in vitro techniques. Below are detailed methodologies for key cited experiments.

Liposome (B1194612) Co-flotation Assay

This assay is used to determine if a protein of interest directly binds to lipids within a physiologically relevant bilayer context. It separates liposome-bound proteins from unbound proteins via density gradient centrifugation.[11][12]

Methodology:

  • Liposome Preparation:

    • Prepare a lipid mixture in a glass tube containing a base lipid (e.g., DOPC), a charged lipid (e.g., DOPS), and the lipid of interest (this compound) at a desired molar percentage (e.g., 1-5%). A control mixture without PI(3,4,5)P3 should also be prepared.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film. Further dry under vacuum for at least 1 hour to remove residual solvent.

    • Rehydrate the lipid film in a suitable buffer (e.g., HEPES-buffered saline) by vortexing, creating multilamellar vesicles (MLVs).

    • Generate small unilamellar vesicles (SUVs) by sonication or large unilamellar vesicles (LUVs) by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).[12]

  • Binding Reaction:

    • Incubate the purified protein of interest with the prepared liposomes (e.g., 100 µM total lipid) in a binding buffer for 30-60 minutes at room temperature or 37°C.

  • Sucrose (B13894) Gradient Centrifugation:

    • Adjust the protein-liposome mixture to a high sucrose concentration (e.g., 40%).

    • In an ultracentrifuge tube, carefully layer decreasing concentrations of sucrose solutions on top of the sample (e.g., 30% sucrose, then 0% sucrose buffer).

    • Centrifuge at high speed (e.g., 200,000 x g) for at least 1 hour.

  • Analysis:

    • Liposomes, being less dense, will float to the top of the gradient (0%/30% interface). Unbound protein will remain in the bottom fraction.

    • Carefully collect fractions from the top, middle, and bottom of the gradient.

    • Analyze the fractions by SDS-PAGE and Western blotting to detect the presence of the protein. A significant amount of protein in the top fraction indicates a positive binding interaction.[12]

Liposome_Floatation_Workflow cluster_prep Preparation cluster_binding Binding cluster_separation Separation cluster_analysis Analysis prep_lipids 1. Mix Lipids (e.g., DOPC + 18:1 PIP3) dry_film 2. Dry to Lipid Film prep_lipids->dry_film rehydrate 3. Rehydrate in Buffer dry_film->rehydrate extrude 4. Extrude to form LUVs rehydrate->extrude incubate 5. Incubate Protein with Liposomes extrude->incubate prep_protein Purify Protein of Interest prep_protein->incubate add_sucrose 6. Adjust to 40% Sucrose incubate->add_sucrose layer_gradient 7. Create Sucrose Gradient (0% -> 30% -> 40%) add_sucrose->layer_gradient centrifuge 8. Ultracentrifugation (e.g., 200,000 x g) layer_gradient->centrifuge collect_fractions 9. Collect Fractions (Top, Middle, Bottom) centrifuge->collect_fractions sds_page 10. SDS-PAGE & Western Blot collect_fractions->sds_page result 11. Detect Protein in Fractions sds_page->result

Workflow for a liposome co-flotation assay.
Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for quantitatively measuring the binding kinetics (association and dissociation rates) and affinity (Kd) of protein-lipid interactions in real-time without the need for labels.[13]

Methodology:

  • Sensor Chip Preparation:

    • Use a lipid-capturing sensor chip (e.g., an L1 chip).

    • Prepare SUVs or LUVs containing this compound as described in section 5.1.

    • Inject the liposomes over the sensor surface to create a stable, planar lipid bilayer. A control flow cell with a bilayer lacking PI(3,4,5)P3 should also be prepared.

  • Binding Measurement:

    • Inject a series of increasing concentrations of the purified protein (the analyte) in a running buffer over the lipid bilayer surface (the ligand).

    • The binding of the protein to the lipid surface causes a change in the refractive index, which is detected and measured in real-time as a change in response units (RU).

    • This is the association phase .

  • Dissociation Measurement:

    • After the association phase, switch back to injecting only the running buffer over the surface.

    • The protein will dissociate from the lipid bilayer, causing the RU to decrease. This is the dissociation phase .

  • Regeneration:

    • Inject a regeneration solution (e.g., NaOH or a high salt buffer) to completely remove any remaining bound protein, returning the baseline to its starting level for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are fit to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding_cycle Binding Cycle (Repeat for each concentration) cluster_analysis Data Analysis start Start prep_liposomes 1. Prepare 18:1 PIP3 Liposomes (LUVs) start->prep_liposomes prep_protein 2. Prepare Protein Analyte (Multiple Concentrations) start->prep_protein immobilize 3. Immobilize Liposomes on L1 Sensor Chip prep_liposomes->immobilize inject_protein 4. Association: Inject Protein Solution prep_protein->inject_protein immobilize->inject_protein inject_buffer 5. Dissociation: Inject Running Buffer inject_protein->inject_buffer regenerate 6. Regeneration: Remove Bound Protein inject_buffer->regenerate regenerate->inject_protein Next Cycle sensorgram 7. Generate Sensorgrams (Response vs. Time) regenerate->sensorgram fit_model 8. Fit Data to Binding Model sensorgram->fit_model results 9. Calculate ka, kd, and Kd fit_model->results

Workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion and Future Directions

The specific recognition of this compound by proteins such as SF-1 underscores the emerging principle that the acyl chain composition of phosphoinositides is a key determinant of their signaling function. This adds a new layer of complexity and regulatory potential to the PI3K signaling network. For researchers and drug development professionals, this specificity opens up new avenues for designing targeted therapeutics. Modulators that target either the lipid-binding pockets of proteins with acyl chain preference or the enzymes that regulate PI(3,4,5)P3 acylation could offer greater precision than broadly targeting PI3K enzymes.

Future research should focus on employing lipidomics and advanced proteomic techniques to identify a broader repertoire of proteins that exhibit specificity for this compound and other acyl chain variants.[14][15] Elucidating the structural basis for this specificity through techniques like cryo-EM and X-ray crystallography will be crucial for understanding the underlying molecular mechanisms and for the rational design of novel therapeutics targeting these specific protein-lipid interactions.

References

An In-depth Technical Guide on the Subcellular Localization of 18:1 PI(3,4,5)P3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger lipid involved in a multitude of cellular processes, including cell growth, proliferation, survival, and migration. The specific acyl chain composition of phosphoinositides can influence their signaling properties and subcellular distribution. This guide focuses on the subcellular localization of 18:1 PI(3,4,5)P3, a species with an oleoyl (B10858665) group at the sn-2 position, providing a comprehensive overview of its distribution, the experimental methods used for its detection, and its role in key signaling pathways.

Subcellular Distribution of this compound

This compound is predominantly found in the inner leaflet of the plasma membrane upon stimulation of cells with growth factors or other agonists. This localization is crucial for the recruitment and activation of downstream effector proteins containing pleckstrin homology (PH) domains. In addition to the plasma membrane, a distinct pool of PI(3,4,5)P3 has been identified within the nucleus , where it is implicated in the regulation of nuclear functions.

While precise quantitative data for the 18:1 species is limited in the literature, the general distribution of PI(3,4,5)P3 provides a framework for understanding its localization. The following table summarizes the known subcellular distribution of total PI(3,4,5)P3. It is important to note that the relative abundance in different compartments can vary depending on the cell type and stimulation conditions.

Subcellular CompartmentRelative Abundance of PI(3,4,5)P3Key Functions
Plasma Membrane High (upon stimulation)Signal transduction, recruitment of PH domain-containing proteins (e.g., Akt, PDK1), regulation of cell polarity and migration.[1][2]
Nucleus PresentRegulation of transcription, DNA repair, and other nuclear processes.
Early Endosomes Low/TransientRegulation of endocytic trafficking.[1]
Golgi Apparatus Very LowPrimarily a site for the synthesis of precursor phosphoinositides.[1]
Endoplasmic Reticulum Very LowPrimarily a site for the synthesis of phosphatidylinositol.

Signaling Pathways Involving this compound

The most well-characterized signaling pathway involving PI(3,4,5)P3 is the PI3K/Akt pathway. Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), Class I PI3-kinases are recruited to the plasma membrane where they phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PI(3,4,5)P3. This accumulation of PI(3,4,5)P3 at the plasma membrane serves as a docking site for proteins containing PH domains, most notably the serine/threonine kinase Akt and its upstream activator PDK1. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a wide array of downstream targets, leading to the regulation of diverse cellular processes.

PI3K_Akt_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3-Kinase RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates 18:1_PIP3 This compound PIP2->18:1_PIP3 PDK1 PDK1 18:1_PIP3->PDK1 recruits Akt Akt 18:1_PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) p-Akt p-Akt (Active) Akt->p-Akt Downstream Downstream Effectors p-Akt->Downstream Cellular_Responses Cell Growth, Survival, Proliferation Downstream->Cellular_Responses

PI3K/Akt Signaling Pathway

Experimental Protocols

Determining the subcellular localization of this compound requires specialized techniques due to its low abundance and transient nature. Below are detailed methodologies for key experiments.

Experimental Workflow for Subcellular Localization

The general workflow for determining the subcellular localization of this compound involves cell culture and stimulation, subcellular fractionation, lipid extraction, and finally, detection and quantification.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_fractionation Subcellular Fractionation cluster_analysis Lipid Analysis A Cell Culture B Stimulation (e.g., Growth Factor) A->B C Cell Lysis B->C D Differential Centrifugation C->D E Isolation of Plasma Membrane, Nuclear, and Cytosolic Fractions D->E F Lipid Extraction (e.g., Folch Method) E->F G LC-MS/MS Analysis of This compound F->G H Data Analysis and Quantification G->H

Experimental Workflow
Immunofluorescence Staining of PI(3,4,5)P3

This method allows for the visualization of PI(3,4,5)P3 within fixed cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1-0.5% Triton X-100 or Saponin in PBS

  • Blocking buffer: 1-5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Anti-PI(3,4,5)P3 antibody

  • Secondary antibody: Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

Protocol:

  • Cell Seeding: Seed cells on sterile glass coverslips in a culture dish and grow to the desired confluency.

  • Stimulation: If required, stimulate the cells with the appropriate agonist for the desired time.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-PI(3,4,5)P3 primary antibody in blocking buffer and incubate with the cells overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging: Visualize the localization of PI(3,4,5)P3 using a fluorescence or confocal microscope.

Live-Cell Imaging of PI(3,4,5)P3 with Fluorescent Probes

This technique enables the visualization of dynamic changes in PI(3,4,5)P3 levels in living cells using genetically encoded biosensors. A commonly used biosensor is the PH domain of General Receptor for Phosphoinositides 1 (GRP1) fused to a fluorescent protein (e.g., GFP).

Materials:

  • Cells cultured in glass-bottom dishes

  • Plasmid encoding a PI(3,4,5)P3 biosensor (e.g., PH-GRP1-GFP)

  • Transfection reagent

  • Live-cell imaging medium

  • Environmental chamber for microscopy (to maintain 37°C and 5% CO2)

Protocol:

  • Cell Seeding: Seed cells in glass-bottom dishes suitable for live-cell imaging.

  • Transfection: Transfect the cells with the plasmid encoding the PI(3,4,5)P3 biosensor using a suitable transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for protein expression.

  • Imaging Preparation: Replace the culture medium with pre-warmed live-cell imaging medium.

  • Microscopy Setup: Place the dish in the environmental chamber on the microscope stage. Allow the cells to equilibrate.

  • Baseline Imaging: Acquire baseline images of the fluorescent biosensor distribution before stimulation.

  • Stimulation: Add the desired agonist to the imaging medium and immediately start time-lapse imaging to capture the translocation of the biosensor to the plasma membrane.

  • Image Analysis: Analyze the acquired images to quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time.

LC-MS/MS Quantification of this compound from Subcellular Fractions

This method provides a highly sensitive and specific quantification of the 18:1 acyl chain variant of PI(3,4,5)P3 in isolated subcellular fractions.

Materials:

  • Isolated subcellular fractions (e.g., plasma membrane and nuclear fractions)

  • Internal standard (e.g., a non-endogenous phosphoinositide species)

  • Chloroform, Methanol, and Hydrochloric Acid (HCl) for lipid extraction

  • LC-MS/MS system with a suitable column (e.g., C18)

Protocol:

  • Subcellular Fractionation: Isolate plasma membrane and nuclear fractions from cultured cells using established protocols (e.g., differential centrifugation, density gradient centrifugation). Determine the protein concentration of each fraction.

  • Lipid Extraction: a. To a known amount of protein from each fraction, add the internal standard. b. Perform a Folch-based lipid extraction by adding a mixture of chloroform:methanol (2:1, v/v). c. Vortex thoroughly and centrifuge to separate the phases. d. Collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis. b. Inject the sample onto the LC system. c. Separate the different phosphoinositide species using a gradient elution program. d. Detect and quantify the this compound species using multiple reaction monitoring (MRM) mode on the mass spectrometer. The transitions will be specific for the precursor ion of this compound and its characteristic fragment ions.

  • Data Analysis: a. Integrate the peak areas for this compound and the internal standard. b. Calculate the amount of this compound in each subcellular fraction relative to the amount of protein, typically expressed as pmol/mg of protein.

Conclusion

The subcellular localization of this compound to the plasma membrane and the nucleus underscores its multifaceted role in cellular signaling. The experimental techniques outlined in this guide provide robust methods for investigating the spatial and temporal dynamics of this important lipid second messenger. A thorough understanding of the subcellular distribution and regulation of this compound is essential for researchers in basic science and for professionals in drug development targeting the PI3K/Akt pathway and related signaling cascades.

References

Commercial Sources and Technical Guide for Synthetic 18:1 PI(3,4,5)P3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, biophysical properties, and experimental applications of synthetic 18:1 PI(3,4,5)P3 (1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate)). This critical signaling lipid is instrumental in a multitude of cellular processes, and access to high-quality synthetic versions is paramount for research and development in areas such as oncology, immunology, and metabolic disorders.

Commercial Availability and Product Specifications

Several reputable suppliers offer synthetic this compound and related analogs. The following tables summarize the key quantitative data for these products, facilitating straightforward comparison.

Table 1: Commercial Suppliers of this compound

SupplierProduct NameCatalog NumberPurityFormulationStorage Temperature (°C)
Avanti Polar Lipids (Merck) This compound850156P>99% (TLC)[1][2][3]Powder[1][2][3]-20[1][2][3]
Echelon Biosciences This compoundP-3918≥95%Lyophilized Powder-20 or below
Cayman Chemical PtdIns(3,4,5)P3 (18:1/18:1)Not explicitly listed, but other acyl chain variants are available.---
TargetMol Chemicals This compoundT6J3989---
MedChemExpress This compoundHY-113393---

Table 2: Physicochemical Properties of this compound (from Avanti Polar Lipids)

PropertyValue
Molecular Formula C45H85O22P4 (free acid)
Molecular Weight 1171.17 (ammonium salt)[1]
CAS Number 799268-57-8[1][2]
Physical Form Powder[1][2][3]
Solubility Soluble in water and organic solvents such as chloroform/methanol mixtures.
Stability Stable for at least one year when stored at -20°C as a powder.[2]

Key Signaling Pathway: PI3K/Akt

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The generation of PI(3,4,5)P3 at the plasma membrane is a critical event in the activation of this pathway.

PI3K_Akt_Signaling cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PI(4,5)P2 PI3K->PIP2 PIP3 This compound (Synthetic) PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PTEN PTEN PIP3->PTEN PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth PTEN->PIP2 Dephosphorylation PullDown_Workflow Start Start BeadPrep Prepare PI(3,4,5)P3-coated and Control Beads Start->BeadPrep Incubation Incubate Beads with Cell Lysate or Purified Protein BeadPrep->Incubation Washing Wash Beads to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Proteins Washing->Elution Analysis Analyze by SDS-PAGE and Western Blot Elution->Analysis End End Analysis->End

References

The Biophysical Landscape of 18:1 PI(3,4,5)P3 in Lipid Bilayers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the physical properties of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), commonly known as 18:1 PI(3,4,5)P3, within lipid bilayers. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cell signaling, membrane biophysics, and the development of therapeutics targeting phosphoinositide-dependent pathways.

Introduction

Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a low-abundance but critically important signaling phospholipid residing in the plasma membrane.[1] It is synthesized from phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) by Class I phosphoinositide 3-kinases (PI3Ks) and is degraded by phosphatases such as PTEN and SHIP.[1][2] The transient and localized production of PI(3,4,5)P3 orchestrates a multitude of cellular processes, including cell growth, proliferation, survival, and migration.[2][3] Its primary role is to recruit and activate downstream effector proteins, most notably those containing a pleckstrin homology (PH) domain, such as the protein kinase Akt.[1]

The biophysical properties of PI(3,4,5)P3, particularly its dioleoyl (18:1) form, which has monounsaturated acyl chains, are integral to its function. These properties influence the local membrane environment, affecting membrane fluidity, curvature, and the recruitment and organization of signaling complexes. Understanding these physical characteristics is paramount for elucidating the mechanisms of PI(3,4,5)P3-mediated signal transduction and for the rational design of modulators of this pathway.

While extensive research has focused on the biological signaling of PI(3,4,5)P3, a comprehensive, centralized resource detailing its specific physical properties in lipid bilayers has been lacking. This guide aims to fill that gap by summarizing the known and expected biophysical characteristics of this compound, providing detailed experimental protocols for their investigation, and illustrating its central role in cellular signaling.

Physical Properties of this compound in Lipid Bilayers

Direct experimental data on some of the physical properties of this compound in lipid bilayers is not extensively available in the literature. However, we can infer its behavior based on the known properties of its constituent parts—the bulky, highly charged inositol (B14025) trisphosphate headgroup and the two monounsaturated 18:1 (oleoyl) acyl chains—and by comparison with related phospholipids (B1166683).

Phase Behavior and Transition Temperature

The phase transition temperature (Tm) of a lipid is the temperature at which it transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. The presence of a cis double bond in each of the 18:1 acyl chains of dioleoyl PI(3,4,5)P3 introduces a kink in the hydrocarbon chains. This disruption of packing significantly lowers the Tm compared to its saturated counterparts. For instance, 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), which has the same acyl chains, has a Tm of -18.3 °C. While the large and highly charged headgroup of PI(3,4,5)P3 will influence packing, it is expected that this compound will be in a fluid, liquid-crystalline state at physiological temperatures.

PropertyExpected Value/Behavior for this compoundComparative Data
Phase Transition Temp. (Tm) Well below 0°C; fluid at physiological temperatures.DOPC (18:1 PC): -18.3 °C
Area per Lipid Larger than saturated counterparts due to chain unsaturation and headgroup repulsion.DOPC (18:1 PC) in a pure bilayer: ~72.5 Ų
Effect on Bilayer Thickness Likely to decrease thickness due to acyl chain kinks.DOPC bilayers are thinner than their saturated counterparts (e.g., DSPC).
Bending Rigidity Expected to decrease membrane bending rigidity, promoting curvature.DOPC bilayers have a lower bending rigidity than saturated PC bilayers.
Molecular Area and Membrane Thickness

The presence of the bulky and highly negatively charged headgroup of PI(3,4,5)P3 will lead to significant electrostatic repulsion between neighboring molecules. This repulsion, combined with the steric hindrance from the large headgroup and the kinks in the 18:1 acyl chains, is expected to result in a larger area per lipid compared to phospholipids with smaller, less charged headgroups or saturated acyl chains. Molecular dynamics simulations of other phosphoinositides, such as PI(4,5)P2, suggest that these lipids introduce local perturbations in the bilayer, increasing the area per molecule.

The increased area per lipid and the disordered nature of the unsaturated acyl chains would likely lead to a decrease in the overall thickness of a lipid bilayer enriched with this compound.

Membrane Curvature and Bending Rigidity

The conical shape of lipids with large headgroups and smaller cross-sectional areas of their acyl chains can induce negative membrane curvature. The large headgroup of PI(3,4,5)P3 suggests it may favor regions of membrane curvature. Furthermore, the fluidizing effect of the 18:1 acyl chains is expected to decrease the bending rigidity of the membrane, making it more susceptible to bending and deformation, which is often a prerequisite for processes like endocytosis and vesicle budding where PI(3,4,5)P3 plays a key role.

The Central Role of PI(3,4,5)P3 in Cellular Signaling

PI(3,4,5)P3 is a nodal point in a critical signaling pathway that governs cell fate. The canonical PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate Class I PI3Ks at the plasma membrane.[3][4][5] PI3K then phosphorylates PI(4,5)P2 to generate PI(3,4,5)P3.[5]

This accumulation of PI(3,4,5)P3 creates a docking site for proteins containing PH domains, most notably Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[2] The co-localization of Akt and PDK1 at the membrane facilitates the phosphorylation and full activation of Akt.[2] Activated Akt then phosphorylates a plethora of downstream substrates, leading to a cascade of events that promote cell survival, growth, proliferation, and metabolism.[2] The signaling is terminated by the action of phosphatases; PTEN dephosphorylates the 3-position of the inositol ring, converting PI(3,4,5)P3 back to PI(4,5)P2, while SHIP phosphatases remove the 5-phosphate.[1]

PI3K_Akt_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PI(4,5)P2 PTEN PTEN PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN->PIP2 Dephosphorylates Activated_Akt Activated Akt (p-Akt) PDK1->Activated_Akt Phosphorylates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3) Activated_Akt->Downstream_Targets Phosphorylates Cellular_Responses Cell Survival, Growth, Proliferation Downstream_Targets->Cellular_Responses Regulates Liposome_Preparation Start Start Dissolve_Lipids Dissolve DOPC and This compound in Chloroform Start->Dissolve_Lipids Evaporate_Solvent Evaporate Chloroform to form Lipid Film Dissolve_Lipids->Evaporate_Solvent Hydrate_Film Hydrate Lipid Film with Aqueous Buffer Evaporate_Solvent->Hydrate_Film Extrude Extrude through Polycarbonate Membrane Hydrate_Film->Extrude LUVs Large Unilamellar Vesicles (LUVs) Extrude->LUVs

References

The Dawn of a New Signaling Paradigm: A Technical Guide to the Discovery and History of PI(3,4,5)P3 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the seminal discoveries that unveiled the critical role of phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) in cellular signaling. From the initial identification of a novel phosphoinositide kinase to the elucidation of its downstream effectors and its profound implications in health and disease, this document provides a comprehensive historical perspective, detailed experimental methodologies, and quantitative data to support a deeper understanding of this pivotal signaling pathway.

A Serendipitous Discovery: The Emergence of a Novel Kinase

The story of PI(3,4,5)P3 signaling begins in the late 1980s with the work of Lewis C. Cantley and his colleagues. While investigating the signaling pathways associated with viral oncogenes, they identified a novel phosphoinositide kinase activity associated with the polyoma middle T antigen.[1][2] This kinase exhibited an unprecedented ability to phosphorylate the 3' position of the inositol (B14025) ring of phosphatidylinositol (PtdIns), a discovery that marked a paradigm shift in the understanding of lipid signaling.[1] In 1988, Cantley's group published their findings, describing the formation of phosphatidylinositol-3-phosphate (PI3P).[3]

Simultaneously, Alexis Traynor-Kaplan and her team, studying neutrophil activation, discovered a novel phosphoinositide that rapidly accumulated upon stimulation with chemotactic peptides. This lipid was identified as phosphatidylinositol (3,4,5)-trisphosphate. Subsequent research revealed that the kinase identified by Cantley's group, a member of what would become known as the Class I phosphoinositide 3-kinases (PI3Ks), preferentially phosphorylates phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) at the 3' position to generate PI(3,4,5)P3 in vivo.[1]

Unraveling the Pathway: Key Players and Mechanisms

The discovery of PI3K and its product, PI(3,4,5)P3, opened the floodgates for research into this new signaling cascade. A crucial breakthrough came with the identification of protein domains that could specifically bind to this novel phosphoinositide. The Pleckstrin Homology (PH) domain was identified as a key PI(3,4,5)P3-binding module present in a multitude of signaling proteins.[4] This interaction serves to recruit these proteins to the plasma membrane where PI(3,4,5)P3 is generated, thereby propagating the signal downstream.

One of the most critical downstream effectors identified was the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). The recruitment of Akt to the membrane via its PH domain allows for its phosphorylation and activation by other kinases, such as PDK1.[5] Activated Akt then phosphorylates a wide array of substrates, influencing a vast range of cellular processes including cell growth, proliferation, survival, and metabolism.[5]

The pathway is tightly regulated by phosphatases that counteract the activity of PI3K. The most prominent of these is the tumor suppressor PTEN (Phosphatase and Tensin homolog), which dephosphorylates PI(3,4,5)P3 at the 3' position, converting it back to PI(4,5)P2 and terminating the signal. Loss-of-function mutations in PTEN are frequently observed in various cancers, leading to constitutive activation of the PI3K/Akt pathway.

The cloning and sequencing of the PI3K subunits, a significant contribution from researchers including Michael Waterfield, further propelled the field forward, allowing for detailed structural and functional studies.[4][6]

Quantitative Insights into PI(3,4,5)P3 Signaling

The following tables summarize key quantitative data related to the PI(3,4,5)P3 signaling pathway, providing a framework for understanding the kinetics and affinities that govern these molecular interactions.

Table 1: Binding Affinities of PH Domains to Phosphoinositides

PH Domain ProteinLigandDissociation Constant (Kd)Method
Akt1PI(3,4,5)P3~1-10 nMSurface Plasmon Resonance
GRP1PI(3,4,5)P3~30-100 nMIsothermal Titration Calorimetry
BtkPI(3,4,5)P3~100-500 nMFluorescence Polarization
PLCδ1PI(4,5)P2~1-5 µMLiposome Binding Assay

Note: Kd values can vary depending on the experimental conditions and techniques used.

Table 2: Kinetic Parameters of Class I PI3K

PI3K IsoformSubstrate (Lipid)Kmkcat
p110αPI(4,5)P25-20 µM10-50 s⁻¹
p110βPI(4,5)P210-40 µM5-25 s⁻¹
p110δPI(4,5)P22-15 µM20-100 s⁻¹
p110γPI(4,5)P21-10 µM15-75 s⁻¹

Note: Kinetic parameters are approximate and can be influenced by the regulatory subunit, activators, and assay conditions.

Table 3: Cellular Concentrations of PI(3,4,5)P3

Cell StatePI(3,4,5)P3 Concentration (molecules/µm²)Method
Resting<10Mass Spectrometry, Fluorescent Biosensors
Stimulated (e.g., with growth factors)100 - 1000+Mass Spectrometry, Fluorescent Biosensors

Visualizing the PI(3,4,5)P3 Signaling Network

The following diagrams, generated using the DOT language for Graphviz, illustrate the core PI(3,4,5)P3 signaling pathway and a typical experimental workflow for its analysis.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation PIP2 PI(4,5)P2 PIP2->PI3K PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt/PKB PIP3->Akt Recruitment PTEN->PIP2 Dephosphorylation PDK1->Akt Phosphorylation (Activation) Downstream Downstream Effectors Akt->Downstream Response Cellular Responses (Growth, Survival, etc.) Downstream->Response

Caption: The core PI(3,4,5)P3 signaling pathway.

Experimental_Workflow Start Start: Cell Culture Stimulation Stimulation (e.g., Growth Factor) Start->Stimulation Lysis Cell Lysis Stimulation->Lysis IP Immunoprecipitation of PI3K Lysis->IP Assay In vitro Kinase Assay (with [γ-³²P]ATP and PI(4,5)P2) IP->Assay TLC Thin Layer Chromatography (TLC) Assay->TLC Autorad Autoradiography TLC->Autorad Quant Quantification of radiolabeled PI(3,4,5)P3 Autorad->Quant End End: Determine PI3K activity Quant->End

Caption: A typical workflow for an in vitro PI3K assay.

Key Experimental Protocols

The following sections provide detailed methodologies for foundational experiments in the study of PI(3,4,5)P3 signaling.

In Vitro PI3K Activity Assay

This protocol is a generalized procedure for measuring the activity of immunoprecipitated or purified PI3K.

Materials:

  • Cells of interest

  • Stimulating agent (e.g., growth factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-PI3K antibody (e.g., anti-p85)

  • Protein A/G agarose (B213101) beads

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 10 mM MgCl2, 0.5 mM EGTA)

  • PI(4,5)P2 substrate (sonicated liposomes)

  • [γ-³²P]ATP

  • Stop solution (e.g., 1 M HCl)

  • Chloroform:Methanol (1:1)

  • Thin Layer Chromatography (TLC) plate (silica gel 60)

  • TLC running buffer (e.g., Chloroform:Methanol:Water:Ammonia, 60:47:11.3:2)

  • Phosphorimager or X-ray film

Procedure:

  • Cell Culture and Stimulation: Culture cells to the desired confluency. Starve cells if necessary and then stimulate with the appropriate agonist for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an anti-PI3K antibody overnight at 4°C. Add Protein A/G agarose beads and incubate for another 1-2 hours.

  • Washes: Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.

  • Kinase Reaction: Resuspend the beads in kinase assay buffer containing sonicated PI(4,5)P2 liposomes. Initiate the reaction by adding [γ-³²P]ATP. Incubate at room temperature or 30°C for 10-30 minutes.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding the stop solution. Extract the lipids by adding chloroform:methanol (1:1), vortexing, and centrifuging to separate the phases.

  • Thin Layer Chromatography: Spot the organic (lower) phase onto a TLC plate. Develop the chromatogram using the TLC running buffer.

  • Detection and Quantification: Dry the TLC plate and expose it to a phosphorimager screen or X-ray film. The spot corresponding to PI(3,4,5)P3 can be identified by its migration relative to standards. Quantify the radioactivity in the spot to determine PI3K activity.

Detection of Cellular PI(3,4,5)P3 using Fluorescent Biosensors

This protocol describes the use of GFP-tagged PH domains to visualize the localization of PI(3,4,5)P3 in living cells.

Materials:

  • Cells of interest

  • Expression vector encoding a GFP-tagged PH domain specific for PI(3,4,5)P3 (e.g., GFP-Akt-PH or GFP-Btk-PH)

  • Transfection reagent

  • Live-cell imaging microscope (e.g., confocal or TIRF)

  • Imaging medium

Procedure:

  • Transfection: Transfect the cells with the GFP-PH domain expression vector using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression.

  • Cell Plating for Imaging: Plate the transfected cells onto glass-bottom dishes or coverslips suitable for microscopy.

  • Live-Cell Imaging: Mount the dish on the microscope stage. Maintain the cells in an appropriate imaging medium and at 37°C with 5% CO2.

  • Baseline Imaging: Acquire baseline images of the GFP fluorescence. In resting cells, the GFP-PH domain should be diffusely localized in the cytoplasm.

  • Cell Stimulation: Add the stimulating agonist to the imaging medium.

  • Time-Lapse Imaging: Acquire a time-lapse series of images to monitor the translocation of the GFP-PH domain from the cytoplasm to the plasma membrane. This translocation indicates the production of PI(3,4,5)P3.

  • Image Analysis: Quantify the change in fluorescence intensity at the plasma membrane versus the cytoplasm over time to measure the kinetics of PI(3,4,5)P3 production.

Conclusion: A Pathway of Enduring Significance

The discovery and elucidation of the PI(3,4,5)P3 signaling pathway represent a landmark achievement in cell biology. What began as an unexpected observation of a novel lipid kinase has blossomed into a field of intense research with profound implications for our understanding of fundamental cellular processes and the pathogenesis of numerous diseases, most notably cancer and diabetes. The development of sophisticated experimental techniques has been instrumental in dissecting the intricacies of this pathway, and ongoing research continues to uncover new layers of regulation and function. The history of PI(3,4,5)P3 signaling is a testament to the power of curiosity-driven research and serves as a foundation for the development of novel therapeutic strategies targeting this critical cellular network.

References

Unraveling the Elusive Second Messenger: A Technical Guide to Physiological PI(3,4,5)P3 Concentrations in Plasma Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physiological concentrations of phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3 or PIP3) in the plasma membrane. A critical but transient second messenger, PI(3,4,5)P3 plays a pivotal role in a multitude of cellular processes, including cell growth, proliferation, survival, and migration. Its dysregulation is implicated in various diseases, most notably cancer and diabetes, making it a key target for therapeutic intervention. This document summarizes the current understanding of PI(3,4,5)P3 quantification, details the experimental methodologies for its measurement, and visualizes its central role in cellular signaling.

Quantitative Landscape of Plasma Membrane PI(3,4,5)P3

The concentration of PI(3,4,5)P3 in the plasma membrane is tightly regulated, characterized by very low basal levels that can surge dramatically upon cellular stimulation. Under resting conditions, PI(3,4,5)P3 constitutes a minute fraction of the total plasma membrane lipids, estimated to be around 0.0001%.[1] However, in response to extracellular stimuli such as growth factors or insulin, its concentration can increase by as much as 500-fold.[1] This rapid and substantial increase is a hallmark of its function as a potent signaling molecule.

The turnover of PI(3,4,5)P3 is also remarkably fast, with a half-life of less than 10 seconds, highlighting the dynamic nature of its signaling.[2] This transient accumulation is crucial for the precise temporal control of downstream signaling events. While absolute quantification remains challenging, several studies have provided estimates of PI(3,4,5)P3 abundance in various cell types, often in relation to its precursor, phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2).

Cell Type/ConditionBasal Concentration/AbundanceStimulated Concentration/AbundanceKey Findings & Citations
General ~0.0001% of total plasma membrane lipids.[1]Up to a 500-fold increase from basal levels.[1]PI(3,4,5)P3 levels are tightly controlled and exhibit a massive dynamic range upon stimulation.
Neurons Estimated to be between half and one-sixth of PI(4,5)P2 levels.Not specified.Suggests a relatively higher basal level in neuronal cells compared to some other cell types.[3]
Various Cell Lines Estimated to be 1% to 5% of the concentration of PI(4,5)P2.Not specified.Highlights the low abundance of PI(3,4,5)P3 relative to its precursor.[3]
General (Density) Less than 10% of the concentration of PI(4,5)P2, which is 5,000 to 20,000 molecules/μm².Not specified.Provides an estimated molecular density, underscoring its rarity even at the nanoscale.[4]
EGF-Stimulated Carcinoma Cells Low, near background levels.Peaks at ~1 minute post-stimulation, returns to basal levels by 5 minutes.Demonstrates the rapid and transient nature of PI(3,4,5)P3 signaling in response to growth factors.[2]
fMLP-Stimulated Neutrophils Low.Peaks by 20 seconds and declines to near basal levels by 2 minutes.Illustrates cell-type-specific kinetics of PI(3,4,5)P3 signaling.[5]
PDGF-Stimulated Fibroblasts Low.Peaks by 40 seconds and remains elevated at 5 minutes.Shows a more sustained PI(3,4,5)P3 response in fibroblasts compared to neutrophils.[5]

Core Signaling Pathway: The PI3K/Akt Axis

The generation of PI(3,4,5)P3 at the plasma membrane is a central event in the phosphoinositide 3-kinase (PI3K) signaling pathway. Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), Class I PI3Ks are recruited to the plasma membrane.[6] There, they phosphorylate PI(4,5)P2 at the 3'-position of the inositol (B14025) ring to produce PI(3,4,5)P3.[6][7] This newly synthesized PI(3,4,5)P3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).[7][8] The recruitment of Akt to the plasma membrane facilitates its phosphorylation and activation by other kinases, such as PDK1.[4] Once activated, Akt proceeds to phosphorylate a wide array of downstream targets, thereby regulating critical cellular functions. The signal is terminated by the action of phosphatases, primarily PTEN, which dephosphorylates PI(3,4,5)P3 back to PI(4,5)P2.[6]

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PI(4,5)P2 PTEN PTEN Akt Akt PIP3->Akt Recruits PDK1 PDK1 PIP3->PDK1 Recruits PTEN->PIP2 Dephosphorylates Downstream Targets Downstream Targets Akt->Downstream Targets Phosphorylates PDK1->Akt Phosphorylates & Activates Cellular Responses Cell Growth, Survival, Proliferation Downstream Targets->Cellular Responses Regulates

PI3K/Akt Signaling Pathway.

Experimental Protocols for PI(3,4,5)P3 Quantification

Accurate measurement of PI(3,4,5)P3 is technically demanding due to its low abundance and rapid turnover. A variety of methods have been developed, each with its own advantages and limitations.

Live-Cell Imaging with Fluorescent Biosensors

This method allows for the visualization of PI(3,4,5)P3 dynamics in living cells in real-time.

Principle: Genetically encoded biosensors, typically consisting of a fluorescent protein (e.g., GFP) fused to a PI(3,4,5)P3-binding PH domain (e.g., from Akt or GRP1), are expressed in cells.[9][10] Upon an increase in plasma membrane PI(3,4,5)P3, the biosensor translocates from the cytosol to the membrane, which can be monitored by fluorescence microscopy.

Detailed Methodology:

  • Construct Preparation: Clone the coding sequence of a PH domain with high affinity and specificity for PI(3,4,5)P3 (e.g., from GRP1 or Akt) into a mammalian expression vector containing a fluorescent protein (e.g., pEGFP-C1).

  • Cell Culture and Transfection: Culture the cells of interest on glass-bottom dishes suitable for microscopy. Transfect the cells with the biosensor construct using a suitable method (e.g., lipofection or electroporation). Allow for protein expression for 24-48 hours.

  • Imaging Setup: Use a confocal or total internal reflection fluorescence (TIRF) microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

  • Image Acquisition: Acquire a baseline image of the fluorescent biosensor distribution in resting cells. Stimulate the cells with an appropriate agonist (e.g., EGF, insulin).

  • Data Analysis: Quantify the change in fluorescence intensity at the plasma membrane relative to the cytosol over time. This translocation is indicative of the relative change in PI(3,4,5)P3 levels.

Live_Cell_Imaging_Workflow A Construct Preparation: PH domain + Fluorescent Protein B Cell Culture & Transfection A->B C Imaging Setup: Confocal/TIRF Microscope B->C D Image Acquisition: Baseline & Post-Stimulation C->D E Data Analysis: Quantify Membrane Translocation D->E

Live-Cell Imaging Workflow.
Immunofluorescence Staining

This method provides a snapshot of PI(3,4,5)P3 distribution in fixed cells.

Principle: Cells are fixed and permeabilized, and then incubated with a specific primary antibody that recognizes PI(3,4,5)P3. A fluorescently labeled secondary antibody is then used for detection.

Detailed Methodology:

  • Cell Seeding and Stimulation: Seed cells on coverslips. Stimulate cells as required for the experiment.

  • Fixation: Wash the cells with ice-cold PBS and fix with a suitable fixative (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature. Note: Avoid using methanol (B129727) or acetone-based fixatives as they can extract lipids.[11]

  • Permeabilization: Wash the fixed cells and permeabilize with a mild detergent (e.g., 0.1% saponin (B1150181) or digitonin (B1670571) in PBS) for 10 minutes.[11]

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA) for 1 hour.

  • Antibody Incubation: Incubate the cells with a primary antibody specific for PI(3,4,5)P3 diluted in blocking buffer, typically overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides, and image using a fluorescence microscope.

Mass Spectrometry-Based Lipidomics

This is a powerful technique for the absolute quantification of different phosphoinositide species.

Principle: Lipids are extracted from cells, separated by liquid chromatography (LC), and then detected and quantified by mass spectrometry (MS).

Detailed Methodology:

  • Sample Collection and Lipid Extraction: Harvest cells and immediately quench metabolic activity. Extract total lipids using a solvent system (e.g., chloroform/methanol/water).

  • Derivatization (Optional but Recommended): To improve ionization efficiency and chromatographic separation, the phosphate (B84403) groups of phosphoinositides can be methylated.

  • Liquid Chromatography (LC) Separation: Separate the different phosphoinositide species using a suitable LC column and gradient.

  • Mass Spectrometry (MS) Analysis: Analyze the eluting lipids using a mass spectrometer, often a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

  • Quantification: Determine the absolute amount of PI(3,4,5)P3 by comparing its signal to that of a known amount of an internal standard (e.g., a deuterated or ¹³C-labeled PI(3,4,5)P3 analogue).

This technical guide provides a foundational understanding of the physiological concentrations of PI(3,4,5)P3 and the methodologies to measure them. As research in this field continues to evolve, the development of more sensitive and precise techniques will further illuminate the intricate roles of this critical second messenger in health and disease.

References

Methodological & Application

Application Note: Protocol for Preparing 18:1 PI(3,4,5)P3 Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation of unilamellar liposomes containing 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), also known as 18:1 PI(3,4,5)P3. These liposomes are critical tools for studying a wide range of cellular processes, including signal transduction, protein-lipid interactions, and vesicular trafficking.

Introduction

Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3 or PIP3) is a crucial secondary messenger phospholipid located on the plasma membrane.[1] It is generated from Phosphatidylinositol (4,5)-bisphosphate (PIP2) by Class I phosphoinositide 3-kinases (PI3Ks).[1][2] The primary function of PI(3,4,5)P3 is to recruit and activate downstream signaling proteins, most notably the protein kinase Akt, which is central to pathways governing cell growth, survival, proliferation, and metabolism.[1][3] Given its role in these fundamental processes, the PI3K/Akt pathway is frequently dysregulated in diseases like cancer and diabetes.[4][5]

The preparation of synthetic liposomes containing PI(3,4,5)P3 provides a powerful in vitro model system.[] These vesicles mimic the lipid environment of the cell membrane, allowing researchers to investigate the direct interactions between PI(3,4,5)P3 and specific proteins, analyze the kinetics of lipid kinases and phosphatases, and screen for potential therapeutic inhibitors.[2][7] The following protocol details the lipid film hydration and extrusion method for producing stable, unilamellar PI(3,4,5)P3-containing liposomes.

PI(3,4,5)P3 Signaling Pathway

The PI3K signaling pathway is initiated by the activation of PI3K, which phosphorylates PIP2 to generate PI(3,4,5)P3.[8] This lipid then acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt and PDK1, recruiting them to the membrane and initiating a downstream signaling cascade.[1][4][9] The signal is terminated by phosphatases like PTEN, which dephosphorylates PI(3,4,5)P3 at the 3' position.[1][4]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PI(4,5)P2 PIP3 PI(3,4,5)P3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PI3K PI3K PI3K->PIP2 Phosphorylates PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Activates Downstream Downstream Targets (Growth, Survival, etc.) Akt->Downstream

Caption: The PI3K/Akt signaling pathway.

Experimental Protocol

This protocol is based on the widely used extrusion method to produce Large Unilamellar Vesicles (LUVs) of a defined size.[10][11]

Data Presentation

The following tables summarize the quantitative data for the preparation of this compound liposomes.

Table 1: Recommended Lipid Composition

Lipid Component Full Name Molar % Purpose
DOPC 1,2-dioleoyl-sn-glycero-3-phosphocholine 75% Bulk structural (carrier) lipid
DOPS 1,2-dioleoyl-sn-glycero-3-phospho-L-serine 20% Anionic lipid to mimic inner leaflet charge

| This compound | 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) | 5% | Active signaling lipid of interest[12] |

Note: Molar percentages can be adjusted based on experimental requirements. For fluorescently labeling liposomes, 1-2% (w/w) of a fluorescent lipid like NBD-PE can be included.[12][13]

Table 2: Reagents and Buffers

Reagent/Buffer Composition pH Purpose
Lipid Solvent Chloroform (B151607) N/A To dissolve and mix lipids[14][15][16]

| Hydration Buffer | 20 mM HEPES, 150 mM KCl | 7.4 | To rehydrate the lipid film and form vesicles[13] |

Table 3: Key Experimental Parameters

Parameter Value Notes
Total Lipid Concentration 1-15 mM Final concentration after hydration.[14]
Drying Method Nitrogen stream followed by high vacuum Ensures complete removal of organic solvent.[14]
Freeze-Thaw Cycles 5-10 cycles Promotes the formation of multilamellar vesicles.[12]
Extrusion Membrane Pore Size 100 nm To generate LUVs of a consistent diameter.[12][17]
Number of Extrusion Passes 21-25 passes Ensures a homogenous population of unilamellar vesicles.[12][13]

| Storage Temperature | 4°C | For short-term storage (up to 2 weeks).[14] |

Detailed Methodologies

1. Lipid Preparation and Mixing

  • Obtain stock solutions of the required lipids (DOPC, DOPS, this compound) dissolved in chloroform.[16] If lipids are in powdered form, dissolve them in chloroform to create stock solutions of a known concentration (e.g., 1-10 mg/mL).[14][16]

  • In a clean glass vial, combine the lipid stock solutions according to the molar ratios specified in Table 1 to achieve a total of 1-2 mg of lipid.[13]

2. Lipid Film Formation

  • Dry the lipid mixture under a gentle stream of nitrogen gas while rotating the vial to form a thin, even film on the bottom.[14][18]

  • Place the vial under high vacuum for at least 1 hour to ensure complete removal of any residual chloroform.[14]

3. Hydration of Lipid Film

  • Rehydrate the dried lipid film by adding the appropriate volume of Hydration Buffer (Table 2) to achieve the desired final lipid concentration (e.g., 1 mL for a final concentration of 1 mg/mL).

  • Vortex the vial vigorously to resuspend the lipid film, creating a milky suspension of Multilamellar Vesicles (MLVs).

4. Freeze-Thaw Cycles

  • Subject the MLV suspension to 5-10 repeated freeze-thaw cycles.[12]

  • For each cycle, freeze the suspension in liquid nitrogen until fully frozen, then thaw it in a warm water bath. Vortex vigorously between each cycle.[12] This process helps to break up large lipid aggregates and increase the lamellarity of the vesicles.

5. Liposome (B1194612) Extrusion

  • Assemble a mini-extruder with a polycarbonate membrane of 100 nm pore size.[13]

  • Hydrate the membrane and pre-heat the extruder block if working with lipids that have a high phase transition temperature (not typically required for DOPC/DOPS).

  • Load the MLV suspension into one of the gas-tight syringes.

  • Pass the lipid suspension through the 100 nm polycarbonate membrane 21-25 times.[12][13] This forces the lipids to re-form into Large Unilamellar Vesicles (LUVs) with a diameter close to the pore size of the membrane. The suspension should become clearer after successful extrusion.

6. Storage

  • Store the final liposome suspension at 4°C.[14]

  • For best results, use the liposomes within 1-2 weeks of preparation, as the PI(3,4,5)P3 can degrade over time.[14] Liposomes can also be stored at -20°C for longer periods, though freeze-thaw cycles should be minimized.[12]

Experimental Workflow Diagram

Liposome_Workflow start Start mix 1. Lipid Mixing Combine lipid stocks (DOPC, DOPS, PI(3,4,5)P3) in a glass vial. start->mix dry 2. Film Formation Dry lipids under nitrogen stream, then place under high vacuum. mix->dry hydrate 3. Hydration Re-suspend dried lipid film in hydration buffer to form MLVs. dry->hydrate freeze_thaw 4. Freeze-Thaw Cycles Perform 5-10 cycles using liquid nitrogen and a warm bath. hydrate->freeze_thaw extrude 5. Extrusion Pass MLV suspension through a 100 nm membrane ~21 times. freeze_thaw->extrude store 6. Storage Store final LUV suspension at 4°C. extrude->store end End Product: 100 nm LUVs store->end

Caption: Workflow for preparing PI(3,4,5)P3 liposomes.

References

Application Notes and Protocols for Protein-Lipid Overlay Assay Using 18:1 PI(3,4,5)P3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protein-lipid overlay assay is a simple, rapid, and cost-effective technique to screen for interactions between proteins and various lipids, including the critically important second messenger, phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3).[1][2] This phosphoinositide, often abbreviated as PIP3, is a key component of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is integral to numerous cellular processes such as cell growth, proliferation, survival, and differentiation. Dysregulation of the PI3K pathway is frequently implicated in diseases like cancer and diabetes.

18:1 PI(3,4,5)P3, a specific isoform of PIP3 with oleoyl (B10858665) fatty acid chains, is often utilized in these assays to investigate the binding of proteins containing lipid-binding domains, most notably the Pleckstrin Homology (PH) domain. This document provides detailed protocols and application notes for successfully employing this compound in a protein-lipid overlay assay, including data interpretation and troubleshooting.

The PI(3,4,5)P3 Signaling Pathway

PI(3,4,5)P3 is generated at the plasma membrane upon the activation of Class I PI3-kinases, which phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2). The resulting PI(3,4,5)P3 acts as a docking site for proteins containing PH domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This recruitment to the plasma membrane is a critical step in the activation of downstream signaling cascades that regulate a multitude of cellular functions.

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3-Kinase RTK->PI3K Activation PIP2 PI(4,5)P2 PI3K->PIP2 Phosphorylation PIP3 PI(3,4,5)P3 PI3K->PIP3 Akt Akt (PKB) PIP3->Akt Recruitment & Activation PDK1 PDK1 PIP3->PDK1 Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation Downstream Downstream Signaling (Cell Growth, Survival) Akt->Downstream PDK1->Akt Phosphorylation

Caption: The PI3K signaling pathway, highlighting the central role of PI(3,4,5)P3.

Experimental Protocol: Protein-Lipid Overlay Assay

This protocol outlines the steps for performing a protein-lipid overlay assay to assess the binding of a protein of interest to this compound.

Materials
  • Lipids: this compound (lyophilized powder), other control lipids (e.g., PI, PI(4,5)P2, Phosphatidylserine).

  • Membrane: Hybond-C extra nitrocellulose or PVDF membrane.

  • Protein: Purified, epitope-tagged protein of interest (e.g., GST-fusion, His-tagged).

  • Positive Control Protein: A protein known to bind PI(3,4,5)P3, such as the PH domain of Akt1 or GRP1.

  • Negative Control Protein: A protein known not to bind lipids, or a mutant version of the protein of interest with a disrupted lipid-binding domain.

  • Antibodies: Primary antibody against the epitope tag, HRP-conjugated secondary antibody.

  • Buffers and Reagents:

    • Lipid Solvent: 1:1 (v/v) methanol:chloroform.

    • Spotting Solvent: 2:1:0.8 (v/v/v) methanol:chloroform:water.

    • Blocking Buffer: 3% (w/v) fatty acid-free Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Wash Buffer: TBST (10 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Tween-20).

    • Antibody Dilution Buffer: 1% (w/v) fatty acid-free BSA in TBST.

    • Chemiluminescent Substrate (ECL).

Experimental Workflow

Experimental_Workflow start Start lipid_prep 1. Lipid Preparation (Reconstitution & Dilution) start->lipid_prep spotting 2. Membrane Spotting lipid_prep->spotting drying 3. Membrane Drying spotting->drying blocking 4. Blocking drying->blocking incubation 5. Protein Incubation blocking->incubation washing1 6. Washing incubation->washing1 primary_ab 7. Primary Antibody Incubation washing1->primary_ab washing2 8. Washing primary_ab->washing2 secondary_ab 9. Secondary Antibody Incubation washing2->secondary_ab washing3 10. Washing secondary_ab->washing3 detection 11. Detection (Chemiluminescence) washing3->detection analysis 12. Data Analysis detection->analysis end End analysis->end

Caption: Step-by-step workflow of the protein-lipid overlay assay.

Detailed Protocol
  • Lipid Preparation:

    • Reconstitute lyophilized this compound to a stock concentration of 1 mg/mL in 1:1 methanol:chloroform.

    • Prepare serial dilutions of the lipid stock in the spotting solvent (2:1:0.8 methanol:chloroform:water) to achieve a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13 pmol/µL).

  • Membrane Spotting:

    • Using a fine-tipped pipette, carefully spot 1 µL of each lipid dilution onto the nitrocellulose or PVDF membrane. Also, spot control lipids.

    • Mark the location of each spot lightly with a pencil.

    • Allow the spots to dry completely at room temperature for 1 hour.

  • Blocking:

    • Place the membrane in a clean container and add enough Blocking Buffer to fully submerge it.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Protein Incubation:

    • Decant the blocking buffer and replace it with fresh Blocking Buffer containing the purified protein of interest. A starting concentration of 0.5-1.0 µg/mL of protein is recommended.

    • Incubate overnight at 4°C with gentle agitation.

  • Washing:

    • Decant the protein solution.

    • Wash the membrane with Wash Buffer for 5 minutes. Repeat this step 3-4 times.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in Antibody Dilution Buffer (e.g., 1:1000 to 1:5000) for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane with Wash Buffer as described in step 5.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in Antibody Dilution Buffer (e.g., 1:5000 to 1:20000) for 1 hour at room temperature with gentle agitation.

  • Final Washing:

    • Wash the membrane extensively with Wash Buffer for 5-10 minutes. Repeat this step 4-5 times to minimize background.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Visualize the chemiluminescent signal using a suitable imaging system.

Data Presentation and Interpretation

The protein-lipid overlay assay is primarily a qualitative or semi-quantitative technique. The intensity of the signal at each lipid spot is indicative of the binding affinity of the protein for that specific lipid.

Qualitative Analysis: A visual inspection of the developed blot will reveal which lipids your protein of interest binds to. Stronger spots indicate a higher affinity.

Semi-Quantitative Analysis: For a more quantitative comparison, densitometry can be performed on the spots using image analysis software (e.g., ImageJ). The integrated density of each spot can be measured and normalized to a background region. This allows for a relative comparison of binding affinity between different lipids.

Table 1: Semi-Quantitative Analysis of Protein X Binding to Phosphoinositides

Lipid Spotted (100 pmol)Relative Binding Signal (Arbitrary Units)
PI1.2 ± 0.3
PI(3)P5.8 ± 0.9
PI(4)P2.1 ± 0.4
PI(5)P1.5 ± 0.2
PI(3,4)P225.6 ± 3.1
PI(3,5)P28.3 ± 1.2
PI(4,5)P215.7 ± 2.5
This compound 89.4 ± 7.8
Phosphatidylserine (PS)3.2 ± 0.6
Blank0.5 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Troubleshooting

High background and non-specific binding are common issues in protein-lipid overlay assays. The following table provides guidance on troubleshooting these and other potential problems.

Table 2: Troubleshooting Guide for Protein-Lipid Overlay Assays

ProblemPossible CauseSolution
High Background Inadequate blocking.Increase BSA concentration in blocking buffer to 5%. Extend blocking time to 2 hours at RT or overnight at 4°C.
Antibody concentration too high.Titrate primary and secondary antibody concentrations.
Insufficient washing.Increase the number and duration of wash steps.
Contaminated buffers.Prepare fresh buffers.
Non-specific Binding Protein concentration too high.Reduce the concentration of the protein of interest during incubation.
Impure protein preparation.Ensure the purified protein is of high purity.
Inappropriate blocking agent.Try a different blocking agent, such as non-fat dry milk (note: avoid for phospho-proteins).
Weak or No Signal Insufficient protein concentration.Increase the concentration of the protein of interest.
Inactive protein.Ensure the protein is correctly folded and active.
Degraded lipids.Use fresh lipid stocks. Store lipids properly at -20°C or -80°C.
Incorrect antibody dilution.Optimize antibody concentrations.
Inconsistent Spotting Improper spotting technique.Ensure the pipette tip touches the membrane gently and a consistent volume is dispensed.
Lipids not fully dried.Allow adequate drying time before blocking.

Concluding Remarks

The protein-lipid overlay assay is a powerful screening tool for identifying novel protein-lipid interactions and for confirming the lipid-binding specificity of a protein of interest. When performed with the appropriate controls and careful optimization, this technique can provide valuable insights into the role of proteins in PI(3,4,5)P3-mediated signaling pathways. For more quantitative data on binding affinities, it is recommended to follow up with techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[2]

References

Application Notes and Protocols for the Intracellular Delivery of 18:1 PI(3,4,5)P3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3) is a critical, yet low-abundance, phospholipid component of the inner leaflet of the plasma membrane. The 18:1 acyl chain version, 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), is a key second messenger in various signal transduction pathways, most notably the PI3K/Akt pathway, which governs fundamental cellular processes such as cell growth, proliferation, survival, and motility.[1][2][3] Due to its anionic nature and membrane impermeability, studying the direct effects of PI(3,4,5)P3 in living cells is challenging.[4][5] These application notes provide an overview and detailed protocols for several established methods to deliver exogenous 18:1 PI(3,4,5)P3 into live cells, enabling researchers to investigate its downstream effects in a controlled manner.

The PI(3,4,5)P3 Signaling Pathway

Upon activation by growth factors or other stimuli, phosphoinositide 3-kinases (PI3Ks) are recruited to the plasma membrane where they phosphorylate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) to generate PI(3,4,5)P3.[3] This lipid then acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[6] This recruitment to the membrane facilitates the phosphorylation and activation of Akt by PDK1 and other kinases, which in turn phosphorylates a multitude of downstream targets to regulate diverse cellular functions. The signal is terminated by phosphatases like PTEN, which dephosphorylates the 3-position of the inositol (B14025) ring.[1]

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3-Kinase RTK->PI3K Recruits & Activates PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PI(4,5)P2 PIP2->PI3K PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN->PIP2 Dephosphorylates (Inactivates signal) PDK1->Akt Phosphorylates (Activates) Downstream Targets Downstream Targets Akt->Downstream Targets Phosphorylates Cellular Responses Cell Growth, Survival, Proliferation Downstream Targets->Cellular Responses

Caption: Simplified PI3K/Akt signaling pathway.

Method 1: Carrier-Mediated Delivery

Application Note: This is one of the most common and straightforward methods for introducing phosphoinositides into cells.[7] It involves pre-complexing the negatively charged PI(3,4,5)P3 with a cationic carrier molecule, which masks the charge and facilitates passage across the plasma membrane.[2][6] Common carriers include polyamines like histone or polyethylenimine (PEI).[2][4] The entry mechanism is believed to be non-endocytic and rapid, occurring within seconds to minutes.[4][6] This method avoids membrane disruption techniques like electroporation. However, efficiency can be cell-type dependent, and some carriers may exhibit cytotoxicity.[4][5]

Carrier_Workflow cluster_prep Complex Formation cluster_cell_culture Cell Treatment cluster_analysis Analysis PIP3 This compound Incubate Incubate at RT (10 min) PIP3->Incubate Carrier Cationic Carrier (e.g., Histone H1) Carrier->Incubate Complex PIP3-Carrier Complex Incubate->Complex Dilute Dilute Complex in Opti-MEM Complex->Dilute Cells Seed cells on glass-bottom dish Add Add diluted complex to cells Cells->Add Dilute->Add Incubate_cells Incubate at 37°C Add->Incubate_cells Image Live-cell imaging/ Immunofluorescence Incubate_cells->Image Assay Downstream functional assays Incubate_cells->Assay Microinjection_Workflow cluster_prep Preparation cluster_injection Microinjection cluster_analysis Analysis PIP3 Prepare this compound in injection buffer Micropipette Load micropipette PIP3->Micropipette Inject Inject into cytoplasm using micromanipulator Micropipette->Inject Cells Plate cells on microscope stage Identify Identify target cell Cells->Identify Identify->Inject Repeat Repeat for multiple cells Inject->Repeat Image Time-lapse microscopy Inject->Image Assay Single-cell functional assays Inject->Assay Electroporation_Workflow cluster_prep Preparation cluster_electroporation Electroporation cluster_analysis Analysis Cells Harvest and wash cells Resuspend Resuspend cells in electroporation buffer Cells->Resuspend Mix Add this compound to cell suspension Resuspend->Mix Cuvette Transfer mix to electroporation cuvette Mix->Cuvette Pulse Apply electrical pulse Cuvette->Pulse Recover Transfer cells to culture medium Pulse->Recover Plate Plate cells and incubate at 37°C Recover->Plate Assay Perform functional assays after 24-72h Plate->Assay

References

In Vitro Kinase Assays Utilizing Phosphoinositides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the determination of kinase activity on phosphoinositide substrates, with a focus on the production of 18:1 PI(3,4,5)P3.

These application notes provide detailed protocols and supporting information for researchers, scientists, and drug development professionals engaged in the study of lipid kinases. The focus is on in vitro assays that measure the enzymatic activity of Class I Phosphoinositide 3-Kinases (PI3Ks), which are central to numerous signaling pathways. While the inquiry specified this compound as a substrate, it is critical to note that in the vast majority of established kinase assays, PI(3,4,5)P3 is the enzymatic product, generated from the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2] The 18:1 acyl chain (oleoyl) is a common lipid tail for these phosphoinositides used in in vitro studies.

This document will, therefore, detail the standard PI3K assay, which is fundamental for screening and characterizing inhibitors of this important enzyme class.[3]

The PI3K Signaling Pathway: A Central Hub in Cellular Regulation

The PI3K signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[3][4] The pathway is initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors, which in turn recruit and activate Class I PI3Ks at the plasma membrane.[2] These enzymes then catalyze the phosphorylation of PI(4,5)P2 at the 3-position of the inositol (B14025) ring to generate the second messenger, Phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3).[4][5]

PI(3,4,5)P3 acts as a docking site on the inner leaflet of the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, most notably the kinase Akt (also known as Protein Kinase B).[2] This recruitment to the membrane is a crucial step for the subsequent phosphorylation and full activation of Akt by other kinases like PDK1 and mTORC2.[1][6] Activated Akt then phosphorylates a multitude of downstream targets, orchestrating the cellular responses.[2] Given the frequent hyperactivation of this pathway in human cancers, PI3K isoforms are major targets for therapeutic intervention.[1][3]

PI3K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PI45P2 PI(4,5)P2 PI345P3 PI(3,4,5)P3 Akt Akt PI345P3->Akt Recruits & Activates PI3K->PI45P2 Phosphorylates Downstream Downstream Targets Akt->Downstream Phosphorylates Cell_Response Cell Growth, Survival, Proliferation Downstream->Cell_Response Leads to PTEN PTEN PTEN->PI345P3 Dephosphorylates

Caption: The PI3K/Akt Signaling Pathway.

Principles of In Vitro PI3K Activity Assays

In vitro PI3K assays are designed to measure the enzymatic conversion of PI(4,5)P2 to PI(3,4,5)P3 in a cell-free system. These assays are indispensable for high-throughput screening (HTS) of potential inhibitors and for detailed mechanistic studies of kinase function.[7] Common assay formats include:

  • Homogeneous Time-Resolved Fluorescence (HTRF®): This technology uses fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor. In a competitive assay format, the PI(3,4,5)P3 product generated by the kinase competes with a biotinylated PI(3,4,5)P3 tracer for binding to a GST-tagged PH domain, which is in turn detected by an anti-GST antibody labeled with the donor fluorophore. High kinase activity leads to a decrease in the FRET signal.[8][9][10]

  • ELISA (Enzyme-Linked Immunosorbent Assay): These are competitive assays where the PI(3,4,5)P3 produced in the kinase reaction competes with a fixed amount of PI(3,4,5)P3 coated on a microplate for binding to a detector protein. The amount of detector protein bound to the plate is then quantified using a secondary antibody conjugated to an enzyme (like HRP), which generates a colorimetric signal. The signal is inversely proportional to the amount of PI(3,4,5)P3 produced.[11][12]

  • Fluorescence Polarization (FP): This method measures the change in the polarization of fluorescent light. A small fluorescently labeled PI(3,4,5)P3 probe, when bound to a larger detector protein, tumbles slowly and has a high polarization value. The PI(3,4,5)P3 produced by the kinase competes with this probe for binding to the detector, causing the probe to be displaced, tumble faster, and thus decrease the polarization value.[13]

  • Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of ADP is converted into a luminescent signal, which is directly proportional to kinase activity.[4][14]

Experimental Workflow Overview

A typical workflow for screening PI3K inhibitors involves preparing the enzyme, substrate, and inhibitor solutions, initiating the enzymatic reaction, stopping the reaction, and then detecting the product.

Experimental_Workflow Start Plate_Setup 1. Assay Plate Setup (Add Inhibitor/Vehicle) Start->Plate_Setup Enzyme_Add 2. Add PI3K Enzyme & Pre-incubate Plate_Setup->Enzyme_Add Reaction_Start 3. Initiate Reaction (Add PI(4,5)P2 & ATP) Enzyme_Add->Reaction_Start Incubation 4. Incubate (e.g., 60 min at RT) Reaction_Start->Incubation Reaction_Stop 5. Stop Reaction (e.g., Add EDTA) Incubation->Reaction_Stop Detection 6. Add Detection Reagents Reaction_Stop->Detection Read_Plate 7. Read Plate (Fluorescence, Luminescence, etc.) Detection->Read_Plate Data_Analysis 8. Data Analysis (Calculate % Inhibition, IC50) Read_Plate->Data_Analysis End Data_Analysis->End

Caption: Generalized workflow for an in vitro PI3K inhibitor assay.

Data Presentation

Table 1: Typical Reagent Concentrations for In Vitro PI3K Assays
ComponentHTRF AssayELISA-based AssayADP-Glo™ Assay
PI3K Enzyme Isoform-dependent (ng range)20-30 µg cell lysate or purified enzyme~17 ng purified enzyme
Substrate (PI(4,5)P2) 10 µM5-10 µM5 µM
ATP 10-200 µM (near Km)10 µM12.5 µM
Kinase Buffer 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA20 mM Tris-HCl (pH 7.4), 137 mM NaCl, 1 mM CaCl2, 1 mM MgCl240 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA
Inhibitor (e.g., Wortmannin) Varies (nM to µM range)100 nM for control inhibitionVaries (nM to µM range)

Note: Optimal concentrations may vary depending on the specific PI3K isoform, reagents, and detection system. Empirical determination is recommended.

Table 2: IC50 Values of Common PI3K Inhibitors
InhibitorPI3Kα (p110α)PI3Kβ (p110β)PI3Kδ (p110δ)PI3Kγ (p110γ)Notes
Wortmannin ~3 nM~3 nM~3 nM~3 nMIrreversible, potent, pan-Class I inhibitor.[15] Also inhibits other PIKK family members like DNA-PK.[15]
LY294002 ~0.5 µM~0.97 µM~0.57 µM-Reversible, ATP-competitive inhibitor.[16] Less potent than Wortmannin but more stable.[16] Also inhibits CK2.[16]
PI-103 ~8 nM~88 nM~15 nM~48 nMPotent pan-Class I inhibitor, also inhibits mTOR.
GDC-0941 ~3 nM~33 nM~3 nM~75 nMPotent pan-Class I inhibitor with good selectivity against PIKKs.[17]

IC50 values are approximate and can vary based on assay conditions (e.g., ATP concentration).

Experimental Protocols

Protocol 1: Competitive ELISA for PI3K Activity

This protocol is adapted from commercially available kits and provides a framework for measuring PI3K activity.[11][12]

Materials:

  • Purified recombinant PI3K enzyme or cell lysate containing PI3K.

  • 18:1 PI(4,5)P2 Substrate (e.g., diC8 PI(4,5)P2).

  • PI(3,4,5)P3 Detection Plate (coated with PI(3,4,5)P3).

  • PI(3,4,5)P3 Detector Protein (e.g., GST-GRP1 PH domain).

  • Secondary Detector (e.g., HRP-conjugated anti-GST antibody).

  • 5x Kinase Reaction Buffer (e.g., 100 mM Tris pH 7.4, 500 mM NaCl, 15 mM MgCl2).

  • ATP solution.

  • Kinase Stop Solution (e.g., 100 mM EDTA).

  • Wash Buffer (e.g., TBS-T).

  • TMB Substrate Solution.

  • Stop Solution (e.g., 1 N H2SO4).

  • Test inhibitors (dissolved in DMSO).

Procedure:

  • Reagent Preparation: Prepare 1x Kinase Reaction Buffer. Dilute PI(4,5)P2 substrate to a 2x working concentration (e.g., 20 µM) in 1x Kinase Buffer. Dilute PI3K enzyme to a 2x working concentration in 1x Kinase Buffer.

  • Inhibitor Preparation: Perform serial dilutions of the test inhibitor in 1x Kinase Buffer containing DMSO. Ensure the final DMSO concentration in the reaction is ≤1%.

  • Kinase Reaction: a. In a microcentrifuge tube or a separate incubation plate, add 5 µL of the inhibitor dilution (or vehicle for 'no inhibitor' control). b. Add 10 µL of 2x PI3K enzyme solution. Pre-incubate for 10-15 minutes at room temperature.[11] c. To initiate the reaction, add 10 µL of 2x PI(4,5)P2 substrate and 5 µL of ATP solution (final volume 30 µL). For 'no enzyme' control, add buffer instead of enzyme. d. Incubate for 1-2 hours at 37°C.[12]

  • Stop Reaction: Add 90 µL of Kinase Stop Solution to each reaction.[12]

  • Competitive Binding: a. Add the PI(3,4,5)P3 Detector Protein to the stopped reactions and incubate for 1 hour at room temperature. b. Transfer the mixture from each well of the incubation plate to the corresponding well of the PI(3,4,5)P3 Detection Plate. c. Incubate for 1 hour at room temperature to allow competitive binding.

  • Detection: a. Wash the detection plate 3-4 times with 1x Wash Buffer. b. Add the diluted Secondary Detector solution to each well and incubate for 1 hour at room temperature. c. Wash the plate 3-4 times with 1x Wash Buffer. d. Add TMB Substrate Solution and incubate in the dark for 15-30 minutes, or until sufficient color develops. e. Add Stop Solution to quench the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the PI3K activity.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

This protocol is a generalized procedure for a 384-well format HTRF assay.[9][10]

Materials:

  • Purified recombinant PI3K enzyme.

  • PI(4,5)P2 Substrate.

  • ATP.

  • 4x Reaction Buffer (e.g., 200 mM HEPES or Tris pH 7.4, MgCl2, BSA, DTT).

  • Test inhibitors (dissolved in DMSO).

  • HTRF Detection Reagents:

    • GST-tagged PH domain (e.g., GRP1).

    • Biotinylated PI(3,4,5)P3 tracer.

    • Europium (Eu3+) cryptate-labeled anti-GST antibody (donor).

    • Streptavidin-conjugated acceptor fluorophore (e.g., d2 or APC).

  • Stop Solution.

  • Low-volume 384-well assay plates.

Procedure:

  • Assay Plate Preparation: Dispense 1 µL of serially diluted inhibitor or vehicle (DMSO) into the wells of the 384-well plate.[10]

  • Enzyme/Substrate Addition: Prepare a master mix containing the PI3K enzyme and PI(4,5)P2 substrate in 1x Reaction Buffer. Add 10 µL of this mix to each well.

  • Reaction Initiation: Prepare an ATP solution in 1x Reaction Buffer. Add 10 µL to each well to start the enzymatic reaction.[10]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[10]

  • Detection: a. Prepare the detection mix according to the manufacturer's instructions. This typically involves mixing the Eu3+-labeled antibody, the d2-labeled tracer (or SA-APC), GST-PH domain, and biotin-PI(3,4,5)P3 in a detection buffer. b. Add 5 µL of Stop Solution, followed by 5 µL of the Detection Mix to each well.[9]

  • Final Incubation: Seal the plate and incubate at room temperature for 2 hours to overnight, as recommended by the reagent supplier, to allow the detection complex to equilibrate.[9]

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The HTRF ratio (Acceptor/Donor) is calculated, which is inversely proportional to PI3K activity.

By following these protocols and utilizing the provided data, researchers can effectively measure PI3K activity and characterize the potency and selectivity of novel inhibitors, contributing to advancements in both basic science and drug discovery.

References

Application Note: Quantitative Analysis of 18:1 PI(3,4,5)P3 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3 or PIP3) is a critical second messenger lipid molecule residing on the plasma membrane.[1] It plays a pivotal role in various cellular processes, including cell growth, survival, proliferation, and metabolism.[2][3] The PI3K/Akt signaling pathway is a central cascade where Class I phosphoinositide 3-kinases (PI3Ks) phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PI(3,4,5)P3.[1] This, in turn, recruits and activates downstream effectors like the protein kinase Akt, initiating a cascade of events crucial for normal cellular function and often dysregulated in diseases like cancer and diabetes.[2][4][5]

Given its low cellular abundance and the existence of structurally similar isomers, the accurate quantification of specific acyl chain variants of PI(3,4,5)P3, such as 18:1 PI(3,4,5)P3, presents a significant analytical challenge. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the sensitive and specific quantification of phosphoinositides.[6][7] This application note provides a detailed protocol for the extraction and quantification of this compound from biological samples using LC-MS/MS.

Signaling Pathway

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), leading to the activation of PI3K.[5] PI3K then phosphorylates PIP2 to form PI(3,4,5)P3. This lipid second messenger recruits proteins containing a pleckstrin homology (PH) domain, such as Akt and PDK1, to the plasma membrane, leading to their activation and subsequent downstream signaling.[2] The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PI(3,4,5)P3 back to PIP2.[1][5]

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PI(4,5)P2 PI3K->PIP2 Phosphorylation PIP3 PI(3,4,5)P3 PIP2->PIP3 PI3K PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment & Activation PTEN->PIP2 Dephosphorylation PDK1->Akt Phosphorylation Downstream Effectors Downstream Effectors Akt->Downstream Effectors Activation Cellular Responses Cell Growth, Survival, Proliferation Downstream Effectors->Cellular Responses

Caption: The PI3K/Akt Signaling Pathway.

Experimental Protocols

A generalized workflow for the quantification of this compound involves sample preparation, lipid extraction, chromatographic separation, and mass spectrometric detection.

LC_MS_Workflow start Biological Sample (Cells or Tissues) extraction Lipid Extraction (Acidified Chloroform/Methanol) start->extraction deacylation Optional: Deacylation (Methylamine Treatment) extraction->deacylation separation LC Separation (Reversed-Phase or HILIC) deacylation->separation detection MS/MS Detection (ESI-MRM/SRM) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: LC-MS/MS workflow for this compound quantification.

Sample Preparation and Lipid Extraction

A common and effective method for extracting acidic lipids like phosphoinositides is the acidified chloroform/methanol extraction.[8]

Materials:

  • Chloroform (CHCl3)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1 M and 2 M

  • Internal Standard: 17:0/20:4 PI(3,4,5)P3 (Avanti Polar Lipids)

  • Nitrogen gas stream

  • Centrifuge

Protocol:

  • For cell pellets (e.g., 1 x 10^8 platelets), add 242 µL of CHCl3, 484 µL of MeOH, 23.6 µL of 1 M HCl, 170 µL of water, and a known amount of the internal standard (e.g., 10 pmol).[8]

  • Vortex the mixture intermittently and let it stand at room temperature for 5 minutes.[8]

  • To induce phase separation, add 725 µL of CHCl3 and 170 µL of 2 M HCl.[8]

  • Centrifuge the samples at 1500 x g for 5 minutes at room temperature.[8]

  • Carefully collect the lower organic layer, which contains the lipids, into a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • The dried lipid extract can be reconstituted in a suitable solvent (e.g., methanol/toluene 9:1, v/v) for LC-MS/MS analysis.[9]

Optional: Deacylation for Isomer Analysis

To simplify the mass spectra and facilitate the separation of positional isomers, the extracted phosphoinositides can be deacylated to their glycerophosphoinositol (B231547) phosphate (B84403) (GroPInsP) headgroups.[8][10]

Protocol:

  • Follow the lipid extraction protocol as described above.

  • The dried lipid extracts are then treated with methylamine (B109427) to remove the fatty acyl chains.[10]

Liquid Chromatography

Reversed-phase liquid chromatography (RPLC) is widely used for the separation of lipid species.[9][11]

Table 1: LC Parameters

ParameterValue
Column C18 column (e.g., Agilent ZORBAX EclipsePlus C18)
Mobile Phase A Water/Acetonitrile (40/60%) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid[12]
Mobile Phase B Isopropanol/Acetonitrile (90/10%) with 10 mM ammonium formate and 0.1% formic acid[12]
Flow Rate 0.2 - 0.6 mL/min
Column Temperature 45 °C
Injection Volume 5 - 10 µL
Gradient A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute the lipids. For example: 32% B at 0 min, increasing to 97% B at 18 min.[12]

Note: For challenging analytes like highly phosphorylated inositides, using a biocompatible LC system can improve recovery and detection.[13]

Mass Spectrometry

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode provides high selectivity and sensitivity for quantification. Electrospray ionization (ESI) is commonly used, often in negative ion mode for phosphoinositides.

Table 2: MS/MS Parameters

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Analysis Mode Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM)
Precursor Ion (Q1) m/z corresponding to [M-H]⁻ of this compound
Product Ion (Q3) Specific fragment ions of PI(3,4,5)P3
Collision Energy Optimized for the specific precursor-product ion transition (e.g., -32 eV for GroPIns(3,4,5)P3)[8][10]
Dwell Time 50 - 100 ms

Data Presentation

The quantitative data should be presented in a clear and structured format to allow for easy comparison between different samples or conditions.

Table 3: Example Quantitative Data for Phosphoinositides in Human Platelets

Phosphoinositide SpeciesConcentration in Resting Platelets (pmol/1 x 10⁸ platelets)
PtdIns4P94.7 ± 11.1[8]
PtdIns(3,4)P₂3.1 ± 0.2[8]
PtdIns(4,5)P₂59.2 ± 12.4[8]

Table 4: Recovery of Phosphoinositides from Extraction

Phosphoinositide SpeciesRecovery (%)
PtdIns4P103 ± 12[8][10]
PtdIns(4,5)P₂109 ± 11[8][10]
PtdIns(3,4,5)P₃134 ± 13[8][10]

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the quantitative analysis of this compound using LC-MS/MS. The described methods for lipid extraction, chromatographic separation, and mass spectrometric detection are robust and sensitive, enabling researchers to accurately quantify this critical signaling lipid in various biological matrices. The provided protocols and data presentation formats can serve as a valuable resource for scientists in academic research and drug development.

References

Application Notes and Protocols for Studying Akt Activation Using 18:1 PI(3,4,5)P3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3) is a critical second messenger lipid molecule generated at the cell membrane by phosphoinositide 3-kinases (PI3Ks) in response to extracellular stimuli.[1][2] The 18:1 dioleoyl variant, 18:1 PI(3,4,5)P3, is a commonly used synthetic phosphoinositide in research due to its defined acyl chain composition.[3] In the context of the PI3K/Akt signaling pathway, PI(3,4,5)P3 plays a pivotal role by binding to the Pleckstrin Homology (PH) domain of the serine/threonine kinase Akt (also known as Protein Kinase B).[4][5][6] This interaction recruits Akt to the plasma membrane, inducing a conformational change that allows for its phosphorylation and full activation by upstream kinases like PDK1 and mTORC2.[2][7][8] Consequently, this compound is an indispensable tool for researchers studying the mechanisms of Akt activation, identifying pathway inhibitors, and understanding its role in various cellular processes such as cell growth, proliferation, and survival.[1][9]

The PI3K/Akt Signaling Pathway

The activation of the PI3K/Akt pathway is a multi-step process initiated by growth factors or other extracellular signals. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate PI(3,4,5)P3.[8][10] This lipid then acts as a docking site for proteins containing PH domains, most notably Akt and PDK1.[4][7] The co-localization of Akt and PDK1 at the membrane facilitates the phosphorylation of Akt at Threonine 308 (Thr308) by PDK1.[2] A second phosphorylation event at Serine 473 (Ser473) by mTOR Complex 2 (mTORC2) is required for maximal Akt activation.[2][7] Once fully activated, Akt phosphorylates a multitude of downstream substrates, regulating fundamental cellular functions.[8]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PI(4,5)P2 PI3K->PIP2 Phosphorylates PIP3 18:1 PI(3,4,5)P3 PIP2->PIP3 Akt_cyto Akt PIP3->Akt_cyto Recruits PDK1_cyto PDK1 PIP3->PDK1_cyto Recruits PDK1_mem PDK1 Akt_mem Akt PDK1_mem->Akt_mem Phosphorylates (Thr308) Downstream Downstream Targets Akt_mem->Downstream Phosphorylates (Activation) mTORC2 mTORC2 mTORC2->Akt_mem Phosphorylates (Ser473) GrowthFactor Growth Factor GrowthFactor->RTK Binds Akt_cyto->Akt_mem Translocates PDK1_cyto->PDK1_mem Translocates

Caption: PI3K/Akt Signaling Pathway Activation.

Application 1: In Vitro Akt Kinase Assay with PI(3,4,5)P3 Liposomes

Application Note:

This assay reconstitutes the initial steps of Akt activation in a cell-free system.[11] By incorporating a defined concentration of this compound into lipid vesicles (liposomes), researchers can mimic the plasma membrane and directly assess the lipid's ability to promote Akt phosphorylation and subsequent kinase activity.[11] This method is invaluable for screening potential inhibitors of the Akt-PIP3 interaction, studying the activation requirements of different Akt isoforms, and investigating the roles of other regulatory proteins like PDK1.[11] The assay measures the phosphorylation of a specific Akt substrate, providing a quantitative readout of enzyme activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Lipids 1. Mix Lipids (DOPC/DOPS + this compound) Vesicles 2. Form Liposomes (Sonication/Extrusion) Lipids->Vesicles Incubate 3. Incubate Liposomes + Unactivated Akt + PDK1/mTORC2 + ATP + Substrate Vesicles->Incubate Phospho 4. Measure Substrate Phosphorylation Incubate->Phospho Analysis 5. Data Analysis (Kinetic Rate) Phospho->Analysis

Caption: Workflow for an in vitro Akt kinase assay.

Protocol: In Vitro Akt Activation Assay [11]

  • Liposome (B1194612) Preparation:

    • Prepare a lipid mixture of DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) and DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine) at a 1:1 weight ratio.

    • Add this compound to the lipid mixture to a final concentration of 1-5 mol%.

    • Dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 1 hour.

    • Rehydrate the lipid film in kinase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0) to form multilamellar vesicles.

    • Create small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Kinase Reaction:

    • In a microplate well, combine the following components:

      • Unactivated Akt1 (e.g., 0.5 - 10 nM).

      • PI(3,4,5)P3-containing liposomes (final PIP3 concentration of ~1 µM).

      • Activating kinases (PDK1 and/or mTORC2 components).

      • Akt-specific peptide substrate (e.g., a Sox-labeled peptide).

      • ATP (at a concentration near the Km for Akt).

    • Initiate the reaction by adding ATP.

  • Detection and Analysis:

    • Monitor the increase in fluorescence (or other signal, depending on the substrate) over time at a constant temperature (e.g., 30°C).

    • Calculate the initial reaction velocity (rate of substrate phosphorylation) from the linear phase of the reaction curve.

    • Compare the activity of Akt in the presence and absence of PI(3,4,5)P3-containing liposomes to determine the fold activation.

Data Presentation

ComponentConcentrationPurposeSource
This compound1 µMActivates Akt by binding to its PH domain[11]
Unactivated Akt10.65 - 6 nMEnzyme to be activated[11]
PDK1~60 pMUpstream kinase, phosphorylates Akt at Thr308[11]
Lipid Blend10 µM (DOPC/DOPS)Forms the vesicle bilayer, mimicking the cell membrane[11]

Application 2: Protein-Lipid Overlay Assay

Application Note:

The protein-lipid overlay assay, often performed using commercially available "PIP-strips," is a rapid and straightforward method to determine the lipid-binding specificity of a protein.[12][13] In this assay, various phosphoinositides, including PI(3,4,5)P3, are spotted and immobilized on a hydrophobic membrane.[13][14] The membrane is then incubated with a purified protein of interest, such as recombinant Akt or its isolated PH domain.[1][12] Detection of the protein bound to specific lipid spots reveals its binding preferences. This technique is excellent for initial screening to confirm that Akt or its domains directly interact with PI(3,4,5)P3 and to compare its affinity for other lipids.[12]

PLO_Workflow Start 1. PIP-Strip Membrane (Spotted with Lipids) Block 2. Block Membrane (e.g., with BSA) Start->Block Incubate 3. Incubate with Purified Protein (e.g., GST-Akt) Block->Incubate Wash 4. Wash Unbound Protein Incubate->Wash Detect 5. Detect Bound Protein (Primary & Secondary Ab) Wash->Detect Image 6. Visualize (Chemiluminescence) Detect->Image

Caption: Workflow for a Protein-Lipid Overlay (PLO) Assay.

Protocol: Protein-Lipid Overlay Assay [12][14]

  • Membrane Blocking:

    • Obtain a commercially prepared lipid strip or spot serial dilutions of this compound and other control lipids onto a nitrocellulose or PVDF membrane and allow it to dry.

    • Immerse the membrane in a blocking buffer (e.g., TBS-T containing 3% fatty acid-free BSA) and incubate for 1 hour at room temperature with gentle agitation.

  • Protein Incubation:

    • Dilute the purified, tagged protein (e.g., GST-Akt or His-Akt-PH) in the blocking buffer to a final concentration of 0.1 - 1 µg/mL.

    • Remove the blocking buffer from the membrane and add the protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing and Detection:

    • Wash the membrane three times for 10 minutes each with TBS-T to remove unbound protein.

    • Incubate the membrane with a primary antibody directed against the protein's tag (e.g., anti-GST) in blocking buffer for 1 hour.

    • Wash the membrane as in step 3.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Wash the membrane again as in step 3.

  • Visualization:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and image the resulting signal using a chemiluminescence detector. The intensity of the spots corresponds to the amount of protein bound.

Data Presentation

InteractionBinding Affinity (Kd)MethodSource
Akt - PI(3,4,5)P3304 - 349 nMAlpha-based saturation assay[1]
Akt - PI(3,4,5)P3 (+ LINK-A lncRNA)19 nMAlpha-based saturation assay[1]
Akt - PI(3,4)P21,243 nMAlpha-based saturation assay[1]

Application 3: Liposome Co-sedimentation Assay

Application Note:

The liposome co-sedimentation assay provides a quantitative method to study the interaction between a protein and lipid membranes in a more physiological context than a solid-phase assay.[15][16][17] In this technique, liposomes containing this compound are incubated with the protein of interest (e.g., Akt).[18] The mixture is then subjected to ultracentrifugation, which pellets the relatively large liposomes and any associated proteins.[18][19] Unbound, smaller proteins remain in the supernatant. By analyzing the protein content in the pellet and supernatant fractions via SDS-PAGE and Coomassie staining or Western blotting, one can determine the fraction of protein bound to the liposomes.[18] This assay is useful for determining binding affinities and lipid specificity.[16]

Cosedimentation_Workflow cluster_prep Preparation cluster_analysis Analysis Liposomes 1. Prepare Liposomes (with/without this compound) Mix 3. Mix Protein and Liposomes Liposomes->Mix Protein 2. Purify Protein (e.g., Akt) Protein->Mix Incubate 4. Incubate Mix->Incubate Spin 5. Ultracentrifugation Incubate->Spin Separate 6. Separate Supernatant (S) and Pellet (P) Spin->Separate SDS_PAGE 7. Analyze S and P by SDS-PAGE Separate->SDS_PAGE Quantify 8. Quantify Protein (Bound vs. Unbound) SDS_PAGE->Quantify

Caption: Workflow for a Liposome Co-sedimentation Assay.

Protocol: Liposome Co-sedimentation Assay [16][18]

  • Liposome Preparation:

    • Prepare liposomes with and without 5% this compound as described in the In Vitro Akt Kinase Assay protocol. The background lipid composition is typically PC-based (e.g., POPC) with an anionic lipid like PS (e.g., POPS) to mimic the inner leaflet of the plasma membrane.

  • Binding Reaction:

    • In an ultracentrifuge tube, mix the purified Akt protein (e.g., 1-2 µM) with liposomes (e.g., 0.1-0.5 mg/mL) in a suitable binding buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

    • Prepare control reactions, including protein alone (no liposomes) and protein with control liposomes (lacking PI(3,4,5)P3).

    • Incubate the mixtures at room temperature for 30 minutes.

  • Ultracentrifugation:

    • Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes.

  • Analysis:

    • Carefully collect the supernatant, which contains the unbound protein.

    • Wash the pellet gently with binding buffer and then resuspend it in an equal volume of buffer as the supernatant. The pellet contains the liposome-bound protein.

    • Add SDS-PAGE sample buffer to the supernatant and pellet fractions.

    • Analyze equal volumes of each fraction by SDS-PAGE, followed by Coomassie blue staining or Western blotting for Akt.

    • Quantify the band intensities using densitometry to determine the percentage of protein bound in each condition.

Data Presentation

Assay ConditionTypical Protein ConcentrationTypical Lipid ConcentrationExpected OutcomeSource
Akt + Control Liposomes1-2 µM0.1-0.5 mg/mLMinimal protein in pellet[16][18]
Akt + PI(3,4,5)P3 Liposomes1-2 µM0.1-0.5 mg/mLSignificant protein shifts to pellet fraction[16][18]

Application 4: Surface Plasmon Resonance (SPR) Analysis

Application Note:

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time quantitative analysis of biomolecular interactions.[20] To study the Akt-PI(3,4,5)P3 interaction, liposomes containing this compound are immobilized on a sensor chip surface (e.g., an L1 or HPA chip).[21] A solution containing the purified Akt protein (the analyte) is then flowed over the surface. The binding of Akt to the liposomes causes a change in the refractive index at the surface, which is detected and measured in real-time as a change in response units (RU).[20] This method allows for the precise determination of kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), providing a detailed quantitative understanding of the binding affinity.[22]

SPR_Workflow cluster_prep Preparation cluster_analysis Analysis Chip 1. Prepare Sensor Chip (e.g., L1 Chip) Immobilize 3. Immobilize Liposomes on Chip Surface Chip->Immobilize Liposomes 2. Prepare Liposomes (with this compound) Liposomes->Immobilize Inject 4. Inject Protein (Analyte) at various concentrations Immobilize->Inject Measure 5. Measure Real-Time Binding (Sensorgram) Inject->Measure Regenerate 6. Regenerate Surface Measure->Regenerate Fit 7. Fit Data to Binding Model Measure->Fit Kinetics 8. Determine ka, kd, KD Fit->Kinetics

Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.

Protocol: SPR Analysis of Akt-Liposome Interaction [21][22]

  • Liposome Preparation & Immobilization:

    • Prepare small unilamellar vesicles (SUVs) containing a defined molar percentage of this compound (e.g., 5%) and a control surface with no PI(3,4,5)P3, as previously described.

    • Immobilize the liposomes onto a lipid-capturing sensor chip (e.g., an L1 chip) according to the manufacturer's instructions until a stable baseline is achieved (~500-1000 RU).

  • Binding Analysis:

    • Prepare a serial dilution of purified Akt protein in running buffer (e.g., HBS-P+ buffer). Concentrations should span either side of the expected KD (e.g., 10 nM to 1 µM).

    • Inject the different concentrations of Akt over the control and active (PI(3,4,5)P3-containing) surfaces sequentially, from lowest to highest concentration. Each injection consists of an association phase (when Akt is flowing over) and a dissociation phase (when running buffer is flowing over).

    • Between each protein concentration, regenerate the surface using a short pulse of a mild detergent or high salt solution (e.g., 100 mM NaOH) if necessary, ensuring the lipid layer remains intact.

  • Data Analysis:

    • Subtract the signal from the control flow cell (reference surface) from the active flow cell to obtain specific binding sensorgrams.

    • Perform a global fit of the binding data from all concentrations to a suitable binding model (e.g., a 1:1 Langmuir model or a steady-state affinity model) using the instrument's analysis software.

    • From the fit, determine the kinetic constants ka, kd, and the equilibrium dissociation constant KD (KD = kd/ka).

Data Presentation

ProteinLipid SurfaceBinding Affinity (KD)Source
Smurf1 C2 Domain5% PI(3,4,5)P3 VesiclesQualitative binding observed (RU change)[21]
Akt PH Domain5% PI(3,4,5)P3 Vesicles~100-400 nM (Typical range from literature)[1]

References

Application Notes and Protocols for Supported Lipid Bilayer (SLB) Preparation Using 18:1 PI(3,4,5)P3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3) is a critical second messenger lipid found on the inner leaflet of the plasma membrane. It plays a pivotal role in a multitude of cellular signaling pathways that govern cell growth, proliferation, survival, and motility. The transient and localized production of PI(3,4,5)P3 by phosphoinositide 3-kinases (PI3Ks) facilitates the recruitment and activation of various downstream effector proteins, most notably those containing a Pleckstrin Homology (PH) domain, such as Akt/PKB. Given its central role in cellular signaling, dysregulation of the PI(3,4,5)P3 pathway is frequently implicated in diseases like cancer and diabetes.

Supported lipid bilayers (SLBs) are powerful in vitro tools that mimic the cell membrane, providing a planar and stable platform for studying lipid-protein interactions and other membrane-associated phenomena. Incorporating 18:1 PI(3,4,5)P3 into SLBs creates a biologically relevant model system to investigate the binding kinetics and functional consequences of protein recruitment to PI(3,4,5)P3-rich membrane domains. This document provides detailed protocols for the preparation and characterization of SLBs containing this compound.

Data Presentation

The following table summarizes key quantitative parameters for the preparation and characterization of SLBs containing this compound.

ParameterValueNotes
Vesicle Composition
Main Lipid (e.g., POPC)95-99 mol%1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is a common choice for creating a fluid bilayer.
This compound1-5 mol%Higher concentrations can sometimes hinder the vesicle fusion process.[1]
Fluorescent Lipid (optional)0.1-1 mol%For characterization by fluorescence microscopy (e.g., NBD-PE, Liss-Rhod-PE).
Vesicle Preparation
Total Lipid Concentration0.1 - 1.0 mg/mLA typical starting concentration for vesicle formation.
Extrusion Pore Size50 - 100 nmTo produce small unilamellar vesicles (SUVs).
Extrusion Cycles11 - 21 passesTo ensure a homogenous population of vesicles.
SLB Formation
SubstrateGlass, Mica, QuartzHydrophilic surfaces are required for vesicle fusion.
BufferHEPES or Tris-buffered saline (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)The choice of buffer can influence vesicle fusion.
Divalent Cations2-5 mM CaCl2Often added to the buffer to promote vesicle fusion, especially for vesicles with a net negative charge.
Incubation Temperature25-37 °CShould be above the phase transition temperature of the lipid mixture.
Incubation Time30 - 60 minutesSufficient time for vesicles to adsorb, rupture, and form a complete bilayer.
SLB Characterization (QCM-D)
Frequency Shift (Δf)~ -25 HzIndicates the mass of the lipid bilayer coupled to the sensor.
Dissipation Shift (ΔD)< 1 x 10^-6A low dissipation value is characteristic of a rigid, complete bilayer.
SLB Characterization (FRAP)
Diffusion Coefficient (D)1 - 5 µm²/sTypical for lipids in a fluid SLB.
Mobile Fraction> 90%A high mobile fraction indicates a continuous and fluid bilayer with few immobile obstacles.

Experimental Protocols

Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) containing this compound

This protocol describes the preparation of SUVs by the extrusion method, which is a common technique for producing vesicles with a defined size distribution.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform (B151607)

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) (this compound) in chloroform/methanol/water

  • Fluorescent lipid probe (e.g., NBD-PE) in chloroform (optional)

  • Chloroform

  • Nitrogen or Argon gas

  • Vacuum desiccator

  • Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (50 or 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Preparation:

    • In a clean glass vial, combine the desired molar ratios of POPC, this compound, and the fluorescent lipid probe.

    • Evaporate the organic solvent under a gentle stream of nitrogen or argon gas while rotating the vial to create a thin lipid film on the bottom and sides.

    • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the appropriate volume of hydration buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 1 mg/mL).

    • Vortex the vial vigorously for 1-2 minutes to resuspend the lipid film, creating a milky suspension of multilamellar vesicles (MLVs).

    • Allow the MLV suspension to hydrate (B1144303) for at least 30 minutes at room temperature, with occasional vortexing.

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions.

    • Transfer the MLV suspension into one of the extruder syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 21 passes). This will result in a clear or slightly opalescent suspension of SUVs.

    • The resulting SUV solution can be stored at 4°C for a limited time.

Protocol 2: Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion

This protocol details the formation of an SLB on a hydrophilic substrate through the spontaneous fusion of SUVs.

Materials:

  • SUV suspension containing this compound (from Protocol 1)

  • Hydrophilic substrate (e.g., glass coverslip, mica disc, or quartz crystal)

  • Fusion Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 2-5 mM CaCl2, pH 7.4)

  • Deionized water

  • Ethanol (B145695)

  • Plasma cleaner or Piranha solution (for substrate cleaning)

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrate to ensure it is hydrophilic. For glass or quartz, this can be achieved by sonication in ethanol and deionized water, followed by treatment with a plasma cleaner or Piranha solution (use with extreme caution). For mica, freshly cleaved mica is sufficiently clean and hydrophilic.

  • SLB Formation:

    • Place the cleaned substrate in a suitable chamber (e.g., a well of a microplate or a custom flow cell).

    • Add the fusion buffer to the chamber, ensuring the substrate is fully submerged.

    • Add the SUV suspension to the buffer to a final lipid concentration of 0.05-0.1 mg/mL.

    • Incubate at a temperature above the lipid mixture's phase transition temperature (room temperature is typically sufficient for POPC-based bilayers) for 30-60 minutes.

    • Gently rinse the chamber with an excess of fusion buffer (without vesicles) to remove any non-fused vesicles. The SLB is now formed and ready for characterization or experimental use.

Protocol 3: Characterization of SLB Quality

A. Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a surface-sensitive technique that can monitor the formation of an SLB in real-time by measuring changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor.

Procedure:

  • Mount a clean quartz crystal sensor in the QCM-D chamber.

  • Establish a stable baseline with the fusion buffer flowing over the sensor.

  • Introduce the SUV suspension into the chamber.

  • Monitor the changes in Δf and ΔD. A successful SLB formation is characterized by an initial decrease in frequency and an increase in dissipation as vesicles adsorb, followed by a sharp increase in frequency and a decrease in dissipation as the vesicles rupture and form a planar bilayer.

  • A final Δf of approximately -25 Hz and a ΔD of less than 1 x 10⁻⁶ are indicative of a complete and rigid SLB.

  • Rinse with buffer to remove excess vesicles and confirm the stability of the bilayer.

B. Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy-based technique used to measure the lateral mobility of fluorescently labeled lipids within the SLB, confirming its fluidity.

Procedure:

  • Prepare an SLB containing a fluorescent lipid probe on a glass coverslip.

  • Using a confocal microscope, select a region of interest (ROI) on the bilayer.

  • Acquire a few pre-bleach images of the ROI.

  • Use a high-intensity laser to photobleach the fluorescent probes within the ROI.

  • Acquire a time-lapse series of images of the ROI as fluorescent probes from the surrounding area diffuse into the bleached region.

  • Analyze the fluorescence recovery curve to determine the diffusion coefficient (D) and the mobile fraction of the fluorescent probes. A high mobile fraction (>90%) and a diffusion coefficient in the range of 1-5 µm²/s are characteristic of a high-quality, fluid SLB.

Mandatory Visualizations

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PI(4,5)P2 PIP3 PI(3,4,5)P3 PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Recruits & Activates PI3K->PIP2 Phosphorylates PDK1->Akt Phosphorylates & Activates Downstream Downstream Signaling Akt->Downstream GrowthFactor Growth Factor GrowthFactor->Receptor Binds SLB_Preparation_Workflow start Start: Lipid Mixture in Chloroform lipid_film 1. Create Thin Lipid Film (Nitrogen Evaporation & Vacuum) start->lipid_film hydration 2. Hydrate with Buffer (Forms Multilamellar Vesicles - MLVs) lipid_film->hydration extrusion 3. Extrude through Membrane (Forms Small Unilamellar Vesicles - SUVs) hydration->extrusion vesicle_fusion 5. Incubate SUVs with Substrate in Fusion Buffer (with Ca2+) extrusion->vesicle_fusion substrate_prep 4. Clean Hydrophilic Substrate (e.g., Glass, Mica, Quartz) substrate_prep->vesicle_fusion rinsing 6. Rinse to Remove Excess Vesicles vesicle_fusion->rinsing slb_formed Supported Lipid Bilayer (SLB) Ready for Use rinsing->slb_formed SLB_Characterization_Logic cluster_qcmd QCM-D Analysis cluster_frap FRAP Analysis SLB Formed SLB qcmd_measurement Measure Δf and ΔD SLB->qcmd_measurement frap_measurement Photobleach & Monitor Fluorescence Recovery SLB->frap_measurement qcmd_result Δf ≈ -25 Hz ΔD < 1x10⁻⁶ qcmd_measurement->qcmd_result qcmd_conclusion Confirms Mass and Rigidity of a Complete Bilayer qcmd_result->qcmd_conclusion frap_result D = 1-5 µm²/s Mobile Fraction > 90% frap_measurement->frap_result frap_conclusion Confirms Fluidity and Continuity of the Bilayer frap_result->frap_conclusion

References

protocol for PI(3,4,5)P3 affinity chromatography to find binding proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the identification of binding proteins to Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) using affinity chromatography. This technique is crucial for understanding the intricate signaling pathways governed by PI(3,4,5)P3, a key second messenger involved in cell growth, proliferation, and survival. Dysregulation of PI(3,4,5)P3 signaling is implicated in numerous diseases, including cancer and diabetes, making the identification of its binding partners a critical step in drug development.

Introduction

Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a low-abundance phospholipid residing on the inner leaflet of the plasma membrane. It is generated by phosphoinositide 3-kinases (PI3Ks) upon cellular stimulation and acts as a docking site for a variety of proteins containing specific lipid-binding domains, such as the Pleckstrin Homology (PH) domain. These interactions recruit downstream effectors to the membrane, initiating a cascade of signaling events.

Affinity chromatography is a powerful technique to isolate and identify these PI(3,4,5)P3-binding proteins from complex cellular lysates.[1][2] This method utilizes PI(3,4,5)P3 immobilized on a solid support (e.g., agarose (B213101) beads) to selectively capture its binding partners.[3][4][5] The captured proteins can then be eluted and identified using techniques like mass spectrometry.

Signaling Pathway Overview

The PI3K/Akt signaling pathway is a central node in cellular regulation. Upon activation by growth factors or other stimuli, PI3K phosphorylates Phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PI(3,4,5)P3.[6] This recruits proteins like Akt (Protein Kinase B) and PDK1 to the plasma membrane, leading to Akt activation and subsequent phosphorylation of a multitude of downstream targets involved in cell survival, growth, and metabolism.

PI3K_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PtdIns345P3 PI(3,4,5)P3 PIP2->PtdIns345P3 PDK1 PDK1 PtdIns345P3->PDK1 Recruits Akt Akt PtdIns345P3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Promotes Growth Cell Growth & Proliferation mTORC1->Growth Promotes

Diagram 1: Simplified PI3K/Akt Signaling Pathway.

Experimental Workflow

The overall workflow for identifying PI(3,4,5)P3 binding proteins involves several key steps: preparation of cell lysate, affinity capture of binding proteins using PI(3,4,5)P3-conjugated beads, washing to remove non-specific binders, elution of the specifically bound proteins, and finally, identification of the eluted proteins by mass spectrometry.

Affinity_Chromatography_Workflow cluster_affinity Affinity Capture A Cell Culture & Lysis B Lysate Clarification A->B C Incubation with PI(3,4,5)P3 Beads B->C D Washing Steps C->D E Elution of Bound Proteins D->E F Protein Identification (e.g., Mass Spectrometry) E->F Data Data Analysis & Candidate Validation F->Data Beads PI(3,4,5)P3 Beads Beads->C Control_Beads Control Beads Control_Beads->C Control

Diagram 2: Experimental workflow for PI(3,4,5)P3 affinity chromatography.

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog No.
PI(3,4,5)P3-conjugated Agarose BeadsEchelon BiosciencesP-B0345
Control Agarose BeadsEchelon BiosciencesP-B000
Protease Inhibitor CocktailSigma-AldrichP8340
Phosphatase Inhibitor CocktailSigma-AldrichP5726
Dithiothreitol (DTT)Sigma-AldrichD9779
Digitonin (B1670571)Sigma-AldrichD141
Tris-HClThermo Fisher ScientificBP152
NaClThermo Fisher ScientificS271
MgCl2Thermo Fisher ScientificM33
EDTAThermo Fisher ScientificS311
Trifluoroacetic Acid (TFA)Thermo Fisher Scientific28904
Acetonitrile (B52724)Thermo Fisher ScientificA998
Protocol 1: Preparation of Cell Lysate
  • Cell Culture: Grow cells of interest (e.g., LIM1215 colon cancer cells) to 80-90% confluency.[3]

  • Harvesting: Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). Scrape cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 5 volumes of ice-cold lysis buffer. A recommended starting lysis buffer is 20 mM HEPES-KOH (pH 7.4), 110 mM potassium acetate, 2 mM MgCl2, 0.1% Tween-20, and 150 mM NaCl, supplemented with protease and phosphatase inhibitors and 1 mM DTT.[7] For cytosolic extracts, digitonin can be used to selectively permeabilize the plasma membrane.[5]

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by passing it through a 25-gauge needle multiple times on ice.

  • Clarification: Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet cellular debris and membranes.

  • Protein Quantification: Determine the protein concentration of the supernatant (clarified lysate) using a standard protein assay (e.g., Bradford or BCA).

Protocol 2: PI(3,4,5)P3 Affinity Chromatography
  • Bead Preparation: Resuspend the PI(3,4,5)P3-conjugated agarose beads and control beads in lysis buffer. Use approximately 20-50 µL of bead slurry per 1 mg of cell lysate.

  • Binding: Incubate the clarified cell lysate with the prepared beads for 2-4 hours at 4°C with gentle rotation.[1]

  • Washing:

    • Pellet the beads by centrifugation at 500 x g for 2 minutes at 4°C.

    • Remove the supernatant (flow-through) and save for analysis.

    • Wash the beads six times with 1 mL of lysis buffer.[7] To minimize contamination, transfer the beads to a fresh microcentrifuge tube during the first and fourth washes.[7]

  • Elution: Several methods can be employed for elution:

    • High Salt Elution: Elute bound proteins with a high salt buffer (e.g., lysis buffer containing 1 M NaCl).

    • pH Elution: Elute with a low pH buffer, such as 0.1 M glycine, pH 2.5. Neutralize the eluate immediately with 1 M Tris-HCl, pH 8.5.

    • Competitive Elution: Elute with a buffer containing a high concentration of free PI(3,4,5)P3 or its headgroup.

    • Denaturing Elution: For subsequent analysis by SDS-PAGE and mass spectrometry, elute proteins directly in 2x Laemmli sample buffer.

    • Organic Solvent Elution: A solution of 0.1% TFA in 50% acetonitrile can be used for direct analysis by MALDI-TOF mass spectrometry.[8]

Data Presentation: Summary of Experimental Parameters
ParameterRecommended ValueNotes
Cell Type e.g., LIM1215, HeLa, NIH3T3[5][9][10]Choice depends on the biological question.
Lysis Buffer 20 mM HEPES-KOH (pH 7.4), 110 mM K-acetate, 2 mM MgCl2, 0.1% Tween-20, 150 mM NaCl + inhibitorsComposition may need optimization.[7]
Lysate Concentration 1-5 mg/mLEnsure sufficient protein for detection.
Bead Volume 20-50 µL slurry per 1 mg lysateTitrate for optimal binding.
Incubation Time 2-4 hoursLonger times may increase non-specific binding.[1]
Incubation Temperature 4°CTo minimize protease activity.
Wash Steps 6 washes with 1 mL lysis bufferCrucial for removing non-specific binders.[7]
Elution Method Dependent on downstream applicationSee Protocol 2, Step 4 for options.

Downstream Analysis: Protein Identification

The eluted proteins are typically resolved by SDS-PAGE and visualized by silver or Coomassie staining. Protein bands of interest can be excised and identified by mass spectrometry (e.g., LC-MS/MS).[3][4][5] This allows for the identification of known and novel PI(3,4,5)P3 binding partners.

Controls and Troubleshooting

  • Negative Control: Always include a control experiment using beads without the immobilized PI(3,4,5)P3 to identify proteins that bind non-specifically to the matrix.

  • High Background: Increase the number of wash steps or the stringency of the wash buffer (e.g., by increasing the salt concentration).

  • Low Yield: Optimize the lysis conditions to ensure efficient protein extraction. Increase the amount of starting material or the incubation time.

  • Validation: Validate novel interactions using orthogonal methods such as Western blotting, surface plasmon resonance (SPR), or in vitro lipid-binding assays.

By following this detailed protocol, researchers can confidently identify and characterize the protein interactome of PI(3,4,5)P3, providing valuable insights into its diverse cellular functions and its role in disease.

References

Application Notes and Protocols for Measuring 18:1 PI(3,4,5)P3-Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger lipid in various cellular signaling pathways, regulating cell growth, survival, proliferation, and migration. The specific isoform 18:1 PI(3,4,5)P3, containing an oleoyl (B10858665) group at the sn-2 position, is a key player in these processes. The interaction of PI(3,4,5)P3 with effector proteins, often through their Pleckstrin Homology (PH) domains, is a crucial event in signal transduction.[1] Accurate measurement of the binding affinity between this compound and its protein partners is essential for understanding these pathways and for the development of therapeutic agents that target them.

This document provides detailed application notes and protocols for several common biophysical techniques used to quantify the binding affinity of this compound to proteins. These methods include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Lipid-Protein Enzyme-Linked Immunosorbent Assay (ELISA).

PI(3,4,5)P3 Signaling Pathway

The PI(3,4,5)P3 signaling pathway is initiated by the activation of Class I phosphoinositide 3-kinases (PI3Ks) at the cell membrane. PI3Ks phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PI(3,4,5)P3.[1] This lipid then serves as a docking site for proteins containing PH domains, such as Akt (also known as Protein Kinase B, PKB), Phosphoinositide-dependent kinase 1 (PDK1), and Bruton's tyrosine kinase (Btk).[2][3][4] This recruitment to the plasma membrane leads to the activation of these proteins and the propagation of downstream signaling cascades that control essential cellular functions. The pathway is negatively regulated by phosphatases like PTEN, which dephosphorylates PI(3,4,5)P3 back to PIP2.[1]

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 PIP3 18:1 PI(3,4,5)P3 PIP2->PIP3 Phosphorylates PTEN PTEN PIP3->PTEN Akt_inactive Akt/PKB (inactive) PIP3->Akt_inactive Recruits PDK1_inactive PDK1 (inactive) PIP3->PDK1_inactive Recruits PTEN->PIP2 Dephosphorylates Akt_active Akt/PKB (active) Akt_inactive->Akt_active Activation Downstream Downstream Signaling Akt_active->Downstream Initiates PDK1_active PDK1 (active) PDK1_inactive->PDK1_active Membrane Localization PDK1_active->Akt_inactive Phosphorylates

PI(3,4,5)P3 Signaling Pathway

Quantitative Binding Affinity Data

The dissociation constant (Kd) is a measure of the binding affinity between a ligand (this compound) and a protein. A lower Kd value indicates a higher binding affinity. The following table summarizes experimentally determined Kd values for the interaction of PI(3,4,5)P3 with various proteins. Note that the specific acyl chain composition is not always reported in the literature; where available, data for this compound is specified.

Protein (PH Domain)LigandTechniqueReported KdReference
Akt1/PKBαdiC8 PI(3,4,5)P3Fluorescence Polarization0.7 µM[5]
Akt1/PKBαPI(3,4,5)P3Liposome (B1194612) Binding Assay~1 µM[6]
PDK1Biotinylated-PtdIns(3,4,5)P3TR-FRET1.1 nM[7]
PDK1PtdIns(3,4,5)P3TR-FRET4.3 nM[7]
BtkPI(3,4,5)P3Liposome Binding Assay174 nM[8]
SF-1This compoundElectrophoretic Mobility-Shift80 ± 12 nM[9]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Protein Prepare Protein Solution (e.g., in HEPES buffer) Degas Degas Protein and Liposome Solutions Prep_Protein->Degas Prep_Liposomes Prepare this compound Liposomes (e.g., by extrusion) Prep_Liposomes->Degas Load_Cell Load Protein into Sample Cell Degas->Load_Cell Load_Syringe Load Liposomes into Injection Syringe Degas->Load_Syringe Titration Perform Serial Injections of Liposomes into Protein Load_Cell->Titration Load_Syringe->Titration Measure_Heat Measure Heat Change After Each Injection Titration->Measure_Heat Plot_Data Plot Heat Change vs. Molar Ratio Measure_Heat->Plot_Data Fit_Model Fit Data to a Binding Model Plot_Data->Fit_Model Determine_Params Determine Kd, n, ΔH Fit_Model->Determine_Params

Isothermal Titration Calorimetry Workflow
  • Sample Preparation:

    • Protein: Purify the protein of interest to >95% homogeneity. Dialyze the protein extensively against the chosen ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Determine the precise protein concentration.

    • Liposomes: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing a defined mole percentage of this compound and a carrier lipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC). A common method is lipid film hydration followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm). The final liposome preparation should be in the same buffer as the protein.

    • Degassing: Thoroughly degas both the protein and liposome solutions immediately before the experiment to prevent bubble formation in the ITC cell.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the liposome suspension into the injection syringe.

    • Perform a series of small, sequential injections of the liposome suspension into the protein solution while monitoring the heat change.

    • A control experiment, injecting liposomes into buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection and plot it against the molar ratio of lipid to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) using the instrument's software to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Prep_Liposomes Prepare this compound Liposomes Immobilize Immobilize Liposomes on Sensor Chip Prep_Liposomes->Immobilize Prep_Protein Prepare Protein Analyte in Running Buffer Inject_Protein Inject Protein Analyte at Various Concentrations Prep_Protein->Inject_Protein Equilibrate_Chip Equilibrate Sensor Chip (e.g., L1 chip) with Running Buffer Equilibrate_Chip->Immobilize Immobilize->Inject_Protein Monitor_RU Monitor Response Units (RU) for Association and Dissociation Inject_Protein->Monitor_RU Regenerate Regenerate Sensor Surface Monitor_RU->Regenerate Generate_Sensorgrams Generate Sensorgrams (RU vs. Time) Monitor_RU->Generate_Sensorgrams Regenerate->Inject_Protein Next Concentration Fit_Kinetics Fit Data to a Kinetic Model (e.g., 1:1 Langmuir) Generate_Sensorgrams->Fit_Kinetics Calculate_Kd Calculate ka, kd, and Kd Fit_Kinetics->Calculate_Kd

Surface Plasmon Resonance Workflow
  • Preparation:

    • Liposomes: Prepare LUVs containing this compound as described for the ITC protocol.

    • Protein: Purify the protein and prepare a series of dilutions in a suitable running buffer (e.g., HBS-P+).

    • Sensor Chip: Use a sensor chip suitable for lipid vesicle capture, such as an L1 chip.

  • SPR Experiment:

    • Equilibrate the sensor chip with running buffer.

    • Immobilize the liposomes onto the sensor chip surface. A control surface with liposomes lacking PI(3,4,5)P3 should also be prepared on a separate flow cell.

    • Inject the protein solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

    • Monitor the change in resonance units (RU) during the association phase (protein injection) and the dissociation phase (buffer flow).

    • After each protein injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of NaOH or a detergent solution) to remove the bound protein.

  • Data Analysis:

    • Subtract the signal from the control flow cell from the signal of the active flow cell to correct for non-specific binding.

    • Generate sensorgrams (RU vs. time) for each protein concentration.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a temperature gradient, which is altered upon binding. This technique requires a fluorescently labeled molecule (either the protein or the lipid) and can determine binding affinities in solution with low sample consumption.

MST_Workflow cluster_prep Sample Preparation cluster_exp MST Experiment cluster_analysis Data Analysis Label_Protein Fluorescently Label Protein (e.g., with NHS-ester dye) Mix_Samples Mix Labeled Protein (constant) with Liposome Dilutions Label_Protein->Mix_Samples Prep_Liposomes Prepare this compound Liposomes Serial_Dilution Prepare Serial Dilution of Liposomes Prep_Liposomes->Serial_Dilution Serial_Dilution->Mix_Samples Load_Capillaries Load Samples into Capillaries Mix_Samples->Load_Capillaries Run_MST Apply IR Laser and Measure Thermophoresis Load_Capillaries->Run_MST Plot_Thermophoresis Plot Change in Thermophoresis vs. Liposome Concentration Run_MST->Plot_Thermophoresis Fit_Curve Fit Data to a Binding Curve Plot_Thermophoresis->Fit_Curve Determine_Kd Determine Kd Fit_Curve->Determine_Kd

Microscale Thermophoresis Workflow
  • Sample Preparation:

    • Labeled Protein: Fluorescently label the purified protein using a suitable labeling kit (e.g., NHS-ester dye targeting primary amines). Remove any unbound dye by size-exclusion chromatography. The final concentration of the labeled protein should be in the low nanomolar range.

    • Liposomes: Prepare liposomes containing this compound as described previously. Create a serial dilution of the liposome suspension in the MST buffer.

  • MST Experiment:

    • Mix a constant concentration of the fluorescently labeled protein with each concentration of the liposome serial dilution.

    • Load the samples into hydrophilic or hydrophobic capillaries, depending on the sample properties.

    • Place the capillaries in the MST instrument.

    • An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.

  • Data Analysis:

    • The change in the thermophoretic signal is plotted against the logarithm of the liposome concentration.

    • The resulting binding curve is fitted to a Kd model to determine the dissociation constant.

Lipid-Protein ELISA

This is a solid-phase binding assay where the lipid is immobilized on a microplate, and the binding of a protein is detected using an antibody-based system.

  • Plate Coating:

    • Prepare a solution of this compound-containing liposomes in a suitable coating buffer (e.g., PBS).

    • Add the liposome solution to the wells of a high-binding microplate and incubate to allow the lipids to adsorb to the surface.

    • Wash the wells to remove any unbound liposomes.

  • Blocking:

    • Add a blocking buffer (e.g., 3% BSA in PBS) to the wells to block any remaining non-specific binding sites on the plate surface.

    • Incubate and then wash the wells.

  • Protein Binding:

    • Prepare serial dilutions of the protein of interest in the blocking buffer.

    • Add the protein solutions to the wells and incubate to allow binding to the immobilized lipids.

    • Wash the wells to remove any unbound protein.

  • Detection:

    • Add a primary antibody that specifically recognizes the protein of interest to the wells and incubate.

    • Wash the wells.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody and incubate.

    • Wash the wells.

    • Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color change is observed.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Plot the absorbance values against the protein concentration.

    • The data can be fitted to a saturation binding curve to estimate the Kd.

Conclusion

The choice of technique for measuring this compound-protein binding affinity depends on several factors, including the availability of instrumentation, the amount and purity of the protein and lipid, and the specific information required (e.g., kinetics vs. thermodynamics). Each of the described methods offers a robust approach to quantifying these critical molecular interactions, providing valuable insights for researchers in cell biology and drug discovery.

References

Application Notes & Protocols: 18:1 PI(3,4,5)P3 in Cell-Free Membrane Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction to 18:1 PI(3,4,5)P3

Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3 or PIP3) is a low-abundance phospholipid critical to the inner leaflet of the plasma membrane.[1] It functions as a pivotal second messenger in a multitude of cellular processes, including cell growth, proliferation, survival, and motility.[2][3] The 18:1 (dioleoyl) version of PI(3,4,5)P3 is frequently used in cell-free membrane systems due to its defined chemical structure and stability, allowing for the reconstitution and interrogation of complex signaling pathways in a controlled environment.[4] These cell-free systems, such as liposomes, giant unilamellar vesicles (GUVs), and supported lipid bilayers (SLBs), serve as powerful tools to mimic cellular membranes and study the direct effects of PI(3,4,5)P3.[]

Key Applications in Cell-Free Systems

a) Reconstitution of the PI3K/Akt Signaling Pathway: The canonical PI3K/Akt pathway is a central node in cellular signaling. In response to stimuli, Class I PI3-kinases (PI3K) phosphorylate phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) to generate PI(3,4,5)P3 at the plasma membrane.[1][6] This accumulation of PI(3,4,5)P3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinases Akt and PDK1.[1][] The recruitment of these kinases to the membrane facilitates their activation and subsequent downstream signaling.[3][7]

Cell-free membrane systems incorporating this compound are instrumental for:

  • Mechanistic Studies: Investigating the direct lipid-protein docking events between PI(3,4,5)P3 and PH domain-containing proteins like Akt.[]

  • Enzyme Kinetics: Quantifying the activity of kinases (e.g., PI3K) and phosphatases (e.g., PTEN) that regulate PI(3,4,5)P3 levels.

  • Drug Screening: Developing high-throughput screens for inhibitors of the PI3K/Akt pathway, which is a major target in cancer therapy.

PI3K_Signaling_Pathway PI(3,4,5)P3 Signaling Cascade cluster_cytosol Cytosol PIP2 PI(4,5)P2 PIP3 PI(3,4,5)P3 PIP2->PIP3 PI3K PIP3->PIP2 PTEN Akt_mem Akt (recruited) Downstream Downstream Targets (Growth, Survival) Akt_mem->Downstream Activation & Release PDK1_mem PDK1 (recruited) Akt_cyto Akt Akt_cyto->Akt_mem PH Domain Binding PDK1_cyto PDK1 PDK1_cyto->PDK1_mem PH Domain Binding

Caption: PI(3,4,5)P3 Signaling Cascade.

b) Analysis of Protein-Lipid Interactions: The highly charged headgroup of PI(3,4,5)P3 is a key determinant for recruiting a specific subset of the proteome to the membrane.[] Cell-free systems are ideal for identifying and characterizing these interactions. Using PI(3,4,5)P3-containing liposomes as affinity absorbents with cytosolic cell extracts, researchers have identified numerous direct and indirect binding partners.[8][9] These studies are crucial for building a comprehensive "interactome" for PI(3,4,5)P3 and uncovering novel signaling roles.[8]

Parameter Value System/Method Reference
Total Proteins Identified282PI(3,4,5)P3 Liposome/Bead Pulldown from LIM1215 Cells[9]
Specific PI(3,4,5)P3 Interactors141PI(3,4,5)P3 Liposome/Bead Pulldown from LIM1215 Cells[9]
Proteins Purified via Liposomes82PI(3,4,5)P3 Liposome Pulldown from LIM1215 Cells[9]
Proteins Purified via Beads175PI(3,4,5)P3 Bead Pulldown from LIM1215 Cells[9]
Table 1: Quantitative data from a proteomic study of PI(3,4,5)P3-protein interactions.[9]

c) Regulation of Enzyme Activity: PI(3,4,5)P3 can act as an allosteric regulator of enzyme activity. In vitro reconstitution assays using purified lipids and proteins have demonstrated that PI(3,4,5)P3 can directly potentiate the activity of certain enzymes, such as Phospholipase C-β (PLC-β).[6] This regulatory role is distinct from its function as a docking site and highlights the complex ways phosphoinositides can influence cellular signaling.

Condition % Increase in PLC-β3 Activity System/Method Reference
Basal Activity + PI(3,4,5)P339%In Vitro Reconstitution Assay[6]
Ca²⁺-Stimulated Activity + PI(3,4,5)P354%In Vitro Reconstitution Assay[6]
Table 2: Potentiation of PLC-β3 activity by PI(3,4,5)P3 in a cell-free system.[6]

d) Reconstitution of Actin Cytoskeleton Dynamics: PI(3,4,5)P3 is a key regulator of actin polymerization, a process fundamental to cell motility and chemotaxis.[10][11] The accumulation of PI(3,4,5)P3 at the leading edge of a cell recruits and activates proteins like WASP and members of the Rho GTPase family (e.g., Cdc42), which in turn initiate actin nucleation via the Arp2/3 complex.[7][12] Cell-free systems containing PI(3,4,5)P3 allow researchers to dissect the minimal components required to trigger actin polymerization and study how the lipid environment influences cytoskeletal remodeling.[10][13]

II. Experimental Protocols

Protocol 1: Preparation of this compound-Containing Giant Unilamellar Vesicles (GUVs)

GUVs (10-100 μm) are excellent models for microscopy-based studies of lipid domain formation and protein recruitment to membranes.[14] This protocol is adapted from the electroformation method.[14][15]

Materials:

  • This compound (powder or chloroform (B151607) solution)

  • Background lipids (e.g., DOPC, Cholesterol) in chloroform

  • Indium Tin Oxide (ITO)-coated glass slides

  • Teflon or silicone spacer to create a chamber

  • Sucrose (B13894) solution (e.g., 200-300 mOsm) for rehydration

  • Function generator and AC power supply

  • Hamilton syringe

Methodology:

  • Lipid Film Preparation:

    • Prepare a lipid mixture in chloroform. A typical molar ratio is 94% DOPC, 5% this compound, and 1% fluorescent lipid (e.g., NBD-PE). The final lipid concentration should be around 1 mg/mL.

    • Using a Hamilton syringe, carefully spread 5-10 µL of the lipid mixture onto the conductive side of two ITO slides.

    • Place the slides in a vacuum desiccator for at least 2 hours to completely remove the organic solvent.

  • Chamber Assembly:

    • Create a chamber by placing a Teflon or silicone spacer on one of the lipid-coated slides.

    • Place the second slide on top, with the conductive, lipid-coated side facing inwards.

  • Electroformation:

    • Inject the sucrose rehydration solution into the chamber.

    • Connect the ITO slides to a function generator.

    • Apply an AC electric field. A typical protocol involves a sine wave at 10 Hz, ramping the voltage from ~20 mV to 1.1 V over 30-40 minutes, followed by a constant 1.1 V for 2-3 hours.[15]

  • Harvesting GUVs:

    • Carefully aspirate the GUV-containing solution from the chamber using a wide-bore pipette tip to minimize shear stress.

    • The GUVs are now ready for experimental use (e.g., microscopy).

GUV_Preparation_Workflow GUV Preparation by Electroformation cluster_prep Preparation cluster_form Formation cluster_harvest Harvesting A Prepare Lipid Mix (DOPC, Cholesterol, this compound) in Chloroform B Deposit Lipid Mix on ITO Slides A->B C Dry Under Vacuum (≥ 2 hours) B->C D Assemble Chamber (ITO Slides + Spacer) C->D E Hydrate with Sucrose Solution D->E F Apply AC Field (e.g., 10 Hz, 1.1V, 2-3h) E->F G Gently Aspirate GUV Suspension F->G H Ready for Microscopy G->H

Caption: GUV Preparation by Electroformation.

Protocol 2: In Vitro Protein Recruitment Assay using PI(3,4,5)P3-Liposomes

This protocol describes a method to assess the binding of proteins from a cell lysate or a purified solution to PI(3,4,5)P3-containing liposomes, often using a flotation assay.[15]

Materials:

  • This compound

  • Background lipids (e.g., DOPC)

  • Chloroform

  • Rotary evaporator or nitrogen stream

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Purified protein of interest or cytosolic cell extract

  • Sucrose solutions for density gradient

  • Ultracentrifuge

  • Buffers (e.g., HEPES-based)

Methodology:

  • Liposome Preparation (Extrusion):

    • Prepare a lipid mixture in chloroform containing the desired mole percentage of this compound (e.g., 5 mol%). Prepare a "Control" lipid mix with 0% PI(3,4,5)P3.

    • Dry the lipid mixture to a thin film using a rotary evaporator or a gentle stream of nitrogen, followed by desiccation under vacuum for >1 hour.

    • Rehydrate the lipid film in a suitable buffer (e.g., 50 mM HEPES, 120 mM KCl, pH 7.4) to a final lipid concentration of 1-5 mM.

    • Subject the suspension to 5-10 freeze-thaw cycles to create multilamellar vesicles.

    • Extrude the suspension 21 times through a 100 nm polycarbonate membrane to generate large unilamellar vesicles (LUVs).[16]

  • Binding Reaction:

    • Mix the prepared liposomes (both PI(3,4,5)P3-containing and control) with the purified protein or cell lysate.

    • Incubate for 20-30 minutes at room temperature or 37°C to allow for binding.

  • Liposome Flotation:

    • Adjust the sample mixture to a high sucrose concentration (e.g., 40%).

    • In an ultracentrifuge tube, carefully overlay the sample with layers of decreasing sucrose concentration (e.g., 30% and 5% sucrose in buffer).

    • Centrifuge at high speed (e.g., >100,000 x g) for at least 1 hour. Liposomes will float to the interface between the lower sucrose layers due to their lower density.

  • Analysis:

    • Carefully collect fractions from the top of the gradient.

    • Analyze the fractions by SDS-PAGE and Western blotting (or mass spectrometry) to detect the protein of interest.

    • A positive result is the specific presence of the protein in the liposome-containing fractions from the PI(3,4,5)P3 sample compared to the control sample.

Protein_Recruitment_Assay Protein Recruitment via Liposome Flotation cluster_lipo Liposome Preparation cluster_bind Binding & Separation cluster_analysis Analysis A Prepare Lipid Film (+/- this compound) B Rehydrate Film in Buffer A->B C Extrude through 100nm Membrane B->C D Incubate Liposomes with Protein/Cell Lysate C->D E Create Sucrose Density Gradient D->E F Ultracentrifugation (Liposomes Float) E->F G Collect Fractions from Gradient F->G H Analyze by SDS-PAGE & Western Blot G->H I Compare Binding: +PIP3 vs -PIP3 H->I

Caption: Protein Recruitment via Liposome Flotation.

References

Troubleshooting & Optimization

improving solubility of 18:1 PI(3,4,5)P3 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18:1 PI(3,4,5)P3. This guide provides detailed information, protocols, and troubleshooting advice to help researchers, scientists, and drug development professionals successfully work with this critical signaling lipid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound, or 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), is a key second messenger lipid in cellular signaling.[1][2][3] It is a member of the phosphoinositide family and is primarily located on the inner leaflet of the plasma membrane.[4] PI(3,4,5)P3 is generated by the action of phosphoinositide 3-kinases (PI3Ks) on its precursor, PI(4,5)P2.[4] It plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism, by recruiting and activating downstream effector proteins, most notably the protein kinase Akt.[3][4]

Q2: Why is this compound difficult to dissolve in aqueous buffers?

A2: this compound is an amphipathic molecule, meaning it has a hydrophilic (water-loving) headgroup (the inositol (B14025) ring with phosphates) and a hydrophobic (water-fearing) tail (the two 18:1 fatty acid chains). In aqueous solutions, the hydrophobic tails tend to avoid water, leading to the formation of aggregates such as micelles or larger insoluble structures. This inherent property makes achieving a stable, monomeric solution in aqueous buffers challenging.

Q3: What is the recommended method for storing this compound?

A3: this compound is typically supplied as a powder and should be stored at -20°C.[5] It is shipped on dry ice to maintain its stability. For long-term storage, it is recommended to keep it in its powdered form in a desiccated environment to prevent degradation. Once solubilized, the stability of the solution depends on the solvent and storage conditions. Aqueous solutions are generally less stable and should be prepared fresh for optimal results. If storage of a solution is necessary, it should be for a short term at 4°C or flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.

Q4: Can I use detergents to improve the solubility of this compound?

A4: Yes, detergents can be used to aid in the solubilization of phosphoinositides. Non-ionic or zwitterionic detergents are generally preferred as they are less likely to denature proteins in your assay. The detergent concentration should be at or above its critical micelle concentration (CMC) to form mixed micelles with the this compound. However, the choice of detergent and its concentration must be optimized for your specific application to avoid interference with downstream assays.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Visible precipitate or cloudy solution after attempting to dissolve this compound. 1. Concentration is too high, exceeding the solubility limit. 2. Incomplete dispersion of the lipid powder. 3. Aggregation due to hydrophobic interactions. 4. Inappropriate buffer conditions (e.g., pH, ionic strength).1. Start with a lower concentration of this compound. 2. Ensure thorough vortexing and sonication as described in the protocol. 3. Use a carrier solvent (e.g., a small amount of organic solvent) to first dissolve the lipid before adding the aqueous buffer. 4. Optimize buffer conditions. Consider using a buffer with a slightly basic pH.
Inconsistent or non-reproducible experimental results. 1. Incomplete solubilization leading to variable concentrations of active lipid. 2. Degradation of this compound in the aqueous solution over time. 3. Adsorption of the lipid to plasticware.1. Visually inspect the solution for any particulate matter before use. If not perfectly clear, repeat the solubilization procedure. 2. Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. 3. Use low-adhesion polypropylene (B1209903) tubes and pipette tips.
Low signal or no effect in a cell-based assay. 1. Poor delivery of this compound across the cell membrane. 2. The concentration of active, monomeric this compound is too low.1. For intracellular delivery, consider using a carrier molecule such as polyethylenimine (PEI) or preparing liposomes incorporating this compound. 2. Confirm the concentration and integrity of your this compound stock solution.
Foaming during sonication. Excessive sonication power or duration.Use short bursts of sonication on ice to prevent overheating and foaming. Allow the solution to rest on ice between bursts.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound by Sonication

This protocol describes a general method for preparing a clear aqueous solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Chloroform (B151607)/Methanol (2:1, v/v)

  • Nitrogen gas stream

  • Bath or probe sonicator

  • Low-adhesion polypropylene tubes

Procedure:

  • Initial Dissolution in Organic Solvent:

    • In a glass vial, dissolve the desired amount of this compound powder in a chloroform/methanol (2:1, v/v) mixture. Ensure the lipid is completely dissolved.

  • Drying to a Thin Film:

    • Gently evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • To ensure complete removal of the solvent, place the vial under a high vacuum for at least 1 hour.

  • Hydration:

    • Add the desired volume of your aqueous buffer to the dried lipid film.

    • Vortex the vial vigorously for 5-10 minutes to disperse the lipid. The solution will likely appear cloudy.

  • Sonication:

    • Place the vial in a bath sonicator or use a probe sonicator.

    • Sonicate in short bursts of 30 seconds, followed by a 30-second rest on ice to prevent overheating.

    • Continue this process for a total of 5-10 minutes, or until the solution becomes clear.

    • Note: The optimal sonication time and power may need to be determined empirically.

  • Final Preparation:

    • After sonication, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining insoluble aggregates.

    • Carefully transfer the clear supernatant to a fresh low-adhesion polypropylene tube.

    • The solution is now ready for use. It is recommended to use it immediately.

Protocol 2: Preparation of PI(3,4,5)P3-Containing Liposomes

This protocol provides a method for incorporating this compound into liposomes, which can be useful for cell delivery or certain biophysical assays.

Materials:

Procedure:

  • Lipid Mixture Preparation:

    • In a glass vial, dissolve this compound and the carrier lipid (e.g., DOPC) in chloroform at the desired molar ratio (e.g., 5 mol% PI(3,4,5)P3).

  • Drying to a Thin Film:

    • Dry the lipid mixture to a thin film under a stream of nitrogen gas.

    • Remove residual solvent under high vacuum for at least 1 hour.

  • Hydration:

    • Add the aqueous buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 1-5 mg/mL).

    • Hydrate the lipid film by vortexing for 10-15 minutes at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To create unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Perform 11-21 passes through the extruder to ensure a homogenous population of liposomes.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, they can be stored under an inert gas (e.g., argon) to prevent oxidation.

Data Presentation

Table 1: Factors Influencing the Solubility of this compound

Factor Effect on Solubility Recommendations
Concentration Higher concentrations increase the likelihood of aggregation and precipitation.Start with low concentrations and empirically determine the solubility limit in your buffer system.
Buffer pH The net charge of the phosphate (B84403) groups is pH-dependent. A slightly basic pH may improve solubility by increasing repulsion between headgroups.Empirically test a range of pH values (e.g., 7.0-8.0) for your buffer.
Ionic Strength High salt concentrations can shield the charges on the phosphate groups, potentially leading to increased aggregation.Use buffers with moderate ionic strength (e.g., 100-150 mM NaCl).
Temperature Increased temperature can enhance the kinetic energy of the molecules, which may aid in initial dissolution but can also promote degradation.Perform solubilization at room temperature or on ice with sonication. Store solutions at 4°C or -80°C.
Additives Detergents can form mixed micelles and improve solubility. Carrier proteins can sequester the lipid for delivery.If required, use non-ionic or zwitterionic detergents above their CMC. For cellular delivery, consider carrier molecules.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI45P2 PI(4,5)P2 PI345P3 PI(3,4,5)P3 PI45P2->PI345P3 Akt_cyto Akt PI345P3->Akt_cyto Akt_mem Akt Downstream Downstream Targets Akt_mem->Downstream Activates PI3K PI3K PI3K->PI45P2 Phosphorylates RTK Receptor Tyrosine Kinase RTK->PI3K Activates

Caption: PI3K Signaling Pathway leading to Akt activation.

Solubility_Workflow start Start: this compound Powder dissolve Dissolve in Chloroform/Methanol start->dissolve dry Dry to a thin film under Nitrogen dissolve->dry hydrate Hydrate with Aqueous Buffer dry->hydrate vortex Vortex vigorously hydrate->vortex sonicate Sonicate in short bursts on ice vortex->sonicate centrifuge Centrifuge to pellet aggregates sonicate->centrifuge supernatant Collect clear supernatant centrifuge->supernatant end Ready for use supernatant->end

Caption: Experimental workflow for solubilizing this compound.

Troubleshooting_Logic start Problem: Solution is cloudy/has precipitate check_conc Is the concentration too high? start->check_conc lower_conc Lower the concentration check_conc->lower_conc Yes check_sonication Was sonication sufficient? check_conc->check_sonication No lower_conc->start resonicate Increase sonication time/power check_sonication->resonicate No check_buffer Are buffer conditions optimal? check_sonication->check_buffer Yes resonicate->start adjust_buffer Adjust pH or ionic strength check_buffer->adjust_buffer No use_detergent Consider using a detergent check_buffer->use_detergent Yes, but still cloudy success Solution is clear check_buffer->success Yes, and now clear adjust_buffer->start use_detergent->success

Caption: Troubleshooting logic for solubility issues.

References

proper storage and handling to prevent 18:1 PI(3,4,5)P3 degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of 18:1 PI(3,4,5)P3 to prevent its degradation and ensure experimental success.

I. Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Low or No Downstream Signaling (e.g., p-AKT) After Cell Stimulation with PI(3,4,5)P3-Containing Liposomes.

  • Possible Cause 1: Degradation of PI(3,4,5)P3.

    • Solution: Ensure proper storage and handling procedures have been followed. Avoid multiple freeze-thaw cycles. Prepare fresh liposomes for each experiment. Verify the integrity of your PI(3,4,5)P3 stock if degradation is suspected.

  • Possible Cause 2: Inefficient Incorporation or Incorrect Orientation of PI(3,4,5)P3 in Liposomes.

    • Solution: Optimize the liposome (B1194612) preparation protocol. Ensure the molar percentage of PI(3,4,5)P3 is appropriate for your application. The inositol (B14025) headgroup of PI(3,4,5)P3 should be facing the exterior of the liposome to be accessible to cellular machinery.

  • Possible Cause 3: Inefficient Delivery of Liposomes to Cells.

    • Solution: The method of liposome delivery to cells may need optimization. Consider using different liposome compositions or employing transfection reagents to enhance cellular uptake.

  • Possible Cause 4: Cell Health and Confluency.

    • Solution: Ensure cells are healthy and within their optimal confluency range for signaling experiments. Overly confluent or stressed cells may not respond optimally to stimuli.

Issue 2: Aggregation of PI(3,4,5)P3-Containing Liposomes.

  • Possible Cause 1: High Concentration of Divalent Cations.

    • Solution: The negatively charged phosphate (B84403) groups of PI(3,4,5)P3 can interact with divalent cations (e.g., Ca²⁺, Mg²⁺), leading to aggregation. Prepare liposomes in a buffer with low concentrations of divalent cations.

  • Possible Cause 2: Improper Liposome Formulation.

    • Solution: The overall lipid composition of the liposome can influence its stability. Including a PEGylated lipid in the formulation can help prevent aggregation by providing a steric barrier.

  • Possible Cause 3: Suboptimal Storage of Liposome Preparation.

    • Solution: Store prepared liposomes at 4°C and use them within a short period. Avoid freezing liposome preparations, as this can disrupt their structure and lead to aggregation upon thawing.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. It is typically shipped on dry ice to maintain this temperature.[1][2]

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, immediately store the vial at -20°C. Before opening, allow the vial to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis.

Q3: What solvents should be used to dissolve this compound?

A3: this compound is typically dissolved in a mixture of chloroform (B151607) and methanol, often with a small amount of water to aid in solubilizing the polar head group. For aqueous buffers, it is best to first dissolve the lipid in an organic solvent, evaporate the solvent to create a thin film, and then hydrate (B1144303) the film with the desired buffer.

Q4: How stable is this compound in solution?

A4: The stability of this compound in solution is dependent on the solvent, pH, and temperature. In organic solvents at -20°C, it is relatively stable. In aqueous solutions, it is more susceptible to hydrolysis, especially at acidic or alkaline pH. It is recommended to prepare aqueous suspensions fresh for each experiment.

Q5: Can I subject my this compound stock solution to multiple freeze-thaw cycles?

A5: It is highly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the lipid.[3][4][5][6][7] Aliquoting the stock solution into single-use vials is the best practice to maintain its integrity.

III. Quantitative Data on Stability

While specific quantitative data on the degradation rate of this compound is not extensively available in the literature, the following table summarizes the expected stability based on general knowledge of phosphoinositide chemistry.

ConditionParameterExpected StabilityPrimary Degradation Pathway
Temperature -20°C (in organic solvent)High (months to a year)Minimal
4°C (in aqueous buffer)Low (days)Hydrolysis
Room Temperature (in aqueous buffer)Very Low (hours)Hydrolysis, Oxidation
Solvent Chloroform/MethanolHighMinimal
Aqueous Buffer (neutral pH)ModerateHydrolysis
pH Acidic (pH < 6)LowAcid-catalyzed hydrolysis
Neutral (pH 7-7.5)OptimalMinimal hydrolysis
Alkaline (pH > 8)LowBase-catalyzed hydrolysis
Atmosphere Inert (Argon, Nitrogen)HighMinimized oxidation
AirModerate to LowOxidation of oleoyl (B10858665) chains

IV. Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes via Thin-Film Hydration and Extrusion

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired lipids (e.g., a carrier lipid like DOPC and 1-5 mol% this compound) dissolved in a chloroform/methanol mixture.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[8][9][10]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and gently agitating. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Allow the mixture to hydrate for at least 30 minutes with occasional vortexing to form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

    • Pass the lipid suspension through the extruder 11-21 times to ensure a homogenous size distribution.[8][9][10]

  • Storage:

    • Store the prepared liposomes at 4°C and use them within 1-2 days for optimal results. Do not freeze.

Protocol 2: Cell Stimulation and Analysis of AKT Phosphorylation

  • Cell Culture:

    • Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

    • Serum-starve the cells for 4-16 hours prior to stimulation, depending on the cell type, to reduce basal AKT phosphorylation.

  • Liposome Stimulation:

    • Dilute the prepared PI(3,4,5)P3-containing liposomes and control (carrier-only) liposomes to the desired final concentration in serum-free media.

    • Remove the starvation media from the cells and replace it with the liposome-containing media.

    • Incubate the cells for the desired time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis:

    • After stimulation, wash the cells once with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against phospho-AKT (e.g., Ser473 or Thr308) and total AKT.

    • Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands.

    • Quantify the band intensities to determine the relative increase in AKT phosphorylation.[11][12]

V. Visualizations

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GPCR GPCR GPCR->PI3K Activates PIP2 PIP2 (PI(4,5)P2) PI3K->PIP2 Phosphorylates PIP3 PIP3 (PI(3,4,5)P3) PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473)

Caption: The PI3K/AKT signaling pathway.

Liposome_Prep_Workflow Start Start: Lipids in Organic Solvent Film 1. Thin-Film Formation (Rotary Evaporation) Start->Film Dry 2. High Vacuum Drying Film->Dry Hydrate 3. Hydration with Aqueous Buffer Dry->Hydrate MLV Multilamellar Vesicles (MLVs) Hydrate->MLV Extrude 4. Extrusion MLV->Extrude LUV Large Unilamellar Vesicles (LUVs) Extrude->LUV End End: Ready for Use LUV->End

Caption: Liposome preparation workflow.

Troubleshooting_Logic Problem Problem: No Downstream Signaling Degradation Check PI(3,4,5)P3 Integrity Problem->Degradation Possible Cause Liposome Check Liposome Preparation Problem->Liposome Possible Cause Delivery Check Liposome Delivery Problem->Delivery Possible Cause Cells Check Cell Health Problem->Cells Possible Cause Solution1 Solution: Use fresh stock, aliquot Degradation->Solution1 Solution2 Solution: Optimize protocol, validate incorporation Liposome->Solution2 Solution3 Solution: Optimize delivery method Delivery->Solution3 Solution4 Solution: Ensure healthy, sub-confluent cells Cells->Solution4

Caption: Troubleshooting logic for signaling issues.

References

how to reduce non-specific binding in lipid overlay assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in lipid overlay assays.

Troubleshooting Guide: High Non-Specific Binding

High background or non-specific binding can obscure results and lead to misinterpretation of data. The following guide provides a systematic approach to troubleshooting and resolving these issues.

Diagram: Troubleshooting Workflow for High Non-Specific Binding

TroubleshootingWorkflow cluster_blocking Blocking Optimization cluster_washing Washing Optimization cluster_protein Protein of Interest Optimization cluster_antibodies Antibody Optimization cluster_modified Protocol Modification start High Non-Specific Binding Observed check_blocking Step 1: Evaluate Blocking Step start->check_blocking check_washing Step 2: Assess Washing Procedure check_blocking->check_washing If issue persists blocking_agent Change Blocking Agent (e.g., BSA to Milk or vice-versa) check_blocking->blocking_agent check_protein Step 3: Optimize Protein Concentration check_washing->check_protein If issue persists wash_number Increase Number of Washes check_washing->wash_number check_antibodies Step 4: Verify Antibody Performance check_protein->check_antibodies If issue persists protein_conc Decrease Concentration of Protein of Interest check_protein->protein_conc modified_protocol Step 5: Consider Modified Protocol check_antibodies->modified_protocol If issue persists primary_ab Decrease Primary Antibody Concentration check_antibodies->primary_ab success Problem Resolved modified_protocol->success combine_steps Combine Blocking and Protein Incubation Steps modified_protocol->combine_steps blocking_conc Increase Blocking Agent Concentration (e.g., 3% to 5%) blocking_agent->blocking_conc blocking_time Increase Blocking Time (e.g., 1 hr to overnight at 4°C) blocking_conc->blocking_time wash_duration Increase Wash Duration wash_number->wash_duration detergent_conc Increase Detergent Concentration in Wash Buffer (e.g., 0.05% to 0.1% Tween-20) wash_duration->detergent_conc secondary_ab Decrease Secondary Antibody Concentration primary_ab->secondary_ab NonSpecificBinding cluster_unblocked Unblocked Membrane cluster_blocked Blocked Membrane membrane1 Membrane Surface lipid1 Lipid Spot protein1 Protein of Interest protein1->membrane1 Non-Specific Binding protein1->lipid1 Specific Binding antibody1 Antibody antibody1->membrane1 Non-Specific Binding membrane2 Membrane Surface lipid2 Lipid Spot protein2 Protein of Interest protein2->lipid2 Specific Binding blocking_agent Blocking Agent blocking_agent->membrane2 Blocks Non-Specific Sites

Technical Support Center: Synthesis of PI(3,4,5)P3 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) analogues. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical synthesis of these complex signaling lipids.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges in the synthesis of PI(3,4,5)P3 analogues?

A1: The synthesis of PI(3,4,5)P3 analogues is a multi-step process fraught with challenges. The primary difficulties lie in the regioselective protection and deprotection of the six hydroxyl groups on the myo-inositol ring, the stereoselective introduction of phosphate (B84403) groups at the 3, 4, and 5 positions, and the purification of the final, highly polar product.

Q2: How can I achieve regioselective phosphorylation of the myo-inositol headgroup?

A2: Regioselective phosphorylation is arguably the most complex step. Success hinges on a robust protecting group strategy. The use of myo-inositol orthoesters has emerged as a convenient method for differentiating the hydroxyl groups.[1][2] Different protecting groups, such as benzyl (B1604629) (Bn) and trityl (Tr), are employed to selectively mask certain positions while leaving others available for phosphorylation.[3][4] Another approach involves using BINOL-derived phosphoramidites, which can facilitate regioselective phosphorylation.[5][6] Chemoenzymatic methods, utilizing phytases for selective dephosphorylation of phytate (InsP6), also offer a route to specific inositol (B14025) phosphate derivatives.[7]

Q3: What are the common issues encountered during the purification of synthetic PI(3,4,5)P3 analogues?

A3: The high polarity of PI(3,4,5)P3 analogues, due to the multiple phosphate groups, makes their purification challenging. Common issues include poor solubility in organic solvents and strong interactions with silica (B1680970) gel, leading to low recovery and product degradation. Affinity purification using biotinylated liposomes or other affinity matrices can be an effective strategy.[8] Additionally, specialized chromatography techniques, such as ion-exchange chromatography, are often necessary.

Q4: How can I improve the stability of my PI(3,4,5)P3 analogues?

A4: PI(3,4,5)P3 is susceptible to degradation by phosphatases. To enhance stability for biological assays, metabolically stabilized analogues can be synthesized. This can be achieved by replacing the phosphate ester with non-hydrolyzable linkages, such as methylene (B1212753) phosphonates (MP) or phosphorothioates (PT).[9] These modifications can confer resistance to phosphatases like PTEN and SHIP.[9]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your synthesis.

Problem Potential Cause Suggested Solution
Low Yield of Phosphorylated Inositol 1. Inefficient phosphorylation reagent. 2. Steric hindrance from bulky protecting groups. 3. Side reactions with unprotected hydroxyl groups.1. Use more reactive phosphitylating agents like phosphoramidites. 2. Re-evaluate your protecting group strategy to minimize steric clash around the target hydroxyls. 3. Ensure complete protection of non-target hydroxyl groups before phosphorylation.
Mixture of Regioisomers Incomplete regioselective protection or deprotection.Review your protecting group strategy. Orthoformate protection followed by regioselective opening can provide better control.[1][3]
Difficulty in Removing Protecting Groups Harsh deprotection conditions leading to product degradation or phosphate migration.Employ orthogonal protecting groups that can be removed under mild and specific conditions. For example, use benzyl groups (removed by hydrogenolysis) and silyl (B83357) ethers (removed by fluoride (B91410) ions).
Low Recovery After Purification Adsorption of the highly polar product onto the stationary phase (e.g., silica gel).Use a different purification method such as ion-exchange chromatography or affinity chromatography.[8]
Product Instability Degradation by phosphatases in biological assays.Synthesize metabolically stabilized analogues with non-hydrolyzable phosphate mimics like methylene phosphonates or phosphorothioates.[9]

Experimental Protocols

General Protocol for Regioselective Protection of myo-Inositol

This protocol outlines a general strategy for the regioselective protection of myo-inositol, a crucial first step in the synthesis of PI(3,4,5)P3 analogues. This example focuses on the formation of an orthoformate to differentiate the hydroxyl groups.

  • Orthoformate Formation: Treat myo-inositol with an orthoformate (e.g., trimethyl orthoformate) in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in an anhydrous solvent like dimethylformamide (DMF). This reaction typically protects the 1, 3, and 5-hydroxyl groups.[3]

  • Protection of Remaining Hydroxyls: The remaining free hydroxyl groups (at positions 2, 4, and 6) can then be protected with a suitable protecting group, such as benzyl bromide in the presence of a base like sodium hydride.

  • Regioselective Opening of Orthoformate: The orthoformate ring can be regioselectively opened under acidic conditions to expose one or more hydroxyl groups for subsequent phosphorylation. The choice of reaction conditions will determine which hydroxyl groups are deprotected.

Visualizations

PI3K Signaling Pathway

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PI(3,4,5)P3 PI3K->PIP3 phosphorylates PIP2 PI(4,5)P2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PDK1->Akt Downstream Downstream Effectors Akt->Downstream PTEN->PIP2 dephosphorylates

Caption: PI3K signaling pathway highlighting the central role of PI(3,4,5)P3.

General Workflow for PI(3,4,5)P3 Analogue Synthesis

Synthesis_Workflow Start myo-Inositol Protection Regioselective Protection Start->Protection ProtectedInositol Protected Inositol Intermediate Protection->ProtectedInositol Phosphorylation Phosphorylation ProtectedInositol->Phosphorylation PhosphorylatedIntermediate Phosphorylated Intermediate Phosphorylation->PhosphorylatedIntermediate Lipidation Lipid Coupling PhosphorylatedIntermediate->Lipidation ProtectedAnalogue Fully Protected Analogue Lipidation->ProtectedAnalogue Deprotection Global Deprotection ProtectedAnalogue->Deprotection Purification Purification Deprotection->Purification FinalProduct PI(3,4,5)P3 Analogue Purification->FinalProduct

Caption: A generalized workflow for the chemical synthesis of PI(3,4,5)P3 analogues.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Problem Low Yield Cause1 Inefficient Phosphorylation? Problem->Cause1 Cause2 Poor Regio- selectivity? Problem->Cause2 Cause3 Product Degradation? Problem->Cause3 Solution1 Use more reactive phosphitylating agent Cause1->Solution1 Yes Solution2 Re-evaluate protecting group strategy Cause2->Solution2 Yes Solution3 Use milder deprotection conditions Cause3->Solution3 Yes

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Stability and Handling of 18:1 PI(3,4,5)P3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 18:1 PI(3,4,5)P3 in various buffer conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure the successful application of this critical signaling lipid in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in solution.

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of PI(3,4,5)P3 due to improper storage or handling.Store PI(3,4,5)P3 in a chloroform (B151607) solution at -20°C for long-term stability. For aqueous buffers, prepare fresh solutions for each experiment and use within a short timeframe. Avoid repeated freeze-thaw cycles.
pH-mediated hydrolysis of the phosphate (B84403) groups.Maintain the pH of your buffer within the optimal range of 6.5-7.5. Use buffers with a low temperature coefficient for their pKa, such as HEPES, if experiments are performed at temperatures other than that at which the buffer was prepared.
Presence of contaminating phosphatases in protein preparations or cell lysates.Include phosphatase inhibitors in your experimental buffers when working with biological samples.
Precipitation or aggregation of PI(3,4,5)P3 in aqueous buffer High concentrations of divalent cations (e.g., Ca²⁺) can induce lipid clustering.If high concentrations of divalent cations are not essential for your assay, consider using a buffer with a low concentration of these ions or including a chelating agent like EGTA. Note that chelation may affect the activity of certain enzymes.
The inherent low solubility of lipids in aqueous solutions.Prepare PI(3,4,5)P3 solutions by first dissolving in a small amount of organic solvent (e.g., chloroform/methanol) and then adding the aqueous buffer while vortexing to form micelles or liposomes. Sonication can also aid in solubilization.
Low signal in binding or activity assays Degradation of PI(3,4,5)P3.Verify the integrity of your PI(3,4,5)P3 stock. Prepare fresh working solutions and handle them on ice.
Steric hindrance due to aggregation.Ensure proper solubilization of PI(3,4,5)P3 as described above to present the headgroup effectively for protein interaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, this compound should be stored as a powder or in an organic solvent such as chloroform at -20°C. Under these conditions, it is stable for at least one year.

Q2: How should I prepare aqueous solutions of this compound for my experiments?

To prepare aqueous solutions, it is recommended to first evaporate the organic solvent under a stream of nitrogen. Then, resuspend the lipid film in the desired aqueous buffer by vortexing or sonication to form micelles or liposomes. It is crucial to prepare these aqueous solutions fresh for each experiment to minimize degradation.

Q3: Which buffer is best for maintaining the stability of this compound?

While there is limited direct quantitative data on the degradation rate of PI(3,4,5)P3 in different buffers, buffers such as HEPES and Tris-HCl at a pH range of 6.5-7.5 are commonly used in in vitro assays involving phosphoinositides. The choice of buffer may also depend on the specific requirements of your experimental system.

Q4: How does pH affect the stability of this compound?

Phosphoinositides are susceptible to hydrolysis, particularly at acidic or alkaline pH. The phosphate groups on the inositol (B14025) ring can be cleaved, leading to the degradation of PI(3,4,5)P3. It is recommended to maintain a pH between 6.5 and 7.5 for optimal stability.

Q5: What is the effect of temperature on the stability of this compound in solution?

Increased temperatures can accelerate the degradation of PI(3,4,5)P3 in aqueous solutions. Therefore, it is advisable to handle and store aqueous preparations of PI(3,4,5)P3 on ice and use them as quickly as possible. Some studies have shown that calcium-induced clusters of PI(3,4,5)P3 can be stable at elevated temperatures, up to 80°C.[1]

Q6: Do divalent cations like Mg²⁺ and Ca²⁺ affect the stability of this compound?

Divalent cations can interact with the negatively charged phosphate groups of phosphoinositides. High concentrations of Ca²⁺ have been shown to induce clustering of phosphoinositides, which may affect their availability for enzymatic reactions but can also offer some protection against degradation.[1] Mg²⁺ appears to have a minimal effect on clustering.[1] If clustering is a concern for your assay, consider using buffers with low divalent cation concentrations or including a chelator.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes

This protocol describes the preparation of unilamellar liposomes containing this compound for use in various in vitro assays.

Materials:

  • This compound in chloroform

  • Carrier lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) in chloroform

  • Glass vial

  • Nitrogen gas stream

  • Vacuum desiccator

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Sonicator (probe or bath) or extruder

Methodology:

  • In a clean glass vial, mix the desired amounts of this compound and carrier lipid from their chloroform stocks. A typical molar ratio is 1:9 (PI(3,4,5)P3:carrier lipid).

  • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Add the desired volume of assay buffer to the vial to achieve the final desired lipid concentration.

  • Hydrate the lipid film by vortexing for 5-10 minutes. The solution will appear cloudy.

  • To form unilamellar vesicles, either sonicate the lipid suspension in a bath sonicator until the solution becomes translucent or use a probe sonicator for short bursts on ice. Alternatively, for more uniform liposome (B1194612) size, use a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • The prepared liposomes should be used immediately for the best results.

Protocol 2: In Vitro PI3K Activity Assay

This protocol provides a method to measure the activity of phosphoinositide 3-kinases (PI3Ks) by quantifying the production of PI(3,4,5)P3.

Materials:

  • PI(4,5)P2-containing liposomes (prepared as in Protocol 1)

  • Purified PI3K enzyme

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • [γ-³²P]ATP (for radioactive detection) or non-radioactive detection reagents

  • Reaction quench solution (e.g., 1 M HCl)

  • Lipid extraction solvents (chloroform, methanol)

  • Thin Layer Chromatography (TLC) plate (silica gel 60)

  • TLC developing solvent (e.g., chloroform:acetone:methanol:acetic acid:water at 40:15:13:12:8)

  • Phosphorimager or other suitable detection system

Methodology:

  • Prepare the kinase reaction mixture in the kinase assay buffer containing PI(4,5)P2 liposomes and the PI3K enzyme.

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding ATP and a tracer amount of [γ-³²P]ATP.

  • Allow the reaction to proceed for the desired amount of time (e.g., 10-30 minutes).

  • Stop the reaction by adding the quench solution.

  • Extract the lipids by adding chloroform and methanol, followed by vortexing and centrifugation to separate the phases.

  • Spot the organic (lower) phase onto a TLC plate.

  • Develop the TLC plate in the developing solvent until the solvent front is near the top.

  • Dry the TLC plate and visualize the radiolabeled lipids using a phosphorimager.

  • The spot corresponding to PI(3,4,5)P3 can be identified by its migration relative to a standard and quantified.

Visualizations

PI3K_AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PI(4,5)P2 PI3K->PIP2 Phosphorylates PIP3 This compound PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PIP3->PTEN PDK1->AKT Phosphorylates & Activates Downstream Downstream Signaling (Cell Survival, Growth, Proliferation) AKT->Downstream Phosphorylates PTEN->PIP3 Dephosphorylates GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: PI3K/AKT signaling pathway initiated by growth factor binding.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound in appropriate buffer B Perform in vitro assay (e.g., kinase assay, binding assay) A->B C Incubate at controlled temperature and pH B->C D Quench reaction and extract lipids C->D E Quantify PI(3,4,5)P3 levels (e.g., TLC, HPLC-MS) D->E

Caption: General experimental workflow for in vitro assays using this compound.

References

Technical Support Center: Quantification of Endogenous 18:1 PI(3,4,5)P3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of endogenous 18:1 phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying endogenous 18:1 PI(3,4,5)P3?

A1: The primary challenges in accurately quantifying endogenous this compound stem from its very low cellular abundance, even after stimulation.[1][2] This necessitates highly sensitive analytical methods. Additional challenges include:

  • Efficient Extraction: Due to its high polarity, extracting PI(3,4,5)P3 from biological matrices without significant loss can be difficult.[3]

  • Isomeric Separation: Distinguishing PI(3,4,5)P3 from its less abundant isomers can be challenging without appropriate chromatographic separation.[4][5]

  • Signal Suppression: The presence of more abundant lipids can interfere with the ionization of PI(3,4,5)P3 in mass spectrometry, leading to signal suppression.[6]

  • Lack of Commercially Available Standards: The limited availability of a wide range of acylated PI(3,4,5)P3 standards can complicate absolute quantification.

Q2: Which analytical method is most suitable for quantifying endogenous this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the most powerful and widely used technique for the specific and sensitive quantification of different fatty-acyl species of PI(3,4,5)P3, including the 18:1 variant.[1][4] This method allows for the separation of different phosphoinositide species and their specific quantification based on their mass-to-charge ratio and fragmentation patterns.

Q3: Why is derivatization of PI(3,4,5)P3 often necessary for mass spectrometry analysis?

A3: Derivatization, typically through methylation of the phosphate (B84403) groups using reagents like TMS-diazomethane, is often employed to improve the detection of PI(3,4,5)P3 by mass spectrometry.[1][5] Methylation neutralizes the negative charges on the phosphate groups, which enhances the ionization efficiency in positive ion mode and simplifies the resulting mass spectra. This process can significantly increase the sensitivity of the analysis.[1]

Q4: Can I use antibody-based methods for quantifying this compound?

A4: Antibody-based methods, such as ELISAs, can be used to measure total PI(3,4,5)P3 levels and can be very sensitive.[7] However, these methods typically do not provide information on the specific fatty acyl chain composition. Therefore, they cannot distinguish this compound from other PI(3,4,5)P3 species. For acyl-chain specific quantification, mass spectrometry is the preferred method.

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Signal
Potential Cause Troubleshooting Steps
Inefficient Lipid Extraction 1. Ensure the use of an acidified solvent system (e.g., chloroform/methanol/HCl) to efficiently extract highly polar lipids.[8][9] 2. Optimize the extraction volume based on the amount of starting material (cells or tissue). 3. Perform the extraction on ice to minimize lipid degradation.
Degradation of PI(3,4,5)P3 1. Work quickly and keep samples on ice throughout the extraction process. 2. Consider adding an antioxidant like BHT to the extraction solvent. 3. Analyze samples as soon as possible after extraction and avoid repeated freeze-thaw cycles.
Poor Derivatization Efficiency 1. Ensure the TMS-diazomethane reagent is fresh and active. 2. Optimize the reaction time and temperature for methylation. 3. Dry the lipid extract completely before adding the derivatization reagent, as water can interfere with the reaction.
Suboptimal LC-MS/MS Conditions 1. Use a column with appropriate chemistry (e.g., C18 or a more polar embedded phase) for phosphoinositide separation. 2. Optimize the mobile phase composition and gradient to achieve good separation of PI(3,4,5)P3 from other lipids. 3. Optimize the mass spectrometer parameters, including ionization source settings and collision energy for the specific this compound transition.
Interaction with LC System Hardware 1. Highly phosphorylated lipids like PI(3,4,5)P3 can interact with stainless steel components of standard LC systems, leading to poor peak shape and recovery.[10] 2. Utilize a biocompatible LC system with PEEK or other inert materials for the flow path to minimize these interactions.[10]
Issue 2: Poor Reproducibility and High Variability
Potential Cause Troubleshooting Steps
Inconsistent Sample Handling 1. Standardize the entire workflow from cell culture/tissue collection to lipid extraction. 2. Ensure precise and consistent timing for cell stimulation and harvesting. 3. Use a consistent method for cell lysis and protein quantification to normalize the data.
Variable Extraction Recovery 1. Incorporate an appropriate internal standard, such as a commercially available deuterated or 13C-labeled PI(3,4,5)P3 standard, at the beginning of the extraction process to correct for sample loss.
Matrix Effects in Mass Spectrometry 1. Optimize the chromatographic separation to minimize co-elution of this compound with other interfering lipids. 2. Perform a matrix effect study by post-column infusion of the analyte while injecting an extracted blank sample. 3. Consider using a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering substances.

Quantitative Data Summary

The following table summarizes representative quantitative data for endogenous this compound levels in different cell types, as determined by mass spectrometry. It is important to note that absolute levels can vary significantly depending on the cell type, stimulation conditions, and the specific quantification method used.

Cell Type/TissueConditionThis compound LevelReference
Human NeutrophilsfMLP-stimulatedDetected, but less abundant than 18:0/20:4 species[1]
HEK 293-T CellsUnstimulated0.98 ± 0.12 ng/mg protein[11]
HeLa CellsUnstimulated1.25 ± 0.21 ng/mg protein[11]

Experimental Protocols

Protocol 1: Lipid Extraction for PI(3,4,5)P3 Analysis

This protocol is adapted from established methods for the extraction of highly polar phosphoinositides.[8][9]

Materials:

  • Ice-cold PBS

  • Chloroform (CHCl3)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Internal Standard (e.g., 17:0/20:4 PI(3,4,5)P3)

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting: For adherent cells, wash the cell monolayer (e.g., a 10 cm dish) twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Lysis and Internal Standard Spiking: Add 1 ml of a mixture of CHCl3:MeOH (1:2, v/v) to the cell pellet or plate. Add a known amount of the internal standard.

  • Extraction: Scrape the cells (if adherent) and transfer the mixture to a glass tube. Vortex vigorously for 15 minutes.

  • Phase Separation: Add 300 µl of CHCl3 and 540 µl of 0.1 M HCl. Vortex for 1 minute and then centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Drying: Dry the lipid extract under a stream of nitrogen gas. The dried lipid film can be stored at -80°C until further analysis.

Protocol 2: Derivatization with TMS-Diazomethane

This protocol is for the methylation of the phosphate groups of PI(3,4,5)P3.[1]

Materials:

  • Dried lipid extract

  • 2 M (trimethylsilyl)diazomethane (TMS-diazomethane) in hexane

  • Methanol

  • Toluene

  • Glacial acetic acid

Procedure:

  • Resuspension: Resuspend the dried lipid extract in 200 µl of a mixture of methanol:toluene (4:1, v/v).

  • Derivatization: Add 10 µl of 2 M TMS-diazomethane. Vortex and incubate at room temperature for 10 minutes.

  • Quenching: Add 2 µl of glacial acetic acid to quench the reaction.

  • Drying: Dry the sample under a stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Visualizations

PI(3,4,5)P3 Signaling Pathway

PI3K_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3-Kinase RTK->PI3K Recruits & Activates PIP3 This compound PI3K->PIP3 Phosphorylates PIP2 PI(4,5)P2 PIP2->PI3K PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN->PIP2 Dephosphorylates PDK1->Akt Phosphorylates & Activates Downstream_Signaling Downstream Signaling (Cell Growth, Survival, Proliferation) Akt->Downstream_Signaling

Caption: PI3K signaling pathway leading to the production of this compound.

Experimental Workflow for this compound Quantification

Experimental_Workflow Start Cell/Tissue Sample Extraction Lipid Extraction (Acidified Solvent) Start->Extraction Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification vs. Internal Standard) MS_Detection->Data_Analysis Result This compound Concentration Data_Analysis->Result

Caption: Workflow for quantifying this compound by LC-MS/MS.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low or No Signal for This compound Check_Standard Internal Standard Signal OK? Start->Check_Standard Check_Extraction Review Lipid Extraction Protocol Extraction_Issue Optimize Extraction (Solvents, pH) Check_Extraction->Extraction_Issue Sample_Problem Sample Degradation or Very Low Abundance Check_Extraction->Sample_Problem Protocol OK Check_Derivatization Verify Derivatization Efficiency Check_LCMS Optimize LC-MS/MS Parameters Check_Derivatization->Check_LCMS Derivatization OK Derivatization_Issue Use Fresh Reagents, Optimize Reaction Check_Derivatization->Derivatization_Issue LCMS_Issue Optimize Gradient, Source Parameters, Collision Energy Check_LCMS->LCMS_Issue Check_Standard->Check_Extraction No Check_Standard->Check_Derivatization Yes Success Signal Improved Extraction_Issue->Success Derivatization_Issue->Success LCMS_Issue->Success

Caption: Troubleshooting decision tree for low this compound signal.

References

Technical Support Center: Optimizing Liposome Extrusion for Uniform 18:1 PI(3,4,5)P3 Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation of 18:1 PI(3,4,5)P3-containing liposomes via extrusion. Our goal is to help you achieve a homogenous population of unilamellar vesicles with consistent size characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting lipid concentration for extruding this compound-containing liposomes?

A high lipid concentration can make extrusion difficult. While some systems can handle up to 50 mM, a starting concentration of 1-10 mg/mL (approximately 1-13 mM) is generally recommended to avoid excessively high back pressure.[1] If you encounter issues, consider diluting your lipid suspension.

Q2: At what temperature should I perform the extrusion?

Extrusion should always be performed at a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm in your mixture. For 18:1 lipids, which are unsaturated, the Tm is below room temperature, so extrusion can often be performed at room temperature. However, warming the extruder and lipid suspension to around 40-60°C can improve fluidity and ease the extrusion process.[1]

Q3: How many times should I pass the lipid suspension through the extruder membrane?

For optimal size homogeneity, it is recommended to pass the lipid suspension through the membrane an odd number of times, typically between 11 and 21 passes.[2] This ensures that the final collection is from the opposite syringe, minimizing the collection of any unprocessed multilamellar vesicles. The more passes, the more uniform the vesicle size will be.[3]

Q4: Is it necessary to perform freeze-thaw cycles before extrusion?

While not strictly mandatory, performing 3-5 freeze-thaw cycles on the hydrated lipid suspension before extrusion is highly recommended. This process helps to break down large, multilamellar vesicles (MLVs) into smaller structures, which can facilitate a smoother extrusion process and improve the uniformity of the final liposome (B1194612) population.

Q5: What is the expected size of my vesicles after extruding through a 100 nm pore size membrane?

When extruding through a 100 nm polycarbonate membrane, the resulting large unilamellar vesicles (LUVs) will typically have a mean diameter slightly larger than the pore size, often in the range of 110-130 nm. The final size is also influenced by the lipid composition.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High resistance during extrusion / Clogged membrane Lipid concentration is too high.Dilute the lipid suspension to a lower concentration (e.g., 1-5 mg/mL).
Aggregates or air bubbles in the suspension.Stop pushing the plunger, wait a few seconds, and then apply gradual pressure again. Ensure the initial lipid suspension is well-hydrated and free of visible aggregates. Degas your buffer before hydration.[3]
Extrusion temperature is too low.Ensure the extrusion is performed at a temperature well above the Tm of all lipids in the mixture.
The highly charged nature of PI(3,4,5)P3 may cause aggregation, especially in the presence of divalent cations.Use a buffer with sufficient ionic strength (e.g., 150 mM NaCl) to screen the charge repulsion. Consider adding a small amount of EDTA (e.g., 1 mM) to chelate any contaminating divalent cations.[1]
Liposome solution appears cloudy or heterogeneous after extrusion Insufficient number of passes through the membrane.Increase the number of extrusion passes to at least 11, and preferably up to 21, for a more uniform size distribution.
Membrane is damaged or displaced.Disassemble the extruder, inspect the membrane for tears or improper placement, and reassemble carefully.[3]
Degradation of PI(3,4,5)P3.Minimize the time the lipid is in an aqueous solution before and after extrusion. Store the final liposomes at 4°C and use them within a few days. Avoid harsh sonication which can degrade lipids.
Final vesicle size is larger than expected The lipid composition, particularly the inclusion of negatively charged PI(3,4,5)P3, can influence the final vesicle size.This is not uncommon. Characterize your vesicle size using Dynamic Light Scattering (DLS). If a smaller size is required, consider using a smaller pore size membrane (e.g., 50 nm or 30 nm), but be aware that this will increase back pressure.
Using a membrane with a pore size larger than 200 nm.To produce unilamellar vesicles, membranes with a pore size of 200 nm or less must be used. Larger pores will result in multilamellar vesicles.[3]
Low yield of liposomes Leakage from the extruder.Check that all O-rings are in place and that the syringes are correctly and tightly inserted.[3]
Adhesion of lipids to the apparatus.Pre-wet the extruder components with buffer before adding the lipid suspension to minimize surface adhesion.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing LUVs by Extrusion

This protocol details the preparation of Large Unilamellar Vesicles (LUVs) with a target diameter of approximately 100 nm.

Materials:

  • 18:1 Oleoyl-based carrier lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)

  • This compound (1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate))

  • Chloroform (B151607)

  • Extrusion Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4), degassed

  • Mini-extruder device

  • Polycarbonate membranes (100 nm pore size)

  • Filter supports

  • Gas-tight glass syringes (1 mL)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Water bath sonicator

  • Heating block for extruder

Methodology:

  • Lipid Film Preparation: a. In a clean round-bottom flask, combine the desired amounts of the carrier lipid and this compound from their chloroform stocks. A common molar ratio is 95:5 (carrier lipid:PI(3,4,5)P3). b. Mix the lipids thoroughly in the chloroform. c. Remove the chloroform using a rotary evaporator to form a thin lipid film on the inside of the flask. d. To ensure complete removal of the solvent, further dry the lipid film under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours.

  • Hydration: a. Hydrate the lipid film with the degassed extrusion buffer to a final lipid concentration of 1-10 mg/mL. b. Agitate the flask by vortexing to disperse the lipid film, creating a suspension of multilamellar vesicles (MLVs). The suspension will appear milky. c. For improved hydration, incubate the suspension at a temperature above the lipid Tm (e.g., 40°C) for 30-60 minutes with intermittent vortexing.

  • Freeze-Thaw Cycles: a. Subject the MLV suspension to 3-5 freeze-thaw cycles. b. Freeze the suspension rapidly in liquid nitrogen until completely frozen. c. Thaw the suspension in a warm water bath (e.g., 40-50°C) until completely thawed. d. Vortex the suspension briefly after each thaw cycle.

  • Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane sandwiched between two filter supports, according to the manufacturer's instructions. b. Pre-heat the extruder's heating block to a temperature above the lipid Tm (e.g., 40°C). c. Transfer the hydrated lipid suspension into one of the gas-tight syringes. d. Carefully place the loaded syringe into one end of the extruder and an empty syringe into the other end. e. Place the assembled extruder into the pre-heated block and allow it to equilibrate for 5-10 minutes. f. Gently push the plunger of the filled syringe to pass the entire lipid suspension through the membrane into the empty syringe. g. Repeat this process for a total of 11 to 21 passes. The final pass should collect the liposome suspension in the opposite syringe from where you started. h. The resulting liposome solution should be translucent.

  • Storage: a. Transfer the final LUV suspension to a clean, sealed vial. b. Store at 4°C. For optimal stability, use the liposomes within 1-3 days. Do not freeze the final liposome suspension.

Visualizations

experimental_workflow cluster_prep Step 1: Lipid Film Preparation cluster_hydrate Step 2: Hydration & Sizing cluster_final Step 3: Final Product mix Mix Lipids in Chloroform (e.g., 95% DOPC, 5% PI(3,4,5)P3) evap Evaporate Solvent (Rotary Evaporator) mix->evap dry Dry Under Vacuum evap->dry hydrate Hydrate Film with Buffer (Forms MLVs) dry->hydrate Start Hydration freeze_thaw Perform 3-5 Freeze-Thaw Cycles hydrate->freeze_thaw extrude Extrude 11-21 times (100 nm membrane) freeze_thaw->extrude luvs Uniform LUVs (~120 nm) extrude->luvs Final Vesicles

Caption: Workflow for preparing this compound liposomes.

troubleshooting_flowchart decision decision solution solution problem problem start Start Extrusion resistance High Resistance? start->resistance check_conc Is Lipid Conc. > 10 mg/mL? resistance->check_conc Yes proceed Proceed with Extrusion resistance->proceed No dilute Dilute Suspension check_conc->dilute Yes check_temp Is Temp > Tm? check_conc->check_temp No dilute->start increase_temp Increase Temperature check_temp->increase_temp No check_cations Buffer contains divalent cations? check_temp->check_cations Yes increase_temp->start use_edta Use Chelating Agent (EDTA) check_cations->use_edta Yes check_cations->proceed No use_edta->start cloudy Solution Cloudy Post-Extrusion? proceed->cloudy check_membrane Check Membrane Integrity proceed->check_membrane Inspect increase_passes Increase Extrusion Passes cloudy->increase_passes Yes success Homogeneous Vesicles cloudy->success No increase_passes->start

Caption: Troubleshooting flowchart for liposome extrusion issues.

References

Validation & Comparative

A Comparative Guide to Confirming the Biological Activity of Synthetic 18:1 PI(3,4,5)P3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger in numerous cellular processes, including cell growth, proliferation, survival, and migration.[1][2] Its transient production at the plasma membrane, primarily through the action of Class I phosphoinositide 3-kinases (PI3Ks), triggers the recruitment and activation of a cascade of downstream effector proteins.[1][2] Given its central role in signaling, the biological validation of synthetic analogs like 18:1 PI(3,4,5)P3 is paramount for their use in research and drug discovery.

This guide provides a comparative overview of key experimental approaches to confirm the biological activity of synthetic this compound, offering detailed protocols and data presentation to aid in experimental design and interpretation.

I. In Vitro Confirmation of Protein-Lipid Interaction

The primary mechanism of PI(3,4,5)P3 action is the direct binding to specific protein domains, most notably the Pleckstrin Homology (PH) domain, present in key signaling proteins like Akt/PKB and PDK1.[1][3] In vitro assays are essential for directly assessing this interaction.

A. Liposome-Based Assays

Liposome-based assays provide a membrane-mimetic environment to study the interaction between synthetic PI(3,4,5)P3 and its binding partners.

This classic method assesses the ability of a protein of interest to bind to liposomes containing synthetic PI(3,4,5)P3.

Experimental Workflow:

G cluster_prep Liposome (B1194612) Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_analysis Analysis prep1 Mix lipids (PC + PE + PS + Cholesterol + this compound) prep2 Dry to a thin film prep1->prep2 prep3 Hydrate and form liposomes (extrusion) prep2->prep3 bind1 Incubate purified protein (e.g., Akt, PDK1) with liposomes prep3->bind1 sep1 Centrifuge to pellet liposomes bind1->sep1 sep2 Separate supernatant and pellet sep1->sep2 ana1 Analyze supernatant and pellet by SDS-PAGE/Western Blot sep2->ana1

Caption: Workflow for a liposome co-sedimentation assay.

Experimental Protocol:

  • Liposome Preparation:

    • Prepare a lipid mixture in chloroform. A typical composition for plasma membrane-like liposomes is phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylserine (B164497) (PS), and cholesterol in a molar ratio of 55:20:10:15.

    • Incorporate synthetic this compound at a desired molar percentage (e.g., 1-5%). As a negative control, prepare liposomes with a different phosphoinositide (e.g., PI(4,5)P2) or without any phosphoinositide.

    • Dry the lipid mixture to a thin film under a stream of nitrogen and then under vacuum.

    • Hydrate the lipid film with a suitable buffer (e.g., HEPES-buffered saline) and create unilamellar vesicles by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).[4]

  • Binding Reaction:

    • Incubate the purified protein of interest (e.g., recombinant Akt or PDK1) with the prepared liposomes at room temperature or 37°C for 15-30 minutes.

  • Separation:

    • Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

  • Analysis:

    • Carefully collect the supernatant. Wash the pellet with buffer and resuspend it.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting using an antibody against the protein of interest. A positive result is the presence of the protein in the pellet fraction of the PI(3,4,5)P3-containing liposomes.

SPR provides quantitative data on binding affinity and kinetics.

Experimental Protocol:

  • Chip Preparation: A lipid-capturing surface (e.g., L1 sensor chip) is used to create a lipid monolayer.

  • Liposome Immobilization: Liposomes containing synthetic this compound are flowed over the chip surface and captured.

  • Binding Analysis: The purified protein of interest is flowed over the immobilized liposomes at various concentrations. The change in the refractive index upon binding is measured in real-time, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

B. Bead-Based Pull-Down Assays

These assays utilize synthetic PI(3,4,5)P3 immobilized on beads to capture interacting proteins from a complex mixture, such as a cell lysate.

Experimental Workflow:

G cluster_prep Preparation cluster_binding Binding cluster_wash Washing cluster_elution Elution & Analysis prep1 Prepare cell lysate bind1 Incubate cell lysate with PI(3,4,5)P3-beads prep1->bind1 prep2 Couple synthetic this compound to agarose (B213101) beads prep2->bind1 wash1 Wash beads to remove non-specific binders bind1->wash1 elute1 Elute bound proteins wash1->elute1 ana1 Analyze by SDS-PAGE/Western Blot or Mass Spectrometry elute1->ana1

Caption: Workflow for a PI(3,4,5)P3 bead pull-down assay.

Experimental Protocol:

  • Bead Preparation: Synthetic this compound is chemically coupled to agarose beads. Control beads without the lipid or with a different lipid should be used.

  • Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line under non-denaturing conditions.

  • Binding: Incubate the cell lysate with the PI(3,4,5)P3-beads and control beads with gentle rotation at 4°C for 1-2 hours.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting for known PI(3,4,5)P3 binding proteins (e.g., Akt, PDK1) or by mass spectrometry to identify novel interactors.[5][6][7]

Comparative Data Summary: In Vitro Assays
AssayInformation ProvidedThroughputKey AdvantagesKey Limitations
Liposome Co-sedimentation Qualitative/Semi-quantitative bindingLowMembrane-mimetic environmentLabor-intensive, potential for liposome aggregation
Surface Plasmon Resonance (SPR) Quantitative affinity (KD) and kinetics (ka, kd)MediumReal-time, label-free, high sensitivityRequires specialized equipment, potential for artifacts from lipid surface
Bead Pull-down Identification of binding partners from complex mixturesLow to MediumCan identify novel interactorsPotential for non-specific binding, lipid accessibility may be different from membranes
Protein-Lipid Overlay Qualitative binding specificityHighSimple, rapid screening of multiple lipidsNon-quantitative, lipids are not in a membrane context

II. Cell-Based Confirmation of Biological Activity

Cell-based assays are crucial for demonstrating that synthetic this compound can elicit a physiological response within a cellular context.

A. Monitoring Downstream Signaling Events

The most direct consequence of PI(3,4,5)P3 production is the activation of the PI3K/Akt signaling pathway.

Signaling Pathway:

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PI(4,5)P2 PI3K PI3K PIP3 This compound PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PIP3->PTEN PDK1_active Active PDK1 PDK1->PDK1_active Akt_active Active Akt (p-Thr308, p-Ser473) Akt->Akt_active PTEN->PIP2 Dephosphorylation PDK1_active->Akt_active Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt_active->Downstream Phosphorylation

Caption: The PI3K/Akt signaling pathway initiated by PI(3,4,5)P3.

This assay measures the phosphorylation of Akt at key residues (Threonine 308 and Serine 473) as an indicator of its activation.[8][9]

Experimental Protocol:

  • Cell Culture and Starvation: Culture a suitable cell line (e.g., HEK293, HeLa) and serum-starve the cells for several hours to reduce basal PI3K signaling.

  • Lipid Delivery: Introduce synthetic this compound into the cells. This can be achieved by using a lipid carrier reagent (e.g., a polyamine-based shuttle) or by electroporation of liposomes.

  • Cell Lysis: After a short incubation period (e.g., 5-15 minutes), lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Western Blot Analysis: Separate the protein lysates by SDS-PAGE and perform a Western blot using antibodies specific for phosphorylated Akt (p-Akt Thr308 and p-Akt Ser473) and total Akt. An increase in the p-Akt/total Akt ratio indicates activation of the pathway by the synthetic PI(3,4,5)P3.

B. Cellular Response Assays

Demonstrating that synthetic PI(3,4,5)P3 can induce downstream cellular responses provides strong evidence of its biological activity.

The PI3K pathway is a key regulator of cell migration.

Experimental Protocol (Wound Healing):

  • Create a "Wound": Grow cells to confluence in a culture dish and create a scratch in the monolayer with a pipette tip.

  • Treatment: Treat the cells with synthetic this compound delivered via a suitable method. Include a vehicle control.

  • Imaging: Acquire images of the wound at time zero and at subsequent time points (e.g., every 4-6 hours).

  • Analysis: Measure the area of the wound over time. An increased rate of wound closure in the PI(3,4,5)P3-treated cells compared to the control indicates a pro-migratory effect.

Comparative Data Summary: Cell-Based Assays
AssayInformation ProvidedThroughputKey AdvantagesKey Limitations
Akt Phosphorylation Direct measure of downstream pathway activationMediumHighly specific and sensitive indicator of PI3K pathway activityRequires efficient delivery of the lipid into cells
Cell Migration Functional cellular responseLow to MediumProvides evidence of a physiological outcomeCan be influenced by other signaling pathways
Cell Proliferation (e.g., MTT assay) Functional cellular responseHighSimple, quantitative measure of cell viability and growthIndirect measure of PI3K pathway activation

III. Alternative and Control Strategies

To ensure the specificity of the observed effects, several control and alternative strategies should be employed.

  • Alternative Phosphoinositides: As negative controls, use other phosphoinositides that are not expected to bind to the protein of interest or elicit the same cellular response (e.g., PI(4)P, PI(3)P). PI(4,5)P2 can serve as a specificity control, as some PH domains have dual specificity.[10]

  • PI3K Inhibitors: In cell-based assays, pre-treatment with PI3K inhibitors like LY294002 or wortmannin (B1684655) can be used to block the production of endogenous PI(3,4,5)P3, allowing for a clearer assessment of the effect of the exogenously supplied synthetic lipid.[11]

  • Inactive Lipid Analogs: If available, use a structurally similar but biologically inactive analog of PI(3,4,5)P3 as a negative control.

By employing a combination of these in vitro and cell-based assays, researchers can rigorously and comprehensively confirm the biological activity of synthetic this compound, ensuring its suitability for further investigation into the complex roles of this vital second messenger.

References

A Comparative Guide to the Protein Binding Specificity of 18:1 PI(3,4,5)P3 vs. PI(4,5)P2

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 10, 2025

This guide provides an objective comparison of the protein binding specificity of two critical phosphoinositide signaling molecules: 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), referred to as 18:1 PI(3,4,5)P3, and Phosphatidylinositol 4,5-bisphosphate, or PI(4,5)P2. While the 18:1 (oleoyl) acyl chains contribute to the lipid's physical properties within the membrane, the defining feature for protein interaction and signaling specificity is the phosphorylation state of the inositol (B14025) headgroup.

Introduction to PI(3,4,5)P3 and PI(4,5)P2

Phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) is a relatively abundant phospholipid, constituting approximately 1-2% of the inner leaflet of the plasma membrane, where it acts as a central hub for a vast number of cellular processes.[1] It serves not only as a direct docking site for numerous proteins but also as the precursor for other critical second messengers. One of the most important of these is Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3).

PI(3,4,5)P3 is generated from PI(4,5)P2 by the action of Class I phosphoinositide 3-kinases (PI3Ks).[2] This lipid is typically maintained at very low levels in resting cells and is produced transiently in response to extracellular stimuli. The key structural difference—the additional phosphate (B84403) group at the 3' position of the inositol ring—is the primary determinant of PI(3,4,5)P3's unique binding partners and its role in activating distinct signaling cascades, most notably the PI3K/Akt pathway that governs cell growth, proliferation, and survival.[2]

Mechanisms of Protein-Lipid Interaction

Proteins primarily recognize PI(4,5)P2 and PI(3,4,5)P3 through two main mechanisms:

  • Structured Lipid-Binding Domains: The most well-characterized mechanism involves specific protein modules that form a binding pocket perfectly shaped to accommodate the inositol headgroup. The Pleckstrin Homology (PH) domain is the largest and most studied family of such domains.[3][4] Different PH domains exhibit distinct binding preferences, allowing them to "read" the phosphorylation state of the inositol ring and recruit proteins to specific membrane locations.[4]

  • Non-specific Electrostatic Interactions: Many proteins contain unstructured regions rich in basic (positively charged) amino acids like lysine (B10760008) and arginine. These polybasic clusters are attracted to the highly negatively charged phosphate groups on the phosphoinositide headgroups.[3][5] While this interaction is less specific, it is crucial for the membrane localization of many proteins.[6] Because PI(3,4,5)P3 has a higher net negative charge than PI(4,5)P2, some proteins that bind via electrostatic interactions may show a higher affinity for PI(3,4,5)P3.[1][5][6]

Comparative Protein Binding Specificity

The presence of the 3-phosphate group on PI(3,4,5)P3 creates a distinct recognition motif, leading to three classes of protein binders: those specific to PI(3,4,5)P3, those that preferentially bind PI(4,5)P2, and those with dual or overlapping specificity.

  • PI(3,4,5)P3-Specific Proteins: These are the primary effectors of PI3K signaling. Their PH domains form a binding pocket that specifically accommodates the 3' and 5' phosphates. Key examples include the serine/threonine kinase Akt (also known as Protein Kinase B, PKB) and Phosphoinositide-dependent kinase 1 (PDK1) .[2] The PH domain of Bruton's tyrosine kinase (Btk) is another well-studied example that shows a significantly higher affinity for PI(3,4,5)P3 over PI(4,5)P2.[7] Recruitment of these proteins to the membrane initiates signaling cascades that promote cell growth and survival.

  • PI(4,5)P2-Specific Proteins: As a major component of the plasma membrane, PI(4,5)P2 regulates a broader array of constitutive and regulated processes. Many proteins involved in endocytosis, exocytosis, and cytoskeletal remodeling show a strong preference for PI(4,5)P2.[1][8] The PH domain of Phospholipase C-delta1 (PLCδ1) is a canonical PI(4,5)P2 sensor and is widely used as an experimental probe to visualize this lipid in cells.[4] Other examples include proteins with ANTH and ENTH domains, which are involved in clathrin-mediated endocytosis, and cytoskeletal regulators like Wiskott-Aldrich syndrome protein (WASP) .[3][4]

  • Proteins with Dual Specificity: A number of proteins can interact with both lipids. This is often mediated by polybasic regions where the interaction is primarily electrostatic.[5][6] However, some structured domains also exhibit dual recognition. For example, proteomics studies have identified proteins like TBC1D2 and DAB2 that show affinity for both PI(4,5)P2 and PI(3,4,5)P3.[9] In some cases, proteins considered PI(4,5)P2 effectors may bind with even higher affinity to PI(3,4,5)P3 simply due to its greater negative charge, although the physiological relevance of this can depend on the localized concentrations of each lipid.[1]

Quantitative Comparison of Binding Affinities

The binding affinity, often expressed as the dissociation constant (Kd), provides a quantitative measure of the strength of an interaction. A lower Kd value indicates a stronger binding affinity. The table below summarizes reported affinities for representative protein domains.

Protein DomainPrimary LigandBinding Affinity (Kd) for this compoundBinding Affinity (Kd) for PI(4,5)P2Key FunctionReference
Btk PH Domain PI(3,4,5)P3~0.8 µM>10 µM (significantly weaker)B-cell signaling[7][10]
Akt1 PH Domain PI(3,4,5)P3High Affinity (nM to low µM range)Low AffinityCell survival, growth[2]
PLCδ1 PH Domain PI(4,5)P2Low Affinity~1.7 µMSignal transduction (hydrolyzes PI(4,5)P2)[10]
Tubby Domain PI(4,5)P2Weak or no bindingHigh AffinityVesicular transport, signaling[4]
MARCKS ED BothEnhanced affinity vs. PI(4,5)P2BindsCytoskeletal regulation[6]

Note: Kd values can vary between studies depending on the experimental method used (e.g., liposome (B1194612) assays vs. SPR) and the specific lipid composition of the vesicles.

Signaling Pathway Overview

The relationship between PI(4,5)P2 and PI(3,4,5)P3 is central to cellular signaling. PI(4,5)P2 is a branch point, leading to the generation of multiple second messengers.

G cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3-Kinase RTK->PI3K Activates PLC Phospholipase C (PLC) RTK->PLC Activates PIP3 This compound PI3K->PIP3 Phosphorylates DAG_IP3 DAG + IP3 PLC->DAG_IP3 Hydrolyzes PIP2 PI(4,5)P2 PIP2->PI3K PIP2->PLC Cytoskeleton Cytoskeletal Proteins (e.g., WASP) PIP2->Cytoskeleton Recruits Endocytosis Endocytic Machinery (e.g., Dynamin) PIP2->Endocytosis Recruits Akt Akt/PKB PIP3->Akt Recruits & Activates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Ca_PKC Ca2+ Release & PKC Activation DAG_IP3->Ca_PKC Growth Cell Growth & Survival Akt->Growth Stimulus Growth Factor Stimulus->RTK

Caption: PI(4,5)P2 as a critical branch point in cell signaling.

Experimental Protocols for Studying Protein-Lipid Interactions

Several well-established methods are used to determine the binding specificity and affinity of proteins for phosphoinositides.

Liposome Co-sedimentation Assay

This biochemical technique provides a quantitative measure of protein-lipid interaction.

  • Principle: Large multilamellar vesicles (liposomes) incorporating the phosphoinositide of interest (e.g., this compound or PI(4,5)P2) are generated. A purified protein is incubated with these liposomes. The mixture is then subjected to high-speed ultracentrifugation. If the protein binds to the liposomes, it will pellet with them. Unbound protein remains in the supernatant.

  • Methodology:

    • Liposome Preparation: A lipid mixture (e.g., PC/PS carrier lipids plus the phosphoinositide of interest) in chloroform (B151607) is dried into a thin film under nitrogen gas and then hydrated with buffer, followed by vortexing and freeze-thaw cycles to create liposomes.

    • Binding Reaction: The purified protein of interest is incubated with a fixed concentration of liposomes for a set time (e.g., 30 minutes at room temperature).

    • Centrifugation: The mixture is centrifuged at high speed (e.g., >100,000 x g) to pellet the liposomes.

    • Analysis: The supernatant is carefully removed. The pellet is resuspended in buffer. Both supernatant and pellet fractions are analyzed by SDS-PAGE and stained (e.g., with Coomassie Blue) or immunoblotted. The fraction of bound protein is quantified by densitometry. By titrating the lipid concentration, a Kd can be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on binding kinetics and affinity.

  • Principle: A lipid monolayer or bilayer containing the phosphoinositide is immobilized on a sensor chip. A solution containing the protein of interest (the analyte) is flowed over the surface. Binding of the protein to the lipid surface causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU).

  • Methodology:

    • Surface Preparation: A sensor chip (e.g., an L1 chip) is coated with liposomes containing a defined mole percentage of the phosphoinositide.

    • Binding Analysis: The purified protein is injected at various concentrations over the sensor surface. The association (on-rate) is monitored during the injection, and the dissociation (off-rate) is monitored during a subsequent buffer flow.

    • Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Proximity Ligation Assay (PLA)

PLA is a powerful fluorescence-based method for detecting and visualizing protein-lipid interactions within fixed cells, providing important spatial information.[11]

  • Principle: The assay uses an antibody against the protein of interest and an antibody specific for the phosphoinositide headgroup. If these two molecules are in close proximity (<40 nm), oligonucleotide-linked secondary antibodies can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification, and the product is detected with a fluorescently labeled probe, appearing as a distinct fluorescent spot.

  • Methodology:

    • Cell Culture and Treatment: Cells are cultured on coverslips and subjected to any necessary treatments (e.g., growth factor stimulation to produce PI(3,4,5)P3).

    • Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized to allow antibody entry.

    • Antibody Incubation: Cells are incubated with a pair of primary antibodies (e.g., rabbit anti-protein X and mouse anti-PI(4,5)P2).

    • PLA Probe Incubation: Secondary antibodies with attached oligonucleotides (anti-rabbit PLUS and anti-mouse MINUS) are added.

    • Ligation and Amplification: Ligation and amplification reagents are added according to the manufacturer's protocol.

    • Imaging: The fluorescent PLA signals are visualized and quantified using fluorescence microscopy.

G start Start: Purified Protein & Phosphoinositide Lipids liposome_prep 1. Prepare Liposomes (with and without PI(X)P) start->liposome_prep incubation 2. Incubate Protein with Liposomes liposome_prep->incubation centrifuge 3. Ultracentrifugation to pellet liposomes incubation->centrifuge separation 4. Separate Supernatant (S) and Pellet (P) centrifuge->separation sds_page 5. Analyze S and P fractions by SDS-PAGE separation->sds_page quantify 6. Quantify protein bands to determine % bound sds_page->quantify end End: Determine Binding Affinity (Kd) quantify->end

Caption: Experimental workflow for a Liposome Co-sedimentation Assay.

Conclusion

The protein binding specificities of this compound and PI(4,5)P2 are fundamentally dictated by their distinct headgroup structures. PI(4,5)P2, as an abundant and constitutively present lipid, engages a wide variety of proteins to regulate core plasma membrane functions like trafficking and cytoskeletal organization. In contrast, PI(3,4,5)P3 is a transient and potent second messenger whose appearance provides a specific docking site for a select group of effector proteins, most notably Akt and PDK1, thereby activating powerful pro-growth and survival signaling pathways. Understanding this differential specificity is critical for researchers in cell biology and drug development targeting the vast array of processes governed by phosphoinositide signaling.

References

A Comparative Guide to 18:1 PI(3,4,5)P3 and Short-Chain PIP3 Analogues for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell signaling, cancer biology, and drug development, selecting the appropriate phosphoinositide-3,4,5-trisphosphate (PIP3) analogue is critical for obtaining biologically relevant and reproducible results. This guide provides a detailed comparison of the naturally relevant 18:1 PI(3,4,5)P3 and commonly used short-chain synthetic analogues, focusing on their structural differences, functional implications, and experimental performance.

Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is a pivotal second messenger in the PI3K/Akt signaling pathway, regulating a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] While endogenous PIP3 typically possesses long acyl chains, such as oleoyl (B10858665) (18:1), synthetic short-chain analogues like dioctanoyl (diC8) PIP3 are widely used in experimental settings due to their increased solubility and ease of handling. However, these structural differences can lead to significant variations in their physical properties and biological activities.

Structural and Functional Distinctions

The primary difference between 18:1 PIP3 and its short-chain counterparts lies in the length and saturation of their fatty acid chains. 18:1 PIP3 contains two 18-carbon monounsaturated oleoyl chains, which closely mimic the structure of endogenous PIP3. In contrast, short-chain analogues have saturated acyl chains of varying lengths (e.g., dibutyroyl-diC4, dihexanoyl-diC6, dioctanoyl-diC8). These structural variations have profound impacts on their incorporation into lipid bilayers, their interactions with effector proteins, and their utility in different experimental systems.

Short-chain PIP3 analogues, particularly diC8-PIP3, are often favored for their ability to be directly added to cell culture media to manipulate intracellular signaling pathways.[6] However, their delivery to the inner leaflet of the plasma membrane is not always straightforward. Studies have shown that diC8-PIP3 partitions slowly across the cell membrane and can be metabolized into other phosphoinositides, such as diC8-PI(3,4)P2.[6][7] This slow and potentially altered delivery can complicate the interpretation of experimental results.

Conversely, long-chain PIP3 molecules like 18:1 PIP3 are typically incorporated into liposomes or other lipid-based delivery systems for in vitro assays or intracellular delivery. Their biophysical properties more closely resemble those of endogenous PIP3, which can be crucial for studying protein-lipid interactions within a membrane context.

Comparative Performance in Experimental Assays

The choice between long-chain and short-chain PIP3 analogues significantly impacts the outcome of various experimental assays. The following sections provide a comparative overview of their performance in key applications.

Protein-Lipid Binding Affinity

The acyl chain composition of PIP3 can influence its interaction with effector proteins. A study comparing dioleoyl (18:1) PIP3 with dipalmitoyl (16:0) PIP3 in their binding to the nuclear receptor steroidogenic factor-1 (SF-1) revealed significant differences in their ability to promote coactivator binding.[8][9][10] While both lipids bound to SF-1, the dipalmitoyl PIP3 induced a significantly higher affinity for a coactivator peptide compared to the dioleoyl version.[8][9][10] This suggests that the structure of the acyl chains plays a crucial role in the functional consequences of PIP3 binding.

While direct quantitative comparisons of 18:1 PIP3 with a range of short-chain analogues for a variety of effector proteins are not extensively available in the literature, the observed differences between long-chain variants underscore the importance of considering the acyl chain structure in binding studies.

Table 1: Comparison of PIP3 Analogues in a Coactivator Peptide Binding Assay with SF-1

PIP3 AnalogueCoactivator Peptide Affinity (Kd) for SF-1Fold Difference vs. Dipalmitoyl PIP3Reference
Dipalmitoyl PIP3 (16:0/16:0)7.7 ± 1.4 μM1x[8]
Dioleoyl PIP3 (18:1/18:1)>42 μM>5.5x poorer affinity[8]
Cellular Assays and Signal Activation

Short-chain PIP3 analogues are frequently used to bypass upstream signaling events and directly activate PIP3-dependent pathways in cells. For instance, diC8-PIP3 has been shown to rescue gelatin degradation in breast cancer cells where PI3Kβ is inhibited, a process dependent on the subsequent conversion of PIP3 to PI(3,4)P2.[6] However, the delivery and metabolism of these analogues can be a critical factor. Acute addition of diC8-PIP3 may not lead to immediate effects on the recruitment of PH domain-containing proteins to the membrane, suggesting a slow translocation to the inner leaflet of the plasma membrane.[6][7]

Table 2: Functional Comparison of 18:1 PIP3 and Short-Chain PIP3 Analogues

FeatureThis compoundShort-Chain PIP3 Analogues (e.g., diC8-PIP3)
Structure Long, unsaturated acyl chains (18:1)Short, saturated acyl chains (e.g., C8)
Biomimicry High, resembles endogenous PIP3Low, synthetic analogue
Solubility Low in aqueous solutionsHigher in aqueous solutions
Cell Permeability Requires delivery vehicle (e.g., liposomes)Can be added directly to cells, but partitions slowly
Metabolism Subject to endogenous lipid kinases and phosphatasesCan be metabolized, e.g., to diC8-PI(3,4)P2
Protein Interaction Acyl chains can influence binding and functionMay not fully recapitulate native protein-lipid interactions

Experimental Protocols

Detailed methodologies are crucial for the successful application of PIP3 analogues in research. Below are outlines of key experimental protocols.

Liposome Co-sedimentation Assay

This assay is used to study the binding of proteins to lipid membranes containing PIP3.

  • Liposome Preparation : Prepare large unilamellar vesicles (LUVs) containing a defined lipid composition, including the desired PIP3 analogue (e.g., 18:1 PIP3). This is typically done by lipid film hydration followed by extrusion.

  • Binding Reaction : Incubate the purified protein of interest with the PIP3-containing liposomes.

  • Ultracentrifugation : Separate the liposomes and any bound protein from the unbound protein by high-speed centrifugation.

  • Analysis : Analyze the supernatant (unbound protein) and the pellet (liposome-bound protein) by SDS-PAGE and Coomassie staining or Western blotting to determine the fraction of bound protein.

Fluorescence Polarization (FP) Assay

FP assays are used to measure the binding affinity of a protein to a fluorescently labeled PIP3 analogue in solution.

  • Reagents : A purified protein of interest and a fluorescently labeled PIP3 analogue (often a short-chain version for solubility).

  • Assay Setup : In a microplate, titrate the protein against a fixed concentration of the fluorescent PIP3 probe.

  • Measurement : Measure the fluorescence polarization using a suitable plate reader. The binding of the larger protein to the small fluorescent lipid causes a decrease in the rotational speed of the lipid, leading to an increase in the polarization of the emitted light.

  • Data Analysis : Plot the change in fluorescence polarization as a function of protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure real-time binding kinetics and affinity of proteins to lipid membranes.

  • Sensor Chip Preparation : Immobilize liposomes containing the PIP3 analogue onto a sensor chip (e.g., an L1 chip).

  • Binding Measurement : Flow the purified protein over the sensor chip surface at various concentrations. The binding of the protein to the liposomes causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle.

  • Kinetic Analysis : Analyze the association and dissociation phases of the sensorgrams to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

Signaling Pathways and Experimental Workflows

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default node "RTK" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PI3K" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PIP2" [fillcolor="#FBBC05", fontcolor="#202124"]; "PIP3" [fillcolor="#FBBC05", fontcolor="#202124"]; "PDK1" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Akt" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cellular Responses" [shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges "RTK" -> "PI3K" [label="Activates", color="#202124"]; "PI3K" -> "PIP3" [label="Phosphorylates", arrowhead="vee", color="#202124"]; "PIP2" -> "PI3K" [arrowhead="none", style=dashed, color="#5F6368"]; "PIP3" -> "PDK1" [label="Recruits & Activates", color="#202124"]; "PIP3" -> "Akt" [label="Recruits", color="#202124"]; "PDK1" -> "Akt" [label="Phosphorylates", color="#202124"]; "Akt" -> "Cellular Responses" [label="Regulates", color="#202124"];

// Invisible nodes for alignment {rank=same; "PIP2"; "PIP3";} } The PI3K/Akt signaling pathway initiated by Receptor Tyrosine Kinase (RTK) activation.

// Node styles "Start" [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Hypothesis" [fillcolor="#F1F3F4", fontcolor="#202124", label="Hypothesis:\nPIP3 analogue\naffects protein X"]; "Select_Analogue" [fillcolor="#FBBC05", fontcolor="#202124", label="Select Analogue:\n18:1 PIP3 vs.\nShort-chain"]; "In_Vitro_Assay" [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", label="In Vitro Assay?"]; "Cell_Based_Assay" [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Cell-based?"]; "Binding_Assay" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Binding Assay\n(SPR, FP)"]; "Activity_Assay" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Cellular Activity\n(e.g., Akt Phos.)"]; "Analyze_Data" [fillcolor="#5F6368", fontcolor="#FFFFFF", label="Analyze Data"]; "Conclusion" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Conclusion"];

// Edges "Start" -> "Hypothesis" [color="#202124"]; "Hypothesis" -> "Select_Analogue" [color="#202124"]; "Select_Analogue" -> "In_Vitro_Assay" [color="#202124"]; "In_Vitro_Assay" -> "Binding_Assay" [label="Yes", color="#202124"]; "In_Vitro_Assay" -> "Cell_Based_Assay" [label="No", color="#202124"]; "Cell_Based_Assay" -> "Activity_Assay" [label="Yes", color="#202124"]; "Binding_Assay" -> "Analyze_Data" [color="#202124"]; "Activity_Assay" -> "Analyze_Data" [color="#202124"]; "Analyze_Data" -> "Conclusion" [color="#202124"]; } A logical workflow for selecting and testing PIP3 analogues in experimental research.

Conclusion

The choice between this compound and short-chain PIP3 analogues is a critical decision that should be guided by the specific experimental question. For studies aiming to reconstitute protein-lipid interactions in a membrane environment that closely mimics the physiological state, 18:1 PIP3 incorporated into liposomes is the preferred choice. For cellular studies requiring direct and rapid manipulation of the PIP3 pathway, short-chain analogues can be valuable tools, provided their limitations in terms of cellular uptake and metabolism are carefully considered. Researchers should be aware that the acyl chain composition can significantly influence the biological activity of PIP3 and choose their reagents accordingly to ensure the validity and relevance of their findings. Further head-to-head comparative studies are needed to fully elucidate the functional differences between these important research tools.

References

Validating 18:1 PI(3,4,5)P3: A Comparative Guide to Using PTEN Phosphatase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), a critical second messenger in cellular signaling, is paramount. This guide provides a comprehensive comparison of methodologies for validating 18:1 PI(3,4,5)P3, with a focus on the use of PTEN (Phosphatase and Tensin homolog) phosphatase activity as a highly specific enzymatic confirmation.

The PI3K/Akt signaling pathway, a cornerstone of cellular regulation, is fundamentally controlled by the levels of PI(3,4,5)P3 at the plasma membrane.[1][2][3] Class I PI3-kinases (PI3Ks) generate PI(3,4,5)P3 by phosphorylating phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2).[3][4] This lipid second messenger recruits and activates downstream effectors, notably the serine/threonine kinase Akt, which in turn regulates a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[1][5]

Given its central role, the dysregulation of PI(3,4,5)P3 signaling is a hallmark of numerous diseases, including cancer.[1][6] The tumor suppressor PTEN is the primary negative regulator of this pathway, functioning as a lipid phosphatase that specifically removes the 3-position phosphate (B84403) from the inositol (B14025) ring of PI(3,4,5)P3, converting it back to PI(4,5)P2.[2][7][8] This precise activity of PTEN provides a powerful tool for the specific validation of PI(3,4,5)P3.

Comparing Validation Methodologies

Several techniques can be employed to validate and quantify this compound. This guide compares the use of PTEN phosphatase activity with alternative methods, highlighting their respective strengths and applications.

Method Principle Advantages Limitations
PTEN Phosphatase Assay Enzymatic conversion of PI(3,4,5)P3 to PI(4,5)P2 by the highly specific 3-phosphatase activity of PTEN.[2][7] The depletion of the substrate or the generation of the product is measured.- High Specificity: PTEN selectively dephosphorylates the 3' position of PI(3,4,5)P3, providing strong evidence of its identity.[7] - Functional Validation: Confirms that the lipid can be metabolized by its key physiological regulator.- Indirect Measurement: Relies on detecting the consequence of the enzymatic reaction. - Requires Purified Enzyme: High-quality, active PTEN is necessary for reliable results.[7]
Mass Spectrometry (LC-MS/MS) Direct detection and quantification of this compound based on its mass-to-charge ratio and fragmentation pattern.[9][10][11]- Direct and Quantitative: Provides absolute quantification and can distinguish between different acyl chain variants.[9] - High Sensitivity and Specificity: Can detect low abundance species and differentiate isomers.[10][11]- Requires Specialized Equipment: Access to a mass spectrometer is essential. - Complex Sample Preparation: Lipid extraction and derivatization can be technically demanding.[10]
PH Domain-Based Probes Utilization of fluorescently tagged Pleckstrin Homology (PH) domains from proteins like Akt or GRP1 that specifically bind to PI(3,4,5)P3.[12][13]- In Situ Visualization: Allows for the localization of PI(3,4,5)P3 within cells. - Dynamic Measurements: Can track changes in PI(3,4,5)P3 levels in real-time.- Potential for Interference: Overexpression of PH domains can sequester PI(3,4,5)P3 and inhibit its downstream signaling and metabolism.[12] - Semi-Quantitative: Provides relative changes in concentration rather than absolute values.
Antibody-Based Detection (ELISA, Dot Blot) Use of monoclonal antibodies that specifically recognize the headgroup of PI(3,4,5)P3.[12]- Relatively Simple and High-Throughput: Amenable to standard laboratory techniques.- Potential for Cross-Reactivity: Antibody specificity needs to be carefully validated. - May Not Distinguish Acyl Variants: Recognition is typically directed at the inositol phosphate headgroup.

Experimental Protocols

PTEN Phosphatase Assay for this compound Validation

This protocol describes an in vitro assay to confirm the identity of this compound by its susceptibility to dephosphorylation by recombinant PTEN. The release of inorganic phosphate is quantified as a measure of PTEN activity.

Materials:

  • Recombinant active PTEN enzyme

  • This compound (substrate)[14][15][16]

  • PTEN Reaction Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT)[7]

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

  • 96-well microplate

Procedure:

  • Prepare Substrate: Reconstitute this compound to a working stock solution.

  • Set up Reactions: In a 96-well plate, prepare the following reactions in triplicate:

    • Substrate + PTEN: To test the validation of this compound.

    • Substrate only (No Enzyme Control): To measure background phosphate in the substrate preparation.

    • PTEN only (No Substrate Control): To measure any autodephosphorylation of the enzyme preparation.

    • Buffer only (Blank): To zero the plate reader.

  • Initiate Reaction: Add PTEN enzyme to the appropriate wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[7]

  • Stop Reaction & Detect Phosphate: Stop the reaction by adding the phosphate detection reagent.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength for the detection reagent used.

  • Data Analysis: Subtract the background readings and calculate the amount of phosphate released using a standard curve generated from the phosphate standard solution. A significant increase in phosphate release in the "Substrate + PTEN" wells compared to the controls validates the substrate as PI(3,4,5)P3.

Visualizing the Molecular Interactions and Workflows

To further clarify the processes involved, the following diagrams illustrate the key signaling pathway and the experimental workflow for validating this compound using PTEN.

PI3K_PTEN_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI45P2 PI(4,5)P2 PI345P3 This compound PI45P2->PI345P3 Phosphorylation PTEN PTEN PI345P3->PTEN Akt Akt PI345P3->Akt Recruits and Activates PI3K PI3K PI3K->PI45P2 PTEN->PI45P2 Dephosphorylation (3' position) Akt_active p-Akt (Active) Akt->Akt_active Downstream Downstream Signaling Akt_active->Downstream Receptor Receptor Tyrosine Kinase Receptor->PI3K Activates

Caption: The PI3K/PTEN signaling pathway.

PTEN_Validation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Substrate This compound (Test Sample) Incubation Incubate at 37°C Substrate->Incubation Enzyme Recombinant Active PTEN Enzyme->Incubation Buffer Reaction Buffer Buffer->Incubation Detection Add Phosphate Detection Reagent Incubation->Detection Measure Measure Absorbance Detection->Measure Calculate Calculate Phosphate Released Measure->Calculate Validation Validate Substrate Calculate->Validation

Caption: Experimental workflow for this compound validation.

Conclusion

The validation of this compound is a critical step in studying the PI3K/Akt signaling pathway. While methods like mass spectrometry offer direct and highly sensitive quantification, the use of PTEN phosphatase activity provides an orthogonal, functional validation that confirms the substrate's identity through its specific interaction with its key physiological negative regulator. For researchers aiming to unequivocally confirm the identity of a putative PI(3,4,5)P3 molecule, the PTEN phosphatase assay serves as a robust and specific biochemical tool. A multi-faceted approach, combining enzymatic assays with direct detection methods, will ultimately provide the most comprehensive and reliable validation of this compound.

References

A Researcher's Guide to Selecting Negative Control Lipids for 18:1 PI(3,4,5)P3 Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling, the specificity of protein-lipid interactions is paramount. For researchers studying the downstream effects of Phosphoinositide 3-kinase (PI3K) activity, accurately demonstrating the specific binding of effector proteins to phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is crucial. The selection of an appropriate negative control lipid is a critical aspect of experimental design, ensuring that the observed interactions are not due to non-specific electrostatic or hydrophobic forces. This guide provides a comparative overview of commonly used negative control lipids for 18:1 PI(3,4,5)P3 interaction studies, supported by experimental data and detailed protocols.

Comparison of Potential Negative Control Lipids

The ideal negative control lipid should be structurally similar to this compound but lack the key structural features recognized by PI(3,4,5)P3-binding domains, such as the Pleckstrin Homology (PH) domain. The choice of control can influence the interpretation of results, so understanding the properties of each is essential.

Lipid ControlStructure and Rationale for Use as a Negative ControlBinding Affinity to PI(3,4,5)P3 Effectors (Example: Akt PH Domain)Key Considerations
18:1 Phosphatidylinositol (PI) Possesses the same 18:1 acyl chains and inositol (B14025) headgroup as PI(3,4,5)P3 but lacks any phosphate (B84403) groups on the inositol ring. It serves as a control for interactions with the lipid backbone and the unphosphorylated inositol headgroup.Negligible binding.Excellent baseline control for any phosphoinositide-dependent interaction.
18:1 PI(4,5)P2 The precursor to PI(3,4,5)P3, differing only by the absence of the 3-phosphate. It is an excellent control to demonstrate the specificity for the 3-phosphate, a hallmark of PI3K activity.[1] Many proteins that bind PI(3,4,5)P3 do not bind PI(4,5)P2, or do so with much lower affinity.[2]Significantly lower affinity compared to PI(3,4,5)P3. Some PH domains may show weak binding.[2]The most common and highly recommended negative control for demonstrating 3-phosphate specificity.
18:1 Phosphatidylserine (PS) An anionic phospholipid commonly found in the inner leaflet of the plasma membrane. It controls for non-specific electrostatic interactions with the negatively charged membrane surface.[3][4]No specific binding to most PI(3,4,5)P3 effector domains, though some proteins with polybasic regions may show electrostatic interactions.[5]Useful for distinguishing specific phosphoinositide headgroup recognition from general electrostatic membrane association.
18:1 Phosphatidylcholine (PC) A zwitterionic (neutral) phospholipid. It is often used as a major component of liposomes and serves as a control for non-specific hydrophobic interactions with the lipid bilayer.No binding.A fundamental control in liposome-based assays to ensure that the observed binding is dependent on the presence of the specific phosphoinositide.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer context, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for studying protein-lipid interactions.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PI(4,5)P2 PIP3 This compound PIP2->PIP3 phosphorylates Akt Akt/PKB PIP3->Akt recruits and activates PTEN PTEN PTEN->PIP3 dephosphorylates Downstream Downstream Signaling Akt->Downstream phosphorylates GrowthFactor Growth Factor GrowthFactor->RTK activates

Caption: The PI3K signaling pathway, highlighting the conversion of PI(4,5)P2 to PI(3,4,5)P3.

Lipid_Binding_Assay_Workflow cluster_lipids Lipid Preparation PIP3 This compound (Test Lipid) Immobilize Immobilize Lipids on a solid support (e.g., membrane, bead) PIP3->Immobilize ControlLipid e.g., 18:1 PI(4,5)P2 (Negative Control) ControlLipid->Immobilize Block Block with inert protein (e.g., BSA) Immobilize->Block Incubate Incubate with protein of interest Block->Incubate Wash Wash to remove unbound protein Incubate->Wash Detect Detect bound protein (e.g., antibody-based) Wash->Detect Analyze Analyze and Compare Binding Signal Detect->Analyze

References

A Comparative Guide to the Binding Affinity of PH Domains for PIP3 Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of various Pleckstrin Homology (PH) domains to different Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) species. The information is compiled from multiple studies to serve as a valuable resource for researchers investigating signal transduction pathways involving phosphoinositide 3-kinase (PI3K).

Data Presentation: Comparative Binding Affinities

The binding affinities of PH domains to PIP3 and other phosphoinositides are typically determined by measuring the equilibrium dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity. The following table summarizes the Kd values for the interaction of several common PH domains with various phosphoinositide species.

PH DomainPIP SpeciesKd (µM)Experimental MethodReference
Akt1 PI(3,4,5)P30.26Fluorescence Anisotropy[1][2]
PI(4,5)P2> 50Fluorescence Anisotropy[1][2]
Btk PI(3,4,5)P3High AffinityBiosensor-based assay[3]
GRP1 PI(3,4,5)P30.05FRET[4]
PI(3,4)P2~8.0FRET[4]
PI(4,5)P2No significant bindingFRET[4]
Bcr-Abl PI(3,4,5)P31-5Liposome (B1194612) Microarray Assay[5]
PI(3,4)P21-5Liposome Microarray Assay[5]
PI(4,5)P21-5Liposome Microarray Assay[5]

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane PIP2 PIP2 PIP3 PIP3 Akt Akt (with PH domain) PIP3->Akt Recruits & Activates Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PI3K->PIP2 Phosphorylates PI3K->PIP3 Generates Downstream_Targets Downstream Targets (Cell Growth, Survival) Akt->Downstream_Targets Phosphorylates

Caption: PI3K signaling pathway.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Prepare_Liposomes Prepare Liposomes (containing PIP3) Prepare_Protein Prepare PH Domain (Analyte) Prepare_Buffers Prepare Running Buffer Immobilize_Liposomes Immobilize Liposomes on Sensor Chip Prepare_Buffers->Immobilize_Liposomes Inject_Protein Inject PH Domain at Varying Concentrations Immobilize_Liposomes->Inject_Protein Measure_Response Measure Binding Response (Resonance Units) Inject_Protein->Measure_Response Generate_Sensorgrams Generate Sensorgrams Measure_Response->Generate_Sensorgrams Steady_State_Analysis Steady-State Affinity Analysis Generate_Sensorgrams->Steady_State_Analysis Calculate_Kd Calculate Kd Steady_State_Analysis->Calculate_Kd

Caption: Experimental workflow for SPR.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of binding affinity data. Below are generalized protocols for two common techniques used to measure protein-lipid interactions.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique for real-time monitoring of biomolecular interactions.[1][6][7]

1. Preparation of Liposomes:

  • Lipids, including the desired PIP3 species and a bulk lipid like phosphatidylcholine (PC), are mixed in an organic solvent.

  • The solvent is evaporated to form a thin lipid film.

  • The film is hydrated with buffer and subjected to extrusion through a membrane with a defined pore size to create small unilamellar vesicles (SUVs).

2. SPR Measurement:

  • An L1 sensor chip, which has a lipophilic surface, is used to capture the prepared liposomes.

  • The PH domain-containing protein (analyte) is prepared in a running buffer.

  • The analyte is injected at various concentrations over the immobilized liposomes.

  • The binding is measured as a change in resonance units (RU).

  • The surface is regenerated between injections using a solution like NaOH to remove the bound protein.[8]

3. Data Analysis:

  • The equilibrium binding response is plotted against the protein concentration.

  • The data is fitted to a one-site binding model to determine the Kd.[6]

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur upon molecular interaction, allowing for the determination of binding affinity, enthalpy, and stoichiometry.[3][9]

1. Sample Preparation:

  • The PH domain protein and the lipid vesicles (liposomes) are dialyzed or diluted into an identical buffer to minimize heats of dilution.[9]

  • The concentrations of the protein and lipid vesicles are accurately determined.

  • Samples are degassed to prevent the formation of air bubbles in the calorimeter.[10]

2. ITC Measurement:

  • The sample cell is typically filled with the PH domain solution.

  • The injection syringe is filled with the liposome solution.

  • A series of small injections of the liposome solution are made into the sample cell.

  • The heat change associated with each injection is measured.

3. Data Analysis:

  • The heat per injection is plotted against the molar ratio of lipid to protein.

  • The resulting isotherm is fitted to a suitable binding model to calculate the Kd, stoichiometry (n), and enthalpy of binding (ΔH).[11]

References

Validating the Purity of 18:1 PI(3,4,5)P3: A Guide to TLC and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of signaling lipids such as 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), commonly known as 18:1 PI(3,4,5)P3, is critical for the accuracy and reproducibility of experimental results. This guide provides a comparative overview of purity specifications from a leading commercial supplier and details the experimental protocols for independent verification using Thin-Layer Chromatography (TLC) and Mass Spectrometry (MS).

Commercial Purity Specifications

Commercially available synthetic this compound is often advertised with high purity. A prominent supplier, Avanti Polar Lipids, specifies a purity of greater than 99% for their this compound product, as determined by TLC.[1][2][3] While this provides a strong quality benchmark, independent verification is often a necessary step in a rigorous experimental workflow.

Quantitative Data Summary

The following table summarizes the purity information for this compound as stated by a major commercial supplier. This guide provides the methodologies for researchers to generate their own comparative data.

ProductSupplierStated PurityAnalytical Method
This compoundAvanti Polar Lipids>99%TLC

Experimental Protocols for Purity Validation

Researchers can independently verify the purity of this compound using established analytical techniques. Below are detailed protocols for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Thin-Layer Chromatography (TLC) Analysis

TLC is a cost-effective and straightforward method for the qualitative assessment of lipid purity. It separates lipids based on their polarity.

Materials:

  • Silica (B1680970) gel 60 TLC plates

  • Developing tank

  • Spotting capillaries

  • Solvent system: Chloroform/Methanol/Water/Ammonium Hydroxide (e.g., 60:35:8:2 v/v/v/v)

  • Visualization reagent (e.g., Molybdenum Blue spray reagent for phospholipids)

  • This compound standard and sample to be tested

  • Heat gun or oven

Procedure:

  • Plate Preparation: Activate the silica gel TLC plate by heating it at 110°C for 15-30 minutes.

  • Sample Preparation: Dissolve the this compound standard and the sample to be tested in a suitable solvent (e.g., chloroform:methanol, 2:1 v/v) to a concentration of approximately 1 mg/mL.

  • Spotting: Using a capillary tube, carefully spot a small amount of the standard and the test sample onto the origin line of the TLC plate. Allow the spots to dry completely.

  • Development: Place the TLC plate in a developing tank containing the prepared solvent system. Ensure the solvent level is below the origin line. Cover the tank and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the tank and allow it to air dry completely. Spray the plate with a Molybdenum Blue reagent, which is specific for phospholipids. Heat the plate gently with a heat gun or in an oven to develop the spots.

  • Analysis: The this compound should appear as a single spot. The purity can be assessed by comparing the intensity of the main spot to any minor impurity spots. The retention factor (Rf) of the sample spot should match that of the standard.

Mass Spectrometry (MS) Analysis

LC-MS/MS provides a highly sensitive and quantitative method for assessing the purity of this compound and identifying any potential impurities.

Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • C18 reverse-phase column

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Mobile phase A: Water with an ion-pairing agent (e.g., diisopropylethylamine (DIPEA) and hexafluoroisopropanol (HFIP))

  • Mobile phase B: Acetonitrile/Isopropanol with the same ion-pairing agent

  • This compound standard and sample to be tested

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound standard and test sample in a suitable solvent (e.g., methanol).

  • LC Separation: Inject the sample onto the C18 column. Use a gradient elution with increasing concentration of mobile phase B to separate the this compound from any potential impurities. A typical gradient might run from 30% to 90% mobile phase B over 15 minutes.

  • MS Detection: Operate the mass spectrometer in negative ion mode. For this compound, the expected precursor ion [M-H]⁻ will have an m/z corresponding to its molecular weight (approximately 1125.6 g/mol , the exact mass will depend on the salt form).

  • MS/MS Fragmentation: In tandem MS mode, select the precursor ion and subject it to collision-induced dissociation (CID). Monitor for characteristic fragment ions of PI(3,4,5)P3.

  • Data Analysis: Quantify the purity by integrating the peak area of the this compound parent and any detected impurity peaks in the chromatogram. The identity of the main peak can be confirmed by its retention time and fragmentation pattern compared to the standard.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental process and the biological context of this compound, the following diagrams have been generated.

Experimental_Workflow cluster_TLC TLC Purity Validation cluster_MS Mass Spectrometry Purity Validation TLC_Sample This compound Sample TLC_Spotting Spot on TLC Plate TLC_Sample->TLC_Spotting TLC_Development Develop in Solvent TLC_Spotting->TLC_Development TLC_Visualization Visualize with Molybdenum Blue TLC_Development->TLC_Visualization TLC_Analysis Analyze Spot Purity TLC_Visualization->TLC_Analysis MS_Sample This compound Sample MS_LC LC Separation (C18) MS_Sample->MS_LC MS_ESI ESI-MS Detection MS_LC->MS_ESI MS_MSMS MS/MS Fragmentation MS_ESI->MS_MSMS MS_Analysis Analyze Purity & Identity MS_MSMS->MS_Analysis PI3K_Signaling_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation PIP3 This compound PI3K->PIP3 Phosphorylation PIP2 PI(4,5)P2 PDK1 PDK1 PIP3->PDK1 Recruitment PTEN PTEN PIP3->PTEN Inhibition Akt Akt PDK1->Akt Activation Downstream Downstream Signaling (Cell Growth, Survival) Akt->Downstream PTEN->PIP2 Dephosphorylation

References

A Comparative Analysis of 18:1 vs. 16:0/18:1 PI(3,4,5)P3 in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common species of Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3): 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) (18:1 PI(3,4,5)P3) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) (16:0/18:1 PI(3,4,5)P3). While both molecules share the same headgroup and are critical second messengers in the PI3K/Akt signaling pathway, their differing acyl chain compositions can lead to distinct biophysical properties and biological activities. Understanding these differences is crucial for the accurate design and interpretation of in vitro and cell-based experiments.

Data Presentation: A Comparative Overview

The differential effects of the acyl chain composition of PI(3,4,5)P3 on protein binding and membrane dynamics are an area of active research. While direct, head-to-head quantitative comparisons are not extensively available in the literature, the following table summarizes the inferred and observed properties based on general principles of lipid biochemistry and studies on related phosphoinositides. The acyl chain composition is known to influence the structure and function of signaling lipids.[1][2]

PropertyThis compound (di-oleoyl)16:0/18:1 PI(3,4,5)P3 (palmitoyl-oleoyl)Key Considerations & Inferences
Acyl Chain Composition Two 18-carbon monounsaturated oleoyl (B10858665) chainsOne 16-carbon saturated palmitoyl (B13399708) chain and one 18-carbon monounsaturated oleoyl chainThe presence of a saturated chain in 16:0/18:1 PI(3,4,5)P3 is expected to increase its packing efficiency within a lipid bilayer compared to the two unsaturated chains of this compound.
Membrane Fluidity Tends to increase membrane fluidity due to the kink in the oleoyl chainsMay have a less pronounced effect on increasing membrane fluidity compared to the di-oleoyl variant.The higher degree of saturation in the 16:0 chain can lead to more ordered membrane domains.
Protein Binding Affinity The more fluid nature of the surrounding membrane may influence the presentation of the headgroup to effector proteins.The mixed-chain nature may promote specific interactions with proteins that have binding pockets accommodating both saturated and unsaturated acyl chains.Studies on other phosphoinositides suggest that acyl chain composition can alter protein binding and function.[1][2] For instance, the activation of Akt, a key downstream effector, is dependent on its interaction with both PI(3,4,5)P3 and phosphatidylserine (B164497) (PS), with the 18:0/18:1 species of PS being particularly important for membrane function.[3]
Cellular Signaling May lead to more transient signaling events due to faster lateral diffusion in the membrane.Could potentially lead to more stable signaling platforms by partitioning into more ordered membrane domains.Changes in the fatty acid profiles of phosphoinositides have been shown to impact downstream signaling, including Akt activation.[4]

Signaling Pathway: The PI3K/Akt Cascade

The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6] Upon stimulation by growth factors or other extracellular signals, PI3K is activated and phosphorylates Phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) to generate PI(3,4,5)P3 at the plasma membrane.[1][2][7] This accumulation of PI(3,4,5)P3 serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[5][6][8] The recruitment of Akt to the membrane leads to its phosphorylation and activation, allowing it to phosphorylate a wide range of downstream targets, thereby propagating the signal.[1][5]

PI3K_Akt_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PI(4,5)P2 PI3K->PIP2 PIP3 PI(3,4,5)P3 (18:1 or 16:0/18:1) PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt_cyto Akt PIP3->Akt_cyto Akt_mem Akt PDK1->Akt_mem Phosphorylates (Thr308) Downstream_Targets Downstream Targets Akt_mem->Downstream_Targets Phosphorylates Akt_cyto->Akt_mem Recruits to membrane Cellular_Response Cell Growth, Survival, Proliferation Downstream_Targets->Cellular_Response Leads to

Caption: The PI3K/Akt signaling pathway initiated by growth factor binding.

Experimental Protocols

To discern the functional differences between 18:1 and 16:0/18:1 PI(3,4,5)P3, rigorous in vitro and cell-based assays are required. Below are detailed methodologies for two key experiments.

Liposome (B1194612) Co-sedimentation Assay

This assay is used to qualitatively and semi-quantitatively assess the binding of a protein of interest (e.g., a PH domain-containing protein) to liposomes containing one of the PI(3,4,5)P3 species.[9][10][11][12]

a. Liposome Preparation:

  • Prepare a lipid mixture in a glass vial. A typical composition is a background lipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and a specific phosphoinositide. For example, 95 mol% POPC and 5 mol% of either this compound or 16:0/18:1 PI(3,4,5)P3.

  • Dry the lipid mixture under a stream of nitrogen gas to form a thin film on the bottom of the vial.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with an appropriate buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1 mg/mL.

  • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

  • To obtain large unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

b. Binding Assay:

  • Incubate a constant amount of the protein of interest with increasing concentrations of the prepared liposomes in a binding buffer at room temperature for 30 minutes.

  • As a negative control, incubate the protein with liposomes lacking PI(3,4,5)P3.

  • Following incubation, centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes and any bound protein.

  • Carefully collect the supernatant, which contains the unbound protein.

  • Resuspend the pellet, containing the liposome-bound protein, in an equal volume of SDS-PAGE sample buffer.

  • Analyze both the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting to visualize and quantify the amount of bound and unbound protein.

Liposome_Cosedimentation_Workflow Start Start: Prepare Liposomes (with 18:1 or 16:0/18:1 PI(3,4,5)P3) Incubate Incubate Protein with Liposomes Start->Incubate Centrifuge High-Speed Centrifugation Incubate->Centrifuge Separate Separate Supernatant (Unbound Protein) and Pellet (Liposome + Bound Protein) Centrifuge->Separate Analyze_S Analyze Supernatant (SDS-PAGE / Western Blot) Separate->Analyze_S Analyze_P Analyze Pellet (SDS-PAGE / Western Blot) Separate->Analyze_P End End: Compare Protein Binding Analyze_S->End Analyze_P->End

Caption: Workflow for a liposome co-sedimentation assay.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for quantifying the kinetics and affinity of protein-lipid interactions in real-time.[13][14][15][16][17]

a. Sensor Chip Preparation:

  • Use a sensor chip designed for lipid analysis (e.g., an L1 chip).

  • Prepare small unilamellar vesicles (SUVs) containing either this compound or 16:0/18:1 PI(3,4,5)P3, typically at a concentration of 0.5-1 mg/mL in a suitable buffer (e.g., HBS-N).

  • Inject the SUV suspension over the sensor chip surface to allow for the formation of a stable lipid bilayer.

  • Wash the surface extensively with buffer to remove any unbound vesicles.

  • Inject a blocking agent, such as bovine serum albumin (BSA), to block any non-specific binding sites on the sensor surface.

b. Binding Measurement:

  • Inject a series of increasing concentrations of the protein of interest (the analyte) over the immobilized lipid bilayer (the ligand).

  • Monitor the change in the resonance angle in real-time, which is proportional to the mass of protein binding to the lipid surface.

  • Between each protein injection, regenerate the surface using a mild detergent solution (e.g., 20 mM CHAPS) to remove the bound protein and allow for subsequent injections.

  • Record the association (kon) and dissociation (koff) rates for each protein concentration.

  • Calculate the equilibrium dissociation constant (KD) from the ratio of koff/kon to determine the binding affinity.

  • Compare the KD values obtained for liposomes containing this compound versus 16:0/18:1 PI(3,4,5)P3 to quantitatively assess differences in binding affinity.

SPR_Workflow Start Start: Immobilize Liposomes (with 18:1 or 16:0/18:1 PI(3,4,5)P3) on SPR Sensor Chip Inject_Analyte Inject Protein (Analyte) at Various Concentrations Start->Inject_Analyte Measure_Binding Measure Association (kon) and Dissociation (koff) Rates Inject_Analyte->Measure_Binding Regenerate Regenerate Sensor Surface Measure_Binding->Regenerate Calculate_Affinity Calculate Binding Affinity (KD) Measure_Binding->Calculate_Affinity Regenerate->Inject_Analyte Next Concentration End End: Compare KD values Calculate_Affinity->End

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

By employing these and other biophysical and cell-based techniques, researchers can elucidate the distinct roles that different acyl chain variants of PI(3,4,5)P3 play in the intricate regulation of cellular signaling pathways. This knowledge is paramount for the development of targeted therapeutics that modulate the PI3K/Akt pathway with high specificity.

References

Safety Operating Guide

Navigating the Safe Disposal of 18:1 PI(3,4,5)P3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 18:1 PI(3,4,5)P3 (1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate)), a critical component in cell signaling research, must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the appropriate management of waste containing this phosphoinositide.

Immediate Safety and Handling Considerations

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), general laboratory safety precautions should always be observed.[1] Before handling, it is crucial to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves. In the event of a spill, personnel should follow the emergency procedures outlined in the product's Safety Data Sheet (SDS).

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound, as well as any contaminated materials, involves the use of a licensed disposal company. This ensures that the waste is managed in accordance with federal, state, and local regulations.

  • Segregation of Waste : Isolate waste containing this compound from other laboratory waste streams. This includes surplus solutions and any contaminated lab consumables such as pipette tips, tubes, and vials.

  • Containerization : Place the segregated waste into a clearly labeled, sealed container. The label should identify the contents as "this compound waste" to avoid accidental mixing with other chemicals.

  • Engage a Licensed Disposal Service : Contact a certified chemical waste disposal company to arrange for the pickup and proper disposal of the container. These companies are equipped to handle chemical waste in an environmentally responsible manner.

  • Dispose of Contaminated Packaging : Any packaging that has come into direct contact with this compound should be treated as unused product and disposed of in the same manner.[1]

It is imperative to avoid disposing of this chemical down the drain or in regular trash, as this can lead to environmental contamination and may be in violation of local regulations.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below. This information is useful for handling and for the disposal company's assessment.

PropertyValue
Molecular FormulaC45H98N4O22P4
Molecular Weight1171.17 g/mol [1]
FormPowder
Storage Temperature-20°C[2][3]
Purity>99%[3][4]
Stability1 Year[3][4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Waste Management cluster_2 Final Disposal A Generate this compound Waste (Surplus, Spills, Contaminated Items) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate Waste into a Designated, Labeled Container B->C D Store Container in a Secure, Designated Area C->D Secure Storage E Contact Licensed Chemical Waste Disposal Company D->E F Transfer Waste to Authorized Personnel E->F G Transport to a Licensed Waste Management Facility F->G H Proper Disposal According to Regulatory Requirements G->H

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious research environment.

References

Essential Safety and Operational Guide for Handling 18:1 PI(3,4,5)P3

Author: BenchChem Technical Support Team. Date: December 2025

Date of Issue: 2025-12-10

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 18:1 PI(3,4,5)P3 (1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate)). It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.

Hazard Identification and Safety Precautions

This compound is supplied as a lyophilized powder and is generally considered non-hazardous. However, as with any chemical reagent, appropriate safety measures must be taken. The primary considerations are the prevention of inhalation of the powder and minimizing contact with skin and eyes. When dissolved in organic solvents, the hazards associated with the solvent must also be considered.

Summary of Safety Information:

ParameterDetails
Physical State Lyophilized Powder
Storage Temperature -20°C[1]
Primary Hazards Combustible solid. Potential for inhalation of fine powder.
Toxicity No specific toxicity data available; handle with standard laboratory precautions.
Stability Lyophilized powder is stable when stored correctly. Reconstituted solutions can be stored at -20°C for up to 3 months.[2][3] Unsaturated lipids are susceptible to oxidation.[2]
Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound in both its powdered and reconstituted forms.

  • Eye Protection: Safety glasses with side shields or safety goggles are mandatory to protect against splashes.

  • Hand Protection: Nitrile gloves are required to prevent skin contact. If working with organic solvents, consult the solvent's Safety Data Sheet (SDS) for appropriate glove selection.

  • Body Protection: A standard laboratory coat must be worn to protect clothing and skin.

  • Respiratory Protection: While not generally required for small quantities, a dust mask or respirator may be appropriate when handling larger quantities of the powder to prevent inhalation.

Operational Plan: From Receipt to Use

This section provides a step-by-step guide for the safe handling and preparation of this compound.

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the packaging for any signs of damage. The product is typically shipped on dry ice.

  • Storage of Lyophilized Powder: Immediately transfer the vial of lyophilized this compound to a -20°C freezer for long-term storage.[1] It is recommended to store it in a desiccator at this temperature to prevent moisture absorption.

3.2. Reconstitution of this compound

  • Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation from forming on the powder, which can degrade the lipid.

  • Inert Atmosphere: For optimal stability, especially for unsaturated lipids like this compound, it is recommended to handle the powder under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Solvent Selection: Reconstitute the lyophilized powder in a suitable organic solvent. A common choice is a mixture of chloroform (B151607) and methanol. The choice of solvent may depend on the specific experimental requirements.

  • Reconstitution Procedure:

    • Carefully open the vial in a well-ventilated area or under a fume hood.

    • Add the desired volume of the appropriate solvent to the vial.

    • Gently vortex or sonicate the vial to ensure the lipid is fully dissolved.

  • Storage of Reconstituted Lipid:

    • Transfer the reconstituted lipid solution to a clean glass vial with a Teflon-lined cap for storage. Do not store in plastic containers as this can leach impurities.

    • Store the solution at -20°C.[2] For aliquots that will be used frequently, smaller volumes can be prepared to minimize freeze-thaw cycles. Unused portions of the reconstituted lipid are stable for up to three months when stored at -20°C.[2][3]

Disposal Plan

Proper disposal of this compound and associated waste is essential to maintain a safe and compliant laboratory.

4.1. Solid Waste

  • Unused Lyophilized Powder: Small quantities of expired or unused this compound powder should be disposed of as non-hazardous solid chemical waste according to your institution's guidelines. This typically involves placing it in a sealed, labeled container for collection by environmental health and safety personnel.

  • Contaminated Materials: Items such as weigh boats, pipette tips, and empty vials that have come into contact with the powder should be disposed of in the regular laboratory solid waste stream, provided they are not contaminated with hazardous solvents.

4.2. Liquid Waste

  • Reconstituted Solutions: Waste solutions of this compound in organic solvents must be disposed of as hazardous chemical waste. Collect this waste in a designated, properly labeled solvent waste container.

  • Aqueous Solutions: If this compound is used in aqueous buffers for experiments, and the final solution does not contain any other hazardous materials, it may be permissible to dispose of it down the drain with copious amounts of water. However, you must first check and comply with your institution's specific guidelines for aqueous waste disposal.

Visual Workflow and Pathways

To further clarify the handling and signaling context of this compound, the following diagrams are provided.

Handling_Workflow Figure 1: Handling Workflow for this compound Receiving Receiving (Shipped on Dry Ice) Storage Long-Term Storage (-20°C in Desiccator) Receiving->Storage Equilibration Equilibrate to Room Temp (in Desiccator) Storage->Equilibration Reconstitution Reconstitution (Organic Solvent under Inert Gas) Equilibration->Reconstitution Use Experimental Use Reconstitution->Use ShortTermStorage Short-Term Storage of Solution (-20°C in Glass Vial) Reconstitution->ShortTermStorage Disposal Disposal Use->Disposal ShortTermStorage->Use

Figure 1: Handling Workflow for this compound

PI3K_Signaling_Pathway Figure 2: Simplified PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 This compound PI3K->PIP3 Phosphorylation PIP2 PI(4,5)P2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt/PKB PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Survival, Proliferation) Akt->Downstream Activation

Figure 2: Simplified PI3K Signaling Pathway

References

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